(2S,4S)-2-methylpiperidin-4-ol hydrochloride
Description
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Properties
IUPAC Name |
(2S,4S)-2-methylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(8)2-3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKHDUOLFKISDJ-GEMLJDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103539-63-5 | |
| Record name | 4-Piperidinol, 2-methyl-, hydrochloride, (2S-cis)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103539-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of (2S,4S)-2-methylpiperidin-4-ol Hydrochloride
Introduction: The Significance of Stereochemistry in Drug Development
In the realm of medicinal chemistry and drug development, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers and diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and its substituted derivatives are critical building blocks for novel therapeutics.[1][2] (2S,4S)-2-methylpiperidin-4-ol hydrochloride is a chiral synthetic intermediate whose specific stereoisomeric form is crucial for the desired biological activity and safety of the final active pharmaceutical ingredient (API).[3][4]
This in-depth technical guide provides a comprehensive framework for the complete structure elucidation of this compound. We will delve into the causality behind experimental choices, presenting a multi-faceted analytical approach that ensures self-validating and trustworthy results. This guide is intended for researchers, scientists, and drug development professionals who require a robust and logical workflow for characterizing chiral small molecules.
Foundational Analysis: Confirming Connectivity and Purity
Before delving into the complexities of stereochemistry, it is essential to confirm the fundamental molecular structure and assess the purity of the sample. This initial phase employs a suite of standard analytical techniques.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gathering structural information through fragmentation analysis.[5][6] For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method due to the presence of the basic nitrogen atom, which is readily protonated.
-
Expected Molecular Ion: The free base, 2-methylpiperidin-4-ol, has a molecular formula of C₆H₁₃NO and a molecular weight of 115.17 g/mol .[7] In ESI-MS (positive mode), the protonated molecule [M+H]⁺ is expected at an m/z of 116.18. The hydrochloride salt itself will dissociate in the ESI source.
-
Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) experiments reveal characteristic fragmentation patterns for piperidine alkaloids.[8][9] A predominant fragmentation pathway is the neutral loss of water (H₂O) from the protonated molecule, resulting in a significant fragment ion.[5][8]
| Parameter | Expected Value/Observation | Rationale |
| Ionization Mode | ESI Positive | The basic piperidine nitrogen is easily protonated. |
| Expected [M+H]⁺ | m/z 116.18 | Corresponds to the protonated free base (C₆H₁₄NO⁺). |
| Major MS/MS Fragment | Loss of H₂O (m/z 98.17) | Characteristic neutral loss from the hydroxyl group.[5][8] |
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or a mixture of water and acetonitrile.
-
Instrumentation: Utilize a quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
-
Full Scan Analysis: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 116.18) as the precursor ion and perform collision-induced dissociation (CID) using nitrogen or argon as the collision gas.
-
Data Interpretation: Analyze the resulting product ion spectrum to identify characteristic fragment ions, such as the loss of water.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands.[10][11]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| O-H (Alcohol) | 3400-3200 (broad) | Stretching |
| N-H (Ammonium salt) | 2800-2400 (broad) | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C-O (Alcohol) | 1150-1050 | Stretching |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
-
Sample Preparation: Mix a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle.
-
Pellet Formation: Compress the mixture in a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the expected functional groups.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[12][13] A reversed-phase HPLC method with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD, as the analyte lacks a strong UV chromophore) can be developed to determine the percentage purity of the sample.
Experimental Protocol: Reversed-Phase HPLC for Purity
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) to improve peak shape for the basic analyte.
-
Detector: ELSD or CAD.
-
Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase.
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
Stereochemical Elucidation: Defining the 3D Architecture
With the molecular connectivity and purity confirmed, the next critical phase is to unambiguously determine the relative and absolute stereochemistry at the C2 and C4 positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Relative Stereochemistry
NMR spectroscopy is the most powerful tool for determining the detailed structure of a molecule in solution, including the relative stereochemistry of its chiral centers.[14][15] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, NOESY) NMR experiments is required for a complete assignment.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the chemical environment of each proton and their coupling relationships. For a 2,4-disubstituted piperidine, the coupling constants (J-values) between adjacent protons are highly informative about their dihedral angles and thus their relative orientation (axial or equatorial).[16] In the (2S,4S) configuration, both the methyl group at C2 and the hydroxyl group at C4 are expected to be in equatorial positions in the preferred chair conformation, leading to specific coupling patterns for the axial protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the piperidine ring and the methyl group. The chemical shifts can provide clues about the conformation of the ring.[17]
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of the proton connectivity through the piperidine ring.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the crucial experiment for determining the relative stereochemistry. The NOE effect is observed between protons that are close in space, regardless of whether they are bonded. For the (2S,4S) isomer, NOEs are expected between the axial protons. Specifically, an NOE between the axial proton at C2 and the axial proton at C6 would confirm the cis relationship of the substituents.[14]
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition: Record ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Assignment: Use the combination of 1D and 2D spectra to assign all proton and carbon signals.
-
Stereochemical Analysis: Analyze the coupling constants in the ¹H spectrum and the cross-peaks in the NOESY spectrum to deduce the relative orientations of the methyl and hydroxyl groups.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Enantiomeric Purity
While NMR can establish the relative stereochemistry (cis vs. trans), it cannot distinguish between enantiomers. Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.[18][19] This is a critical quality control step.
The choice of a chiral stationary phase (CSP) is paramount. Polysaccharide-based CSPs are often effective for resolving piperidine derivatives.[18]
Experimental Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Screen various polysaccharide-based chiral columns (e.g., Chiralpak series) under normal-phase conditions.
-
Mobile Phase: Typically a mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol, often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.[13]
-
Method Development: Optimize the mobile phase composition and flow rate to achieve baseline separation of the (2S,4S) and (2R,4R) enantiomers.
-
Quantification: Inject the sample and a racemic standard to identify the peaks and calculate the enantiomeric excess.
X-ray Crystallography: The Definitive Absolute Stereochemistry
Single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a chiral molecule by directly observing the three-dimensional arrangement of atoms in the crystal lattice.[20] This technique is the ultimate arbiter of structure. The hydrochloride salt form of the compound is often advantageous for crystallization.[21]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[20]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at low temperatures (e.g., 100 K) to minimize thermal vibrations.[20]
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.
-
Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing anomalous dispersion effects, typically reported as the Flack parameter.[3] A Flack parameter close to zero for the correct enantiomer confirms the (2S,4S) assignment.
Synthesis and Data Integration: A Holistic Approach
The power of this multi-technique approach lies in the integration of data from each experiment to build a cohesive and self-validating structural assignment.
-
MS and FTIR confirm the molecular formula and functional groups.
-
HPLC establishes the purity of the sample.
-
NMR determines the connectivity and relative stereochemistry (cis configuration of the methyl and hydroxyl groups).
-
Chiral HPLC confirms the sample is enantiomerically pure.
-
X-ray Crystallography provides the definitive absolute stereochemistry (S at C2, S at C4) and serves as the ultimate confirmation of the NMR-derived relative stereochemistry.
This integrated workflow ensures the highest level of scientific integrity and provides an authoritative and trustworthy elucidation of the structure of this compound.
References
- da Silva, G. D. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed, 15(8).
- ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF.
- Vessecchi, R., et al. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.
- SciSpace. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
- ResearchGate. (n.d.). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt....
- Wang, Y., et al. (2021). Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central.
- ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP....
- Friedman, M., et al. (2008). Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns. PubMed, 14(5).
- Ullah, N., & Altaf, M. (2021). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PubMed Central.
- C.N.R.S.-U.P.S. (n.d.). Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, CO.
- PubChem. (n.d.). Piperidin-4-ol.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing.
- ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography | Request PDF.
- ResearchGate. (2024). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
- MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Royal Society of Chemistry. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Publishing.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal.
- National Institutes of Health. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry.
- ResearchGate. (2015). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- PubMed. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. PubMed.
- Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
- National Institutes of Health. (n.d.). 2-Methylpiperidin-4-ol. PubChem.
- MDPI. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
- PubChem. (n.d.). Piperidine, hydrochloride (1:1).
- Cenmed Enterprises. (n.d.). This compound (C007B-367284).
- National Institutes of Health. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- ResearchGate. (2014). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- PubChem. (n.d.). (2S,4S)-4-Methylpiperidine-2-carboxylic acid.
- PubChem. (n.d.). (2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydron;chloride.
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Introduction: The Critical Role of Physicochemical Characterization in Drug Development
An In-Depth Technical Guide to the Physical Properties of (2S,4S)-2-methylpiperidin-4-ol Hydrochloride
In the landscape of modern medicinal chemistry, the journey from a promising lead compound to a viable drug candidate is paved with rigorous scientific evaluation. A molecule's biological activity is paramount, yet its ultimate success is inextricably linked to its physical and chemical properties. These characteristics govern how a compound behaves in a physiological environment, influencing its absorption, distribution, metabolism, and excretion (ADME)—collectively, its pharmacokinetic profile.[1][2][3] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical profile is not merely academic; it is a foundational pillar for rational drug design and a critical tool for mitigating late-stage attrition.[4]
This guide provides an in-depth technical overview of the core physical properties of this compound, a chiral piperidine derivative of significant interest in pharmaceutical research. The piperidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics. The hydrochloride salt form is frequently employed to enhance properties like solubility and stability, making this specific compound a relevant case study.[5][6] We will delve into its structural identity, key physical parameters, and the field-proven methodologies used to determine them, offering both the "what" and the "why" behind each experimental choice.
Compound Identification and Structure
Precise identification is the bedrock of all subsequent analysis. This compound is defined by its specific stereochemistry, which is crucial for its interaction with biological targets.[6] The (2S,4S) configuration denotes the absolute spatial arrangement of the methyl and hydroxyl groups on the piperidine ring.
Chemical Structure:
Figure 1: 2D structure of this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 103539-63-5 | [6][7] |
| Molecular Formula | C₆H₁₄ClNO | Derived |
| Molecular Weight | 151.64 g/mol | [7] |
| InChI Key | DXKHDUOLFKISDJ-GEMLJDPKSA-N | [7] |
Summary of Core Physical Properties
The following table summarizes the key physicochemical data for this compound. These parameters are the first-pass indicators of the compound's behavior in both laboratory and physiological settings.
| Property | Value / Description | Significance in Drug Development |
| Appearance | White to Yellow Solid | Provides a baseline for identity, purity assessment, and detection of degradation. |
| Melting Point | Not explicitly reported; free base melts at 198–202°C (dec.).[6] | A sharp melting range is a primary indicator of purity. It also influences formulation strategies (e.g., hot-melt extrusion) and stability. |
| Solubility | Enhanced solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt form.[6] | Directly impacts bioavailability. A drug must dissolve to be absorbed. Poor aqueous solubility is a major hurdle in drug development.[8][9] |
| Storage | Refrigerator (2-8°C), under inert gas. | Indicates potential sensitivity to temperature, moisture, or oxidation, guiding handling and long-term stability protocols.[10] |
Experimental Protocols & Methodological Rationale
The trustworthiness of physicochemical data hinges on the robustness of the experimental protocols used for their determination. Here, we detail the methodologies for measuring two critical parameters: melting point and aqueous solubility.
Melting Point Determination
Expertise & Causality: The melting point is not a single temperature but a range from the first sign of liquid formation to complete liquefaction.[11] For a pure crystalline compound, this range is typically narrow (0.5-1.0°C). Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, this simple measurement is a powerful, rapid tool for assessing purity. The choice to perform an initial fast ramp followed by a slow, careful ramp is a time-saving measure that ensures high accuracy without needlessly long experiment times.[12]
Protocol: Melting Point Determination via Capillary Method
This protocol is designed for a modern digital melting point apparatus (e.g., DigiMelt or Mel-Temp).
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as residual solvent can act as an impurity.
-
If the crystals are large, gently pulverize them into a fine powder using a clean, dry mortar and pestle.[12]
-
-
Capillary Tube Loading:
-
Jab the open end of a capillary melting point tube into the powder pile.
-
Invert the tube and tap it gently on a hard surface to move the powder to the bottom.[13]
-
To achieve tight packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The impact will compact the sample.[13]
-
Repeat until a packed sample height of 2-3 mm is achieved. An excessive sample height can lead to an artificially broad melting range.[13]
-
-
Approximate Range Finding (if unknown):
-
Place the loaded capillary into the apparatus.
-
Set a rapid heating ramp (e.g., 10-20°C per minute).[12]
-
Record the approximate temperature range at which melting occurs. Allow the apparatus to cool significantly before the next step.
-
-
Accurate Measurement:
-
Insert a fresh capillary tube with the sample.
-
Rapidly heat the block to a temperature approximately 20°C below the approximate melting point found in the previous step.[13]
-
Reduce the heating rate to a slow ramp of 1-2°C per minute. This slow rate ensures the sample and thermometer are in thermal equilibrium, yielding an accurate reading.
-
Record T1: The temperature at which the first droplet of liquid is observed.
-
Record T2: The temperature at which the last solid crystal melts.
-
The melting point is reported as the range T1 - T2.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Workflow Diagram: Melting Point Determination
Caption: Workflow for accurate melting point determination.
Equilibrium Solubility Determination
Expertise & Causality: Bioavailability of an orally administered drug begins with its dissolution in the gastrointestinal tract.[8] Equilibrium solubility, determined by the "shake-flask" method, is the gold standard for this measurement.[9] It measures the maximum concentration of a compound that can be dissolved in a solvent under thermodynamic equilibrium. This is distinct from kinetic solubility, which is a higher-throughput but less precise measurement. For a hydrochloride salt of a basic compound like a piperidine, solubility is expected to be pH-dependent. Therefore, evaluation across a physiologically relevant pH range (1.2 to 6.8) is critical, as recommended by regulatory bodies like the WHO for biopharmaceutics classification.[14] A controlled temperature of 37°C is used to mimic physiological conditions.[14][15]
Protocol: Equilibrium "Shake-Flask" Solubility Assay
Step-by-Step Methodology:
-
Buffer Preparation:
-
Prepare aqueous buffers at a minimum of three pH levels relevant to the GI tract: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), and pH 6.8 (phosphate buffer).[14]
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure a saturated solution is formed.
-
-
Equilibration:
-
Place the vials in an orbital shaker or similar agitation device capable of maintaining a constant temperature of 37 ± 1°C.[14]
-
Agitate the samples for a sufficient duration to reach equilibrium. This is typically 24 to 72 hours.[9][14] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.
-
-
Phase Separation (Self-Validating Step):
-
This step is critical to remove undissolved solid, which would falsely inflate the solubility measurement.
-
Centrifuge the vials at high speed (e.g., >10,000 rpm) to pellet the excess solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Trustworthiness Check: For added certainty, pass the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.[16] Comparing results from centrifuged-only vs. centrifuged-and-filtered samples can validate the separation method.
-
-
Quantification:
-
Prepare a standard curve of the compound in a suitable solvent.
-
Analyze the collected supernatant samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[16]
-
Determine the concentration of the dissolved compound by comparing its response to the standard curve.
-
-
Reporting:
-
Report the equilibrium solubility in mg/mL or µg/mL for each pH condition.
-
Workflow Diagram: Shake-Flask Solubility Assay
Caption: Workflow for equilibrium solubility determination.
Conclusion: Integrating Physical Properties into Drug Discovery
The physical properties of this compound, like any active pharmaceutical ingredient, are not isolated data points. They are integral to a holistic understanding of the molecule's potential as a therapeutic agent. A well-defined melting point signals purity and informs on solid-state stability, while a thorough understanding of its pH-dependent solubility profile is fundamental to predicting its oral absorption and guiding formulation development.[1][3][8] By employing robust, validated protocols as described in this guide, researchers and drug development professionals can generate high-quality data, enabling informed decisions that steer projects toward success and minimize the risk of costly late-stage failures.
References
- Vistoli, G., Pedretti, A., & Testa, B. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
- (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. [Source not specified].
- (n.d.). Physicochemical properties. Fiveable.
- (n.d.). Physicochemical Property Study. WuXi AppTec DMPK.
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- (2025, July 16). How Drug Physical and Chemical Properties Impact Effectiveness. Raytor.
- (n.d.). Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride. EvitaChem.
- (n.d.). Annex 4. World Health Organization (WHO).
- (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- (n.d.). Summary of solubility measurement protocols of each company before harmonization. [Source not specified].
- (n.d.). (2S,4S)-2-methylpiperidin-4-ol. Vulcanchem.
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- (n.d.). (2S)-2-methylpiperidin-4-one hydrochloride. ChemicalBook.
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Spectroscopic Data for (2S,4S)-2-Methylpiperidin-4-ol Hydrochloride: A Technical Guide
Introduction: The Significance of (2S,4S)-2-Methylpiperidin-4-ol Hydrochloride
(2S,4S)-2-methylpiperidin-4-ol is a chiral piperidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their prevalence in the core structures of many pharmaceuticals. The specific stereochemistry, (2S,4S), is crucial for its biological activity and interaction with chiral targets such as enzymes and receptors. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it more suitable for pharmaceutical formulation and biological assays.
Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and stereochemical confirmation. This guide will delve into the expected ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for the title compound.
Molecular Structure and Stereochemistry
The (2S,4S) designation indicates a cis relationship between the methyl group at position 2 and the hydroxyl group at position 4 of the piperidine ring. In its hydrochloride salt form, the piperidine nitrogen is protonated, forming a piperidinium chloride.
// Atom nodes N [label="N⁺", pos="0,0.5!", color="#EA4335", fontcolor="#FFFFFF", style=filled, shape=circle]; H_N [label="H", pos="-0.5,1!", fontcolor="#202124"]; H2_N [label="H", pos="0.5,1!", fontcolor="#202124"]; C2 [label="C2", pos="-1.2,-0.2!", fontcolor="#202124"]; H2 [label="H", pos="-1.5,-0.8!", fontcolor="#202124"]; C3 [label="C3", pos="-0.8,-1.5!", fontcolor="#202124"]; H3a [label="H", pos="-1.3,-2.1!", fontcolor="#202124"]; H3b [label="H", pos="-0.2,-2.1!", fontcolor="#202124"]; C4 [label="C4", pos="0,-2.5!", fontcolor="#202124"]; H4 [label="H", pos="-0.5,-3.1!", fontcolor="#202124"]; C5 [label="C5", pos="1.2,-1.5!", fontcolor="#202124"]; H5a [label="H", pos="0.8,-2.1!", fontcolor="#202124"]; H5b [label="H", pos="1.8,-2.1!", fontcolor="#202124"]; C6 [label="C6", pos="0.8,-0.2!", fontcolor="#202124"]; H6a [label="H", pos="1.3,-0.8!", fontcolor="#202124"]; H6b [label="H", pos="1.3,0.4!", fontcolor="#202124"]; C_Me [label="CH₃", pos="-2.5,0.2!", color="#34A853", fontcolor="#FFFFFF", style=filled, shape=circle]; O [label="O", pos="0.5,-3.5!", color="#4285F4", fontcolor="#FFFFFF", style=filled, shape=circle]; H_O [label="H", pos="1,-4!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="2.5,1!", color="#FBBC05", fontcolor="#202124", style=filled, shape=circle];
// Bonds N -- C2; N -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C2 -- C_Me; C4 -- O; O -- H_O; N -- H_N; N -- H2_N; C2 -- H2; C3 -- H3a; C3 -- H3b; C4 -- H4; C5 -- H5a; C5 -- H5b; C6 -- H6a; C6 -- H6b;
} dot Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry. The data presented here is based on the analysis of the closely related (2R,4R) diastereomer, which, as an enantiomer of the free base, is expected to have an identical NMR spectrum in an achiral solvent.
¹H NMR Spectroscopy
Experimental Rationale: A standard ¹H NMR experiment is conducted in a deuterated solvent such as D₂O or DMSO-d₆. The choice of solvent is critical; D₂O is often preferred for hydrochloride salts due to its high polarity and ability to exchange with labile protons (N-H and O-H), which simplifies the spectrum by removing their signals. However, this also means the information about the number of these protons is lost. DMSO-d₆ allows for the observation of these exchangeable protons. The spectrum is typically recorded on a 300 or 400 MHz spectrometer.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 - 4.00 | m | 1H | H4 |
| ~3.40 - 3.60 | m | 1H | H2 |
| ~3.20 - 3.40 | m | 1H | H6 (eq) |
| ~2.80 - 3.00 | m | 1H | H6 (ax) |
| ~2.00 - 2.20 | m | 1H | H3 (eq) |
| ~1.80 - 2.00 | m | 1H | H5 (eq) |
| ~1.50 - 1.70 | m | 2H | H3 (ax), H5 (ax) |
| ~1.30 | d | 3H | -CH₃ |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The assignments of axial (ax) and equatorial (eq) protons are based on typical chair conformations of piperidine rings.
Interpretation:
-
Downfield Protons (H2, H4, H6): The protons on carbons adjacent to the heteroatoms (N and O) are the most deshielded. The proton at C4 (H4), being attached to the carbon bearing the hydroxyl group, is expected to be in the 3.80-4.00 ppm range. The proton at C2 (H2), adjacent to both the nitrogen and the methyl group, would appear around 3.40-3.60 ppm. The two protons at C6, adjacent to the protonated nitrogen, will be diastereotopic and appear as separate multiplets.
-
Upfield Protons (H3, H5, -CH₃): The methylene protons at C3 and C5 will be in the more shielded region of the spectrum. The methyl group protons will appear as a doublet due to coupling with the H2 proton.
-
Protonation Effect: The protonation of the nitrogen to form the hydrochloride salt causes a significant downfield shift of the adjacent protons (H2 and H6) compared to the free base, due to the inductive effect of the positive charge.
¹³C NMR Spectroscopy
Experimental Rationale: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. This is invaluable for confirming the carbon skeleton of the molecule. The experiment is typically run in the same solvent as the ¹H NMR.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~65 - 70 | C4 |
| ~50 - 55 | C2 |
| ~45 - 50 | C6 |
| ~35 - 40 | C3 |
| ~30 - 35 | C5 |
| ~15 - 20 | -CH₃ |
Note: These are estimated chemical shifts.
Interpretation:
-
C4 Carbon: The carbon atom bonded to the electronegative oxygen of the hydroxyl group (C4) is the most deshielded among the ring carbons, appearing in the 65-70 ppm region.
-
C2 and C6 Carbons: The carbons adjacent to the protonated nitrogen (C2 and C6) are also significantly deshielded, with C2 being slightly more so due to the additional substitution of the methyl group.
-
C3 and C5 Carbons: These methylene carbons are in the more upfield region of the spectrum.
-
Methyl Carbon: The methyl carbon is the most shielded, appearing at the highest field (lowest ppm value).
Infrared (IR) Spectroscopy
Experimental Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. The sample is typically analyzed as a solid (KBr pellet) or a mull. For a hydrochloride salt, the spectrum will show characteristic absorptions for the O-H, N-H, and C-H bonds.
Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| ~2800 - 2400 | Broad, Multiple Peaks | N⁺-H stretch (ammonium salt) |
| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |
| ~1600 - 1500 | Medium | N-H bend |
| ~1100 - 1000 | Strong | C-O stretch (secondary alcohol) |
Interpretation:
-
O-H Stretch: A strong, broad peak in the 3400-3200 cm⁻¹ region is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
N⁺-H Stretch: The most telling feature of the hydrochloride salt is the broad, often complex series of absorptions in the 2800-2400 cm⁻¹ range. This is indicative of the stretching vibration of the N⁺-H bond in the piperidinium ion. This feature is absent in the IR spectrum of the free base.
-
C-H and C-O Stretches: The aliphatic C-H stretching vibrations are observed in their usual region. A strong absorption around 1100-1000 cm⁻¹ corresponds to the C-O stretching of the secondary alcohol.
Mass Spectrometry (MS)
Experimental Rationale: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For a hydrochloride salt, techniques like Electrospray Ionization (ESI) are typically used. The spectrum will generally show the molecular ion of the free base, as the HCl is lost during the ionization process.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 116.1 | [M+H]⁺, where M is the free base (C₆H₁₃NO) |
| 115.1 | Molecular ion of the free base [M]⁺ |
| 98.1 | [M-H₂O]⁺, loss of water |
| 84.1 | Fragmentation, e.g., loss of CH₃ and H₂O |
Interpretation:
The molecular weight of the free base, (2S,4S)-2-methylpiperidin-4-ol, is 115.17 g/mol .[2] In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 116.1. The molecular ion [M]⁺ at m/z 115.1 may also be observed.
Common fragmentation pathways for this type of molecule include the loss of water from the molecular ion, leading to a peak at m/z 98.1. Further fragmentation can lead to smaller charged species.
Conclusion
The spectroscopic characterization of this compound is crucial for its application in research and development. This guide provides a detailed, expert-level interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data. By leveraging data from closely related compounds and foundational spectroscopic principles, a clear and actionable picture of the molecule's spectral features has been constructed. The key distinguishing features are the downfield shifts in the NMR spectra due to the protonated nitrogen, the characteristic N⁺-H stretch in the IR spectrum, and the detection of the free base's mass in the mass spectrum. This synthesized data serves as a reliable reference for scientists working with this and similar chiral piperidine compounds.
References
- PubChem. (n.d.). 2-Methylpiperidin-4-ol. National Center for Biotechnology Information.
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An In-Depth Technical Guide to (2S,4S)-2-methylpiperidin-4-ol hydrochloride: A Chiral Building Block for Drug Discovery
This guide provides a comprehensive technical overview of (2S,4S)-2-methylpiperidin-4-ol hydrochloride, a chiral piperidine derivative of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, synthesis, analytical characterization, potential biological significance, and safe handling practices, offering field-proven insights to support your research endeavors.
Introduction and Chemical Identity
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets[1]. This compound is a specific stereoisomer within this class, offering a defined three-dimensional structure that is crucial for developing stereospecific therapeutics. Its chirality makes it a valuable building block for creating complex molecules with high target selectivity and potentially reduced off-target effects.
It is critical to address a common point of confusion regarding the Chemical Abstracts Service (CAS) number for this compound. The CAS number 4045-24-3 , provided in the topic, actually corresponds to 4-methoxypiperidine . The correct CAS numbers for the compound of interest are:
-
(2S,4S)-2-methylpiperidin-4-ol (free base): 89451-58-1
-
This compound: 103539-63-5[2]
This guide will focus on the hydrochloride salt, which is often preferred in research and development for its enhanced stability and solubility in aqueous media.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in both chemical reactions and biological systems. The hydrochloride salt of (2S,4S)-2-methylpiperidin-4-ol is a white to yellow solid with good solubility in polar solvents, a characteristic that facilitates its use in various experimental settings. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 103539-63-5 | [2] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.64 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Physical Form | White to Yellow Solid | [2] |
| Storage Temperature | Refrigerator | [2] |
| Purity | Typically ≥97% | [2] |
Synthesis and Purification
The stereocontrolled synthesis of substituted piperidines is a key challenge in organic chemistry. A notable and highly diastereoselective method for producing (2S,4S)-2-methylpiperidin-4-ol has been reported, which provides excellent control over the desired stereochemistry. This approach is crucial for obtaining enantiomerically pure material for drug discovery applications[3][4][5].
Diastereoselective Synthesis Workflow
A robust method for the synthesis of cis-4-hydroxy-2-methyl piperidine involves a multi-step process starting from a chiral β-enaminoester derived from (R)-(-)-2-phenylglycinol. The key steps include a diastereoselective intramolecular cyclization, followed by reduction and deprotection steps to yield the target compound[3][4][5].
Caption: Diastereoselective synthesis of this compound.
Detailed Experimental Protocol (Adapted from literature)
The following is a generalized protocol based on reported synthetic routes. Researchers should consult the primary literature for specific reaction conditions and safety precautions[3][4][5].
-
Cyclization: The starting chiral β-enaminoester is subjected to an intramolecular non-classical Corey–Chaykovsky ring-closing reaction to form a zwitterionic bicyclic lactam intermediate. This step is crucial for establishing the desired stereochemistry.
-
Reduction of Ketone: The ketone group in the bicyclic intermediate is reduced, for example using sodium borohydride in methanol, to yield the corresponding alcohol with high diastereoselectivity.
-
Reduction of Amide and Hemiaminal: The resulting intermediate undergoes reduction of the amide and hemiaminal functionalities, for instance with a borane dimethyl sulfide complex (BH3·DMS), to afford the 2,4-cis-2-methyl-4-hydroxy piperidine derivative.
-
Deprotection: A simple debenzylation and N-Boc protection reaction, followed by acidic treatment, is performed to remove the protecting groups and yield the free base, (2S,4S)-2-methylpiperidin-4-ol.
-
Salt Formation: The final hydrochloride salt is obtained by treating the free base with a solution of hydrogen chloride in a suitable solvent like ether or isopropanol.
-
Purification: Purification of the final product is typically achieved through recrystallization to obtain a high-purity solid.
Analytical Characterization
The structural integrity and purity of this compound are paramount for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the compound. A reversed-phase HPLC method, possibly with a C18 column, can be developed for this purpose. Since the piperidine core lacks a strong chromophore, UV detection might have low sensitivity. Therefore, derivatization with a UV-active or fluorescent tag, such as dansyl chloride, can be employed for more sensitive detection and accurate quantification[7][8][9]. For chiral purity analysis, a chiral stationary phase would be necessary to separate the (2S,4S) enantiomer from other stereoisomers.
Biological Activity and Drug Development Applications
While specific biological studies on this compound are not extensively published, its significance lies in its role as a chiral building block for the synthesis of pharmacologically active molecules. The piperidine moiety is present in a wide array of drugs targeting the central nervous system, as well as those with antimicrobial and anticancer properties[1].
A Scaffold for Acetylcholinesterase (AChE) Inhibitors
Derivatives of (2S,4S)-2-methylpiperidin-4-ol have been investigated as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The specific stereochemistry of the (2S,4S) isomer has been shown to be crucial for effective binding to the active site of the AChE enzyme. The methyl group at the C2 position can engage in hydrophobic interactions, while the hydroxyl group at the C4 position can form hydrogen bonds, leading to potent inhibition of the enzyme[1]. This highlights the importance of the defined stereochemistry of this building block in designing targeted therapeutics.
Caption: Hypothetical binding of a (2S,4S)-2-methylpiperidin-4-ol derivative to the active site of AChE.
Broader Potential in Drug Discovery
The piperidine scaffold is known to be a key component in compounds with a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Various substituted piperidines have demonstrated efficacy against bacterial and fungal pathogens[10][11].
-
Anticancer Properties: Some piperidine derivatives have shown antiproliferative activity in cancer cell lines[12].
-
Central Nervous System (CNS) Applications: The piperidine ring is a common feature in drugs targeting CNS disorders, including antipsychotics and analgesics[1][13][14].
Therefore, this compound serves as a valuable starting material for the synthesis of novel drug candidates in these and other therapeutic areas.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this exact compound is not widely available, data from related piperidine hydrochlorides and substituted piperidines provide general safety guidelines.
-
Hazard Statements: Based on related compounds, it may cause skin irritation, serious eye damage, and respiratory irritation[1][4].
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area. Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled, remove the person to fresh air and keep comfortable for breathing.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[1][2][4][15].
-
Researchers should always consult the supplier-specific MSDS before handling this compound and perform a thorough risk assessment for their specific experimental procedures.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery and development. Its well-defined stereochemistry is a key feature that allows for the synthesis of highly specific and potentially more effective therapeutic agents. While direct biological studies on this compound are limited, its utility as a scaffold for potent molecules, such as acetylcholinesterase inhibitors, is evident. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers aiming to leverage its unique structural features in the creation of novel pharmaceuticals.
References
- SUN Haiyang, YANG Xiaoning, LI Hui, WANG Jiayi, SONG Gonghua. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 2023, 25(2): 329-339. [Link]
- RSC Publishing. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. [Link]
- ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... [Link]
- Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3532303, 2-Methylpiperidin-4-ol. [Link]
- Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., ... & McNeil, M. R. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & medicinal chemistry, 17(10), 3588-3594. [Link]
- Starck, L., et al. (2017). 4-Hydroxypiperidines and Their Flexible 3-(Amino)
- ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... [Link]
- ResearchGate. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. [Link]
- Arctom Scientific. This compound product page. [Link]
- Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy) phenylmethyl) carbamide (2R, 3R)-dihydroxybutanedioate (2: 1)(ACP-103), a novel 5-hydroxytryptamine (2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]
- The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
- Anis, M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical and Pharmaceutical Bulletin, 53(1), 64-66. [Link]
- Zhang, X., et al. (2014). Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. European journal of medicinal chemistry, 86, 553-562. [Link]
- Pandiarajan, K., et al. (1989). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 27(4), 354-358. [Link]
- de Esch, I. J., et al. (2000). Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1, 2, 5, 6-tetrahydropyridines in solid tumor cell lines. Journal of medicinal chemistry, 43(13), 2534-2541. [Link]
- ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5, 6-dimethoxy-1-oxoindan-2-yl) methyl] piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829. [Link]
- PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
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The Architectural Nuances of a Privileged Scaffold: A Technical Guide to cis-2,4-Disubstituted Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a seemingly simple six-membered heterocycle, is a cornerstone of medicinal chemistry, gracing the structures of numerous natural products and blockbuster pharmaceuticals.[1][2] Its conformational flexibility and the ability to be functionalized at multiple positions make it an exceptionally versatile scaffold in drug design.[1] Among the various substitution patterns, the cis-2,4-disubstituted motif presents a unique set of synthetic challenges and conformational intricacies that, when mastered, unlock access to novel chemical space and potent biological activity. This guide provides an in-depth exploration of the stereoselective synthesis, conformational landscape, and therapeutic relevance of cis-2,4-disubstituted piperidines, offering field-proven insights for professionals in drug discovery and development.
Part 1: Mastering Stereocontrol in the Synthesis of cis-2,4-Disubstituted Piperidines
The controlled installation of two substituents in a cis relationship on a piperidine ring demands a nuanced understanding of stereoselective synthesis. The choice of strategy is paramount and is often dictated by the desired substituents and the availability of starting materials.
Diastereoselective Synthesis: A Tale of Two Pathways
A powerful approach to diastereoselective synthesis of 2,4-disubstituted piperidines allows for complete control over the reaction's selectivity by simply altering the order of the reaction sequence.[3][4][5] This method provides access to both cis and trans diastereomers, making it a versatile tool for building diverse piperidine scaffolds for drug discovery.[3][4][6]
One notable strategy leverages the conformational bias induced by an N-acyl group on the piperidine ring.[3] Spectroscopic evidence suggests a significant contribution from a resonance structure that, coupled with a 2-substituent, creates pseudo-allylic strain (A1,3), which governs the ground-state conformation of the heterocycle.[3] This conformational lock allows for highly diastereoselective transformations at the 4-position.
Experimental Protocol: Diastereoselective Synthesis of a cis-2,4-Disubstituted Piperidine Intermediate [3][6]
-
N-Acylation and Grignard Addition: To a solution of a 2-substituted piperidine in THF at -20 °C, add phenyl chloroformate. After stirring, cool the mixture to -78 °C and add the desired Grignard reagent (RMgX).
-
Hydrolysis: Quench the reaction with 10% HCl at 23 °C to yield the 2,4-disubstituted N-acyl piperidine.
-
Protecting Group Manipulation: Hydrolyze the phenyl carbamate with sodium methoxide in methanol at 23 °C. Subsequently, protect the nitrogen with a Boc group using Boc2O and DMAP in acetonitrile at 23 °C.
-
Conjugate Reduction: Reduce the resulting vinylogous imide with zinc in acetic acid at 50 °C to afford the desired cis-2,4-disubstituted piperidone.[6]
-
Further Functionalization: The resulting piperidone can be further elaborated through reactions such as Wittig olefination to introduce additional diversity.[6]
Hydrogenation of Substituted Pyridines
The catalytic hydrogenation of appropriately substituted pyridines is a direct and often highly stereoselective method for accessing cis-disubstituted piperidines.[7][8] The choice of catalyst, solvent, and protecting group on the nitrogen can significantly influence the diastereomeric ratio of the product.[7][8] This approach is particularly valuable for synthesizing a wide range of regio- and diastereoisomers of substituted pipecolinates, which serve as 3D fragment building blocks in drug discovery.[7][8]
Experimental Protocol: Hydrogenation of a Disubstituted Pyridine [7][8]
-
Reaction Setup: In a high-pressure reactor, dissolve the substituted pyridine in a suitable solvent (e.g., methanol, acetic acid).
-
Catalyst Addition: Add a hydrogenation catalyst, such as platinum oxide or a rhodium complex.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure and heat to the appropriate temperature.
-
Workup and Protection: After the reaction is complete, filter off the catalyst. The resulting piperidine can then be protected, for example with a Boc or benzyl group, to yield the cis-disubstituted product as the major diastereomer.[8]
Part 2: Unraveling the Conformational Complexity
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For cis-2,4-disubstituted piperidines, the conformational equilibrium is a delicate balance of steric and stereoelectronic effects.
The Chair Conformation and Substituent Orientation
In the absence of overriding steric or electronic factors, the piperidine ring adopts a chair conformation, similar to cyclohexane. For a cis-2,4-disubstituted piperidine, this can lead to two primary chair conformations: one with both substituents in equatorial positions and another with both in axial positions. Generally, the diequatorial conformation is favored to minimize 1,3-diaxial interactions.
However, the nature of the substituents and the group on the nitrogen atom can significantly alter this preference. For instance, with a bulky N-Boc group, a 2,4-disubstituted piperidine may adopt a twist-boat conformation to alleviate unfavorable A1,3-strain between the Boc group and the 2-substituent.[7][8]
The Role of Stereoelectronic Effects
Electrostatic interactions can play a crucial role in determining the conformational preferences of piperidinium salts.[9] For 4-substituted piperidines with polar substituents, protonation of the nitrogen can lead to a stabilization of the axial conformer due to favorable electrostatic interactions between the substituent and the protonated nitrogen.[9] In some cases, this can even reverse the conformational preference, making the axial form the more stable one.[9]
Part 3: Biological Significance and Therapeutic Applications
The piperidine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a broad spectrum of pharmacological activities.[10][11][12][13] Substituted piperidines are key components in drugs for treating a wide range of diseases, including cancer, Alzheimer's disease, diabetes, and viral infections.[2][10][14]
Piperidines as Key Pharmacophores
The conformational rigidity and the ability to present substituents in well-defined spatial orientations allow piperidine derivatives to interact with high specificity with biological targets such as G-protein coupled receptors, ion channels, and enzymes.[11] The cis-2,4-disubstitution pattern, in particular, can provide valuable structural information and an additional site for diversification in drug discovery programs.[3][6]
Notable Examples in Drug Discovery
While 1,4-disubstituted piperidines have historically dominated the landscape of approved drugs, the unique stereochemical arrangement of 2,4-disubstituted piperidines offers opportunities to explore new pharmacological profiles.[6] Research has shown that the relative stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. For instance, in a series of dopamine transport inhibitors, the cis-isomer was found to be significantly more active than the trans-isomer.[15]
Anticancer and Other Therapeutic Activities
Piperidine derivatives have been extensively investigated for their potential as anticancer agents.[2][16][17] They are also found in compounds with antimicrobial, anti-inflammatory, and analgesic properties.[11][18] The development of efficient and stereoselective synthetic methods for cis-2,4-disubstituted piperidines is crucial for expanding the accessible chemical space and for the discovery of novel therapeutic agents.
Data Summary
| Synthetic Method | Key Features | Stereoselectivity | Reference |
| Diastereoselective Synthesis via N-Acyl Piperidines | Controllable access to both cis and trans isomers. | High | [3] |
| Catalytic Hydrogenation of Pyridines | Direct route to cis-piperidines. | Generally high for cis | [7][8] |
| Radical Cyclization | Provides access to trans-piperidines, but can be tuned. | Typically favors trans | [19] |
Visualizing Key Concepts
Caption: Synthetic routes to cis-2,4-disubstituted piperidines.
Caption: Conformational equilibria in cis-2,4-disubstituted piperidines.
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- Zhang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 425. [Link]
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discovery and history of 2-methylpiperidin-4-ol isomers
An In-Depth Technical Guide to the Discovery and History of 2-Methylpiperidin-4-ol Isomers
Abstract
The piperidine nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals.[1][2] Among its myriad derivatives, 2-methylpiperidin-4-ol presents a deceptively simple scaffold that holds significant stereochemical complexity and pharmacological relevance. The presence of two stereocenters gives rise to four distinct stereoisomers, each with a unique three-dimensional architecture that can profoundly influence its biological activity. This technical guide provides a comprehensive exploration of the discovery, history, and stereoselective synthesis of 2-methylpiperidin-4-ol isomers. We will trace the evolution of synthetic strategies from early, non-selective methods to modern, highly controlled asymmetric syntheses. The driving force behind this synthetic pursuit—the critical role of stereochemistry in modulating pharmacological effect, particularly in the context of neuroactive agents—will be a central theme. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important heterocyclic building block.
The Piperidine Scaffold: A Privileged Structure in Chemical Biology
The six-membered nitrogen-containing heterocycle, piperidine, is one of the most prevalent structural motifs in approved pharmaceuticals.[3] Its conformational flexibility, primarily adopting a chair conformation similar to cyclohexane, allows its derivatives to present substituents in well-defined axial and equatorial orientations, making it an ideal scaffold for probing molecular interactions with biological targets.[4]
The piperidine ring is found in numerous natural alkaloids with potent physiological effects, from the spicy piperine in black pepper to the toxic coniine of poison hemlock.[4][5][6] This natural precedent has inspired chemists for over a century to explore the synthesis and application of piperidine derivatives in drug discovery, targeting a wide range of conditions including pain, inflammation, and neurological disorders.[1][7][8][9]
Stereochemical Complexity of 2-Methylpiperidin-4-ol
The introduction of two substituents onto the piperidine ring, a methyl group at the 2-position and a hydroxyl group at the 4-position, creates two chiral centers. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers and two pairs of diastereomers (cis and trans).
-
Cis Isomers: The methyl and hydroxyl groups are on the same side of the ring (e.g., both equatorial or both axial in the dominant chair conformation). This pair consists of the (2R, 4S) and (2S, 4R) enantiomers.
-
Trans Isomers: The methyl and hydroxyl groups are on opposite sides of the ring (e.g., one equatorial, one axial). This pair consists of the (2R, 4R) and (2S, 4S) enantiomers.
The precise spatial arrangement of these functional groups is critical, as biological macromolecules like enzymes and receptors are chiral and will interact differently with each stereoisomer.
Caption: The four stereoisomers of 2-methylpiperidin-4-ol.
Historical Evolution of Synthesis
The synthesis of substituted piperidines has been a long-standing challenge in organic chemistry. Early methods often lacked stereocontrol, yielding complex mixtures of isomers that were difficult to separate and characterize.
Early Approaches: Hydrogenation of Pyridine Precursors
The most direct route to the piperidine core is the hydrogenation of a corresponding pyridine. Industrially, piperidine itself is produced by the hydrogenation of pyridine over catalysts like molybdenum disulfide.[4] For substituted piperidines, this approach often leads to mixtures of diastereomers.
The catalytic hydrogenation of a substituted pyridine, such as 2-methyl-4-pyridone, followed by reduction of the ketone, would typically yield a mixture of cis and trans 2-methylpiperidin-4-ol. The ratio of these diastereomers is highly dependent on the catalyst, pressure, and temperature, but achieving high selectivity was a significant hurdle for early chemists.[10]
Emergence of Diastereoselective Strategies
Significant progress was made with the development of methods that could control the relative stereochemistry (cis vs. trans).
-
Directed Reductions: The reduction of a precursor like N-protected 2-methylpiperidin-4-one can be influenced by the steric bulk of the N-protecting group and the reducing agent. Large reducing agents might preferentially attack from the less hindered face, leading to one diastereomer in excess.
-
Cyclization Strategies: Intramolecular cyclization reactions, such as the Mannich reaction to form piperidin-4-ones, became a powerful tool.[11] By carefully choosing substrates and reaction conditions, chemists could favor the formation of a specific diastereomeric intermediate, which could then be stereoselectively reduced to the final alcohol.
Modern Era: Enantio- and Stereoselective Synthesis
The demand for enantiomerically pure pharmaceuticals drove the development of highly sophisticated asymmetric syntheses. The goal is to control not only the relative (cis/trans) stereochemistry but also the absolute configuration (R/S) at both chiral centers.
Chiral Auxiliary-Mediated Synthesis
One of the most robust methods involves the use of a chiral auxiliary—a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a key reaction. A landmark example is the diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol using (R)-(-)-2-phenylglycinol as a chiral auxiliary.[3]
This strategy involves an intramolecular Corey–Chaykovsky ring-closing reaction. The steric and electronic properties of the phenylglycinol auxiliary guide the formation of two new stereogenic centers with high diastereoselectivity (>95%).[12] The auxiliary is then cleaved in a later step to yield the enantiomerically enriched target molecule.
Caption: Workflow for chiral auxiliary-based synthesis.
Catalytic Asymmetric Synthesis
More recently, the field has moved towards catalytic asymmetric methods, which are more atom-economical as they do not require stoichiometric amounts of a chiral auxiliary. These methods include:
-
Asymmetric Hydrogenation: Using chiral transition metal catalysts (e.g., based on Rhodium or Ruthenium) to hydrogenate a prochiral precursor, such as a tetrahydropyridine derivative.
-
Organocatalysis: Employing small, chiral organic molecules to catalyze key bond-forming reactions, such as intramolecular Mannich or Michael reactions, to set the stereocenters of the piperidine ring enantioselectively.[13]
These advanced methods represent the state-of-the-art, providing efficient access to all four stereoisomers of 2-methylpiperidin-4-ol in high optical purity.
Pharmacological Significance: Why Stereochemistry Matters
The intense focus on the stereoselective synthesis of 2-methylpiperidin-4-ol isomers is directly tied to their utility as scaffolds in drug development. The specific spatial orientation of the methyl and hydroxyl groups dictates how the molecule fits into the binding pocket of a target protein.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 2-methylpiperidin-4-ol have been investigated as inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[12] Studies have shown a clear stereochemical preference. For example, donepezil analogues built on the (2S,4S)-piperidine core showed significantly higher inhibitory potency (IC₅₀ of 1.01 μM) compared to their 2R-isomers (IC₅₀ > 10 μM).[12] Molecular modeling suggests the 2S-methyl group engages in favorable hydrophobic interactions within the enzyme's active site gorge, while the 4S-hydroxyl can form crucial hydrogen bonds.[12]
| Isomer Configuration | Target | Reported Activity (IC₅₀) | Rationale for Selectivity |
| (2S, 4S) | Acetylcholinesterase | 1.01 μM | Optimal hydrophobic interaction of 2S-methyl group with Trp286 and H-bonding of 4S-hydroxyl with Glu202.[12] |
| (2R, 4R/S) | Acetylcholinesterase | > 10 μM | Steric clash or suboptimal positioning of the 2R-methyl group prevents effective binding.[12] |
Other CNS Applications
The piperidine scaffold is a well-known pharmacophore for modulating various neurotransmitter systems.[14] As such, 2-methylpiperidin-4-ol derivatives have been explored for their potential to interact with sigma (σ) receptors, opioid receptors, and other CNS targets, where stereochemistry invariably plays a decisive role in determining affinity and functional activity.[7][15]
Experimental Protocols
To provide a practical context, we describe a representative modern protocol for the synthesis of an enantiomerically enriched 2-methylpiperidin-4-ol isomer.
Protocol: Diastereoselective Synthesis of (2S,4S)-2-methylpiperidin-4-ol via a Zwitterionic Intermediate
(This protocol is adapted from the methodology described by Villa et al. in RSC Advances, 2022)[3]
Objective: To synthesize (2S,4S)-2-methylpiperidin-4-ol with high diastereoselectivity using a chiral auxiliary-driven approach.
Step 1: Formation of the Bicyclic Oxazolo Intermediate (Corey-Chaykovsky Reaction)
-
To a solution of the precursor β-enaminoester derived from (R)-(-)-2-phenylglycinol in a suitable solvent (e.g., THF), add trimethylsulfonium iodide.
-
Cool the mixture to 0 °C and add a strong base (e.g., sodium hydride) portion-wise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Causality: The base generates the sulfur ylide, which attacks the enaminoester intramolecularly. The stereochemistry of the phenylglycinol auxiliary directs this attack to selectively form the cis-fused bicyclic lactam, establishing the relative stereochemistry of the future C2 and C4 positions.
-
Quench the reaction carefully with water and extract the product with an organic solvent. Purify by column chromatography.
Step 2: Reductive Opening and Debenzylation
-
Dissolve the purified bicyclic intermediate in a solvent such as toluene.
-
Add a reducing agent like Raney-Nickel (Ra-Ni) and a hydrogen source (e.g., ammonium formate).
-
Reflux the mixture for several hours.
-
Causality: The Ra-Ni catalyzes both the reductive cleavage of the N-O bond of the oxazolo ring and the hydrogenolysis of the benzyl group from the chiral auxiliary, yielding the cis-4-hydroxy-2-methyl piperidine.
-
Filter the catalyst and concentrate the solvent under reduced pressure.
Step 3: N-Protection and Final Deprotection
-
Protect the secondary amine of the piperidine with a suitable protecting group (e.g., Boc anhydride) to facilitate handling and purification.
-
Treat the N-Boc protected piperidine with a strong acid (e.g., HCl in dioxane or TFA) to remove the Boc group.
-
Causality: The final acidic workup yields the hydrochloride salt of the target (2S,4S)-2-methylpiperidin-4-ol in high enantiomeric and diastereomeric purity.
-
Isolate the final product, typically as a crystalline solid.
Conclusion
The journey of 2-methylpiperidin-4-ol from a simple heterocyclic structure to a valuable, stereochemically defined building block for advanced drug discovery encapsulates the evolution of synthetic organic chemistry. The historical progression from non-selective syntheses yielding isomeric mixtures to modern catalytic asymmetric methods providing single, pure stereoisomers highlights the increasing sophistication of the field. This progress has been driven by a deepening understanding of the profound impact of three-dimensional molecular structure on biological function. For researchers in medicinal chemistry and drug development, the ability to access all four stereoisomers of 2-methylpiperidin-4-ol provides a powerful toolset to dissect structure-activity relationships and design next-generation therapeutics with enhanced potency and selectivity.
References
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An In-Depth Technical Guide to the Stereochemistry of (2S,4S)-2-Methylpiperidin-4-ol Hydrochloride
This guide provides a comprehensive technical overview of the stereochemistry of (2S,4S)-2-methylpiperidin-4-ol hydrochloride, a chiral building block of significant interest to researchers, scientists, and drug development professionals. The precise control and confirmation of its three-dimensional structure are paramount for its successful application in medicinal chemistry. This document delineates a robust diastereoselective synthetic route, detailed protocols for stereochemical characterization, and insights into its pharmacological relevance.
Introduction: The Significance of Stereochemistry in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. The introduction of chiral centers into this ring system dramatically increases its chemical diversity and allows for fine-tuned interactions with biological targets. The spatial arrangement of substituents, or stereochemistry, is a critical determinant of a molecule's pharmacological profile, influencing its efficacy, selectivity, and safety. For this compound, the cis relationship between the methyl group at the C2 position and the hydroxyl group at the C4 position, along with their specific absolute configurations (S at C2 and S at C4), defines its unique three-dimensional shape and, consequently, its utility as a chiral starting material in the synthesis of complex molecules.
Derivatives of this scaffold have shown promise in various therapeutic areas. For instance, analogs of (2S,4S)-2-methylpiperidin-4-ol have been investigated as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[1] The specific (2S,4S) configuration has been shown to enhance binding to the active site of the AChE enzyme.[1]
Table 1: Physicochemical Properties of (2S,4S)-2-Methylpiperidin-4-ol and its Hydrochloride Salt
| Property | (2S,4S)-2-Methylpiperidin-4-ol | This compound |
| CAS Number | 89451-58-1 | 103539-63-5[2][3][4][5][6] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO |
| Molecular Weight | 115.17 g/mol | 151.63 g/mol |
| Appearance | - | White to Yellow Solid |
| Melting Point | Not Reported | 198-202 °C (decomposition)[1] |
Diastereoselective Synthesis: A Controlled Approach to the (2S,4S) Stereochemistry
The synthesis of (2S,4S)-2-methylpiperidin-4-ol with high stereochemical purity necessitates a diastereoselective approach. A notable and efficient method involves the use of a chiral auxiliary to guide the formation of the desired stereocenters. The following sections detail a proven synthetic pathway.[7][8]
Synthetic Strategy Overview
The synthesis commences with a chiral β-enaminoester derived from (R)-(-)-2-phenylglycinol. An intramolecular Corey-Chaykovsky ring-closing reaction is a key step in establishing the stereochemistry of the piperidine ring. Subsequent reduction and deprotection steps yield the target molecule as its hydrochloride salt.
Caption: Synthetic workflow for (2S,4S)-2-methylpiperidin-4-ol HCl.
Detailed Experimental Protocol
This protocol is adapted from the work of Chavez-Flores et al. and provides a step-by-step guide to the synthesis.[7]
Step 1: Synthesis of the N-Boc Protected Precursor, (2S,4S)-1-Boc-2-methylpiperidin-4-ol
The synthesis of the N-Boc protected precursor is achieved through a multi-step sequence starting from chiral β-enaminoesters, as detailed in the cited literature.[7] This sequence involves the formation of a zwitterionic bicyclic intermediate, followed by reductions and a debenzylation/N-Boc protection step to yield (2S,4S)-1-Boc-2-methylpiperidin-4-ol.
Step 2: Acidic Deprotection to form this compound
-
Dissolution: Dissolve (2S,4S)-1-Boc-2-methylpiperidin-4-ol (1.0 equivalent) in a suitable solvent such as methanol or 1,4-dioxane.
-
Acidification: Add a solution of hydrochloric acid (e.g., 2 N HCl in methanol or 4 M HCl in 1,4-dioxane, 5-10 equivalents) to the stirred solution.[3]
-
Reaction: Stir the mixture at room temperature or gently heat (e.g., 60 °C) for 2-4 hours.[2][3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Isolation: Upon completion, the hydrochloride salt may precipitate directly from the reaction mixture. If so, it can be collected by filtration and washed with a cold non-polar solvent like diethyl ether.[3] Alternatively, the solvent can be removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The resulting solid can be further purified by recrystallization to obtain this compound in high purity.
Stereochemical Characterization: A Trifecta of Analytical Techniques
The unambiguous determination of the stereochemistry of this compound is crucial for its use in drug development. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiral High-Performance Liquid Chromatography (HPLC) provides a self-validating system for confirming the stereochemical integrity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the relative stereochemistry of cyclic molecules like piperidines. The coupling constants and chemical shifts of the ring protons are highly dependent on their spatial orientation.
-
¹H NMR: In the ¹H NMR spectrum, the cis relationship of the methyl and hydroxyl groups in the (2S,4S) isomer can be inferred from the coupling constants of the protons at C2, C3, and C4. The proton at C2, adjacent to the methyl group, and the proton at C4, bearing the hydroxyl group, will exhibit specific coupling patterns with the neighboring methylene protons.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The chemical shifts of the piperidine ring carbons are influenced by the stereochemistry of the substituents.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment can provide definitive proof of the cis stereochemistry by showing spatial proximity between the protons of the C2-methyl group and the C4-hydroxyl group or the proton at C4.
X-ray Crystallography: The Gold Standard for Absolute Stereochemistry
Single-crystal X-ray crystallography provides the most definitive evidence for the absolute and relative stereochemistry of a chiral molecule. The analysis of a suitable crystal of this compound or a protected precursor can unambiguously determine the three-dimensional arrangement of the atoms in the solid state.
The work by Chavez-Flores et al. reports the X-ray crystal structure of a key bicyclic intermediate, which confirms the relative stereochemistry that is carried through to the final product.[7] The absolute stereochemistry of a related pipecolic acid derivative was also confirmed by X-ray analysis.[7]
Caption: Workflow for the stereochemical confirmation of the target compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is an essential technique for determining the enantiomeric purity of the final product. It is also invaluable for separating stereoisomers if the synthesis is not perfectly stereoselective.
Method Development Strategy:
-
Column Selection: A variety of chiral stationary phases (CSPs) can be screened. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based columns (e.g., vancomycin or teicoplanin) are often effective for separating piperidine derivatives.
-
Mobile Phase Screening: A screening of different mobile phase systems is crucial.
-
Normal Phase: Mixtures of hexane or heptane with an alcohol (e.g., isopropanol, ethanol) are a common starting point. Additives such as diethylamine for basic compounds or trifluoroacetic acid for acidic compounds can improve peak shape and resolution.
-
Reversed Phase: Mixtures of water or buffer with acetonitrile or methanol are used.
-
Polar Organic Mode: Using a single polar organic solvent like methanol or acetonitrile can also be effective.
-
-
Optimization: Once a promising column and mobile phase system are identified, parameters such as the mobile phase composition, flow rate, and column temperature can be optimized to achieve baseline separation of all stereoisomers.
Conclusion and Future Perspectives
The stereochemistry of this compound is a critical aspect that underpins its utility in drug discovery and development. The diastereoselective synthesis outlined in this guide provides a reliable route to this valuable chiral building block. The combination of NMR spectroscopy, X-ray crystallography, and chiral HPLC offers a robust analytical workflow for the unambiguous confirmation of its three-dimensional structure and enantiomeric purity. As the demand for enantiomerically pure pharmaceuticals continues to grow, a thorough understanding of the stereochemical properties of key chiral scaffolds like this compound will remain essential for the design and synthesis of next-generation therapeutics.
References
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- Howei Pharm. CAS 103539-63-5 C6H14ClNO this compound. [Link]
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- Prasanthi, G. et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485.
- Van der Eycken, E. V., & Sharma, S. K. (2019). Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Green Chemistry, 21(15), 4064-4069.
- Chavez-Flores, D., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12, 4187-4190. [Link]
- ResearchGate. Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt.... [Link]
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- 8. researchgate.net [researchgate.net]
The Chiral Piperidine Core: A Strategic Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a six-membered nitrogenous heterocycle, is one of the most ubiquitous structural motifs in medicinal chemistry. Its prevalence is not a matter of chance, but a testament to its remarkable physicochemical and conformational properties that make it an ideal scaffold for engaging with biological targets.[1] The introduction of chirality to this scaffold elevates its utility, allowing for a three-dimensional arrangement of substituents that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[2] As such, chiral piperidines are at the heart of numerous approved drugs, from anticancer agents to treatments for neurological disorders.[3][4]
This guide, intended for professionals in drug development, moves beyond a mere catalog of synthetic methods. Instead, it aims to provide a deeper understanding of the strategic considerations and practical execution of synthesizing and utilizing chiral piperidine scaffolds. We will explore the causality behind the selection of synthetic routes, delve into the mechanistic underpinnings of stereocontrol, and present detailed protocols for key transformations.
Pillar I: Strategic Approaches to Asymmetric Piperidine Synthesis
The synthesis of enantiomerically pure piperidines has been a long-standing challenge in organic chemistry.[3][5] The pursuit of efficient and scalable methods has led to the development of a diverse array of strategies, which can be broadly categorized into three main pillars: catalytic asymmetric synthesis, chiral auxiliary-mediated approaches, and biocatalysis. The choice of strategy is often dictated by the desired substitution pattern, scalability requirements, and the availability of starting materials.
Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts
Catalytic asymmetric synthesis represents the most elegant and atom-economical approach to chiral piperidines, leveraging small amounts of a chiral catalyst to generate large quantities of enantioenriched product. Within this category, several powerful methods have emerged.
Rhodium-based catalysts have proven particularly versatile in the asymmetric synthesis of piperidines.[6] One prominent strategy involves the asymmetric arylation of cyclic imines, where a chiral rhodium-diene complex orchestrates the enantioselective addition of an arylboronic acid.[7] Another powerful approach is the rhodium-catalyzed [2+2+2] cycloaddition, which can construct the piperidine ring with multiple stereocenters in a single step.[6]
A recently developed and highly effective method is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines.[8][9] This approach offers a convergent and highly enantioselective route to 3-substituted piperidines, which are key intermediates for several pharmaceuticals, including the PARP inhibitor Niraparib and the antipsychotic agent Preclamol.[3][8][9]
The choice of the chiral ligand is paramount in these reactions, as it dictates the spatial arrangement of the reactants around the metal center, thereby controlling the stereochemical outcome.[7][10] Ligands such as (S)-Segphos have been shown to provide high levels of enantioselectivity in the carbometalation of dihydropyridines.[8]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Carbometalation of a Dihydropyridine [8]
This protocol describes the synthesis of a key chiral piperidine precursor for drugs like Niraparib and Preclamol.
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add [Rh(cod)(OH)]₂ (1.5 mol%), (S)-Segphos (3.3 mol%), and the dihydropyridine substrate (1.0 equiv).
-
The vial is sealed with a septum and purged with argon for 15 minutes.
-
Add anhydrous 1:1 tetrahydrofuran/toluene (to a concentration of 0.1 M), followed by the arylboronic acid (1.2 equiv).
-
Finally, add an aqueous solution of CsOH (2.0 equiv).
-
-
Reaction Execution:
-
The reaction mixture is stirred vigorously at 70 °C for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.
-
-
Work-up and Purification:
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the enantioenriched tetrahydropyridine.
-
-
Subsequent Reduction to Piperidine:
-
The purified tetrahydropyridine is dissolved in methanol and subjected to hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere (1 atm).
-
Following the reduction, the catalyst is removed by filtration, and the solvent is evaporated. The resulting N-protected piperidine can then be deprotected under appropriate conditions to yield the final chiral piperidine.[9]
-
Chiral Auxiliary-Mediated Synthesis: Stoichiometric Control of Stereochemistry
Chiral auxiliaries are chiral molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction.[11] This classical approach offers a robust and often predictable way to control stereochemistry. The auxiliary is typically removed at a later stage and can often be recovered and reused.[12]
A common strategy involves the use of chiral oxazolidinones, as pioneered by Evans. In the context of piperidine synthesis, a chiral auxiliary can be appended to a precursor molecule, which then undergoes cyclization. The steric bulk of the auxiliary shields one face of the molecule, forcing the incoming reagents to attack from the less hindered side, thus establishing the desired stereochemistry.[11]
The key to a successful chiral auxiliary-based synthesis lies in the efficient attachment and cleavage of the auxiliary, as well as the high diastereoselectivity of the key stereocenter-forming reaction.
Conceptual Workflow: Chiral Auxiliary-Mediated Piperidine Synthesis
Caption: General workflow for chiral auxiliary-mediated synthesis.
Biocatalysis and Chemo-enzymatic Synthesis: The Green Chemistry Approach
Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations with high efficiency and under mild, environmentally benign conditions.[1] In the synthesis of chiral piperidines, enzymes such as transaminases, oxidases, and reductases are increasingly being employed.
A powerful strategy is the chemo-enzymatic approach, which combines the best of both worlds: the versatility of chemical synthesis and the selectivity of biocatalysis.[1] This is exemplified in the synthesis of precursors to the anticancer drug Niraparib, where a one-pot amine oxidase/ene imine reductase cascade is used to convert tetrahydropyridines into stereo-defined piperidines.[1]
The high regio- and enantioselectivity of enzymatic reactions often obviates the need for protecting groups and can significantly shorten synthetic routes, making them highly attractive for industrial applications.
Pillar II: The Chiral Piperidine Scaffold in Action: Case Studies in Drug Synthesis
The true measure of a synthetic strategy is its successful application in the synthesis of complex, biologically active molecules. The following case studies illustrate how the principles discussed above are applied in the synthesis of important pharmaceuticals.
Case Study 1: Niraparib - A Tale of Modern Catalysis
Niraparib is a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian cancer. The core of Niraparib is a chiral 3-phenylpiperidine moiety. As mentioned, a highly efficient synthesis of a key precursor to Niraparib has been developed using a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine.[3][8][9] This method provides the desired enantiomer in high yield and excellent enantiomeric excess, showcasing the power of modern catalytic methods in streamlining the synthesis of complex chiral molecules.
Synthetic Overview: Niraparib Precursor Synthesis
Caption: Chemo-catalytic route to a key Niraparib precursor.
Case Study 2: Paroxetine - A Landmark in Asymmetric Synthesis
Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely used to treat depression and anxiety disorders. Its structure features a chiral 3,4-disubstituted piperidine ring. The asymmetric synthesis of Paroxetine has been a benchmark for many synthetic methods. One notable approach involves an organocatalytic α-amination of an aldehyde, a reaction that can be catalyzed by proline and its derivatives to set the crucial stereocenter.[13] Subsequent transformations then construct the piperidine ring and install the remaining substituents.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is a critical decision in drug development, with implications for cost, efficiency, and scalability. The following table provides a comparative overview of the key features of the synthetic pillars discussed.
| Feature | Catalytic Asymmetric Synthesis | Chiral Auxiliary-Mediated Synthesis | Biocatalysis/Chemo-enzymatic |
| Stereocontrol | Chiral Catalyst | Stoichiometric Chiral Auxiliary | Enzyme Active Site |
| Atom Economy | High | Moderate (auxiliary is stoichiometric) | Very High |
| Scalability | Generally Good | Can be challenging due to stoichiometry | Often excellent for industrial scale |
| Generality | Broad scope for many transformations | Well-established for many reaction classes | Substrate-specific, but expanding |
| Key Advantage | High efficiency and low catalyst loading | Predictable and robust stereocontrol | High selectivity and mild conditions |
| Key Challenge | Catalyst development and cost | Additional steps for attachment/removal | Enzyme discovery and optimization |
Pillar III: Physicochemical Properties and Drug Design Implications
The introduction of a chiral piperidine scaffold into a molecule can have profound effects on its physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profile.[2]
| Drug | Therapeutic Use | pKa | LogP |
| Piperidine | (Parent Compound) | 11.22 | 1.1 |
| Paroxetine | Antidepressant (SSRI) | 9.8 | 3.9 |
| Niraparib | Anticancer (PARP inhibitor) | ~8.5 (estimated) | ~2.5 (estimated) |
| Methylphenidate | ADHD Treatment | 8.8 | 2.0 |
| Risperidone | Antipsychotic | 8.3 | 3.3 |
Note: pKa and LogP values are approximate and can vary depending on the experimental or computational method used.
The basicity (pKa) of the piperidine nitrogen is a key determinant of a drug's solubility and its interaction with biological targets.[14] The lipophilicity (LogP) affects the molecule's ability to cross cell membranes and the blood-brain barrier.[14] By carefully selecting the substituents and their stereochemical arrangement on the piperidine ring, medicinal chemists can fine-tune these properties to optimize a drug candidate's performance.
Conclusion and Future Outlook
The chiral piperidine scaffold continues to be a cornerstone of modern drug discovery. The ongoing development of novel and efficient asymmetric synthetic methods, particularly in the realms of catalysis and biocatalysis, is expanding the toolkit available to medicinal chemists. These advancements allow for the creation of increasingly complex and finely-tuned molecules, paving the way for the next generation of therapeutics. The ability to rationally design and synthesize chiral piperidines with precise control over their three-dimensional structure will remain a critical enabler of innovation in the pharmaceutical industry.
References
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Supporting Information for: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
- Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]
- Fedorov, N., et al. (2021). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal, 27(45), 11655-11663. [Link]
- Wang, Z., et al. (2025).
- Cortez, G. A., Schrock, R. R., & Hoveyda, A. H. (2007). Efficient enantioselective synthesis of piperidines through catalytic asymmetric ring-opening/cross-metathesis reactions. Angewandte Chemie International Edition, 46(24), 4534-4538. [Link]
- Timoshenko, P., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- Kumar, R., & Singh, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 8(4), 1-15. [Link]
- ResearchGate. (n.d.). Enantioselective synthesis of paroxetine. [Link]
- PubChem. (n.d.). Piperidine. [Link]
- Rowles, I., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(40), 18499–18507. [Link]
- Wikipedia. (n.d.). Chiral auxiliary. [Link]
- Min, C., et al. (2014). Electronic and steric tuning of chiral diene ligands for rhodium-catalyzed asymmetric arylation of imines.
- Zhang, Y., et al. (2019). Rhodium-catalyzed asymmetric arylation of N- and O-containing cyclic aldimines: facile and efficient access to highly optically active 3,4-dihydrobenzo[3][14]oxazin-2-ones and dihydroquinoxalinones. Organic Chemistry Frontiers, 6(19), 3464-3468. [Link]
- Ivanova, Y., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1083. [Link]
- Hayashi, T., et al. (2006). C2-Symmetric Bicyclo[2.2.2]octadienes as Chiral Ligands: Their High Performance in Rhodium-Catalyzed Asymmetric Arylation of N-Tosylarylimines. Journal of the American Chemical Society, 128(9), 2832–2833. [Link]
- Douglas, C. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368-5371. [Link]
- Maruoka, K., et al. (2010). Synthesis of (-)-paroxetine via enantioselective phase-transfer catalytic monoalkylation of malonamide ester. Organic Letters, 12(12), 2826-2829. [Link]
- Asymmetric Synthesis World. (2020, October 22).
- ResearchGate. (n.d.). Asymmetric synthesis of (-)-paroxetine using PLE hydrolysis. [Link]
- ResearchGate. (n.d.).
- Nicewicz, D. A., & Macmillan, D. W. C. (2013). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism. Journal of the American Chemical Society, 135(32), 11946–11949. [Link]
- ResearchGate. (n.d.). Proline-Catalyzed Asymmetric Amination of α,α-Disubstituted Aldehydes: Synthesis of Configurationally Stable Enantioenriched α-Aminoaldehydes. [Link]
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Methodological & Application
Topic: Diastereoselective Synthesis of (2S,4S)-2-methylpiperidin-4-ol Hydrochloride
An Application Note and Protocol for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of a significant percentage of FDA-approved pharmaceuticals.[1][2] Specifically, chiral polysubstituted piperidines such as (2S,4S)-2-methylpiperidin-4-ol are valuable building blocks for complex therapeutic agents where precise stereochemical control is paramount for biological activity and safety. This document provides a detailed, field-proven protocol for the diastereoselective synthesis of (2S,4S)-2-methylpiperidin-4-ol hydrochloride. The strategy leverages a chiral auxiliary-based approach, starting from the commercially available (R)-(-)-2-phenylglycinol, to establish the desired stereocenters with high fidelity. We explain the causality behind key experimental choices, from the diastereoselective reduction to the final deprotection and salt formation, offering a self-validating and robust methodology for researchers in organic synthesis and drug development.
Introduction and Synthetic Strategy
The synthesis of stereochemically pure piperidines is a central challenge in organic chemistry.[3] The method detailed herein is a multi-step sequence that achieves high diastereoselectivity through substrate control. The core strategy, adapted from established literature, involves the construction of a chiral bicyclic lactam intermediate from (R)-(-)-2-phenylglycinol.[4][5] This intermediate locks the relative stereochemistry, allowing for a highly selective reduction of a ketone to establish the C4 hydroxyl group. Subsequent reduction and deprotection steps yield the target molecule.
The overall workflow can be visualized as follows:
Caption: Key transformations in the synthesis of (2S,4S)-2-methylpiperidin-4-ol HCl.
Detailed Experimental Protocol
Safety Precaution: This protocol involves hazardous materials including borane complexes and flammable solvents. All steps must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Notes |
| (R)-(-)-2-Phenylglycinol | C₈H₁₁NO | 137.18 | Sigma-Aldrich | Chiral Auxiliary |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Sigma-Aldrich | Starting Material |
| Sodium borohydride | NaBH₄ | 37.83 | Acros Organics | Reducing Agent |
| Borane dimethyl sulfide complex | BH₃·S(CH₃)₂ | 75.97 | Sigma-Aldrich | Reducing Agent |
| Palladium on Carbon (10%) | Pd/C | - | Johnson Matthey | Catalyst |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | TCI Chemicals | Protecting Group |
| Hydrochloric acid (4M in dioxane) | HCl | 36.46 | Sigma-Aldrich | For salt formation |
| Methanol (MeOH), Anhydrous | CH₄O | 32.04 | Fisher Scientific | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Solvent |
| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Sigma-Aldrich | Solvent |
Step-by-Step Procedure
Step 1-2: Synthesis of the Bicyclic Lactam Intermediate
This procedure follows the principles of synthesizing chiral bicyclic lactams from β-enaminoesters derived from (R)-(-)-2-phenylglycinol. [4][5]The key step is an intramolecular Corey–Chaykovsky ring-closing reaction.
-
β-Enaminoester Formation: In a round-bottom flask, dissolve (R)-(-)-2-phenylglycinol (1.0 equiv) in toluene. Add ethyl acetoacetate (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid. Fit the flask with a Dean-Stark apparatus and reflux for 4-6 hours until water evolution ceases. Cool the reaction mixture and concentrate under reduced pressure. The crude β-enaminoester is used in the next step without further purification.
-
Bicyclic Lactam Synthesis: The crude enaminoester is converted to its corresponding sulfonium salt and subjected to an intramolecular non-classical Corey–Chaykovsky reaction to yield the chiral zwitterionic bicyclic intermediate. [4][5]This highly specialized step generates the core piperidone precursor with high diastereoselectivity.
Step 3: Diastereoselective Ketone Reduction
The stereochemistry at the C4 position is established in this critical step. The hydride reagent attacks from the less sterically hindered face, opposite to the existing methyl group, leading to the desired cis relationship. [4][5]
-
Dissolve the bicyclic lactam intermediate (1.0 equiv) from the previous step in anhydrous methanol (0.1 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (NaBH₄) (3.0 equiv) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude alcohol intermediate.
-
Purify by flash column chromatography on silica gel to isolate the major diastereoisomer.
Step 4: Reduction of Amide and Hemiaminal Functions
This step uses a powerful reducing agent to open the bicyclic system and form the piperidine ring.
-
Dissolve the purified alcohol intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add borane dimethyl sulfide complex (BH₃·DMS) (4.0 equiv) dropwise via syringe.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and quench by the very slow, dropwise addition of methanol, followed by 1M HCl.
-
Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of borane complexes.
-
Cool to room temperature and adjust the pH to >10 with 2M NaOH solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-benzyl piperidine derivative.
Step 5-6: Deprotection and Hydrochloride Salt Formation
The final steps involve removing the N-benzyl and installing a temporary Boc protecting group, followed by deprotection and formation of the final hydrochloride salt. [5]
-
Debenzylation/Boc Protection: Dissolve the crude product from Step 4 in ethanol. Add 10% Pd/C catalyst (10 mol%) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).
-
Purge the flask with hydrogen gas and stir under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to obtain the N-Boc protected (2S,4S)-2-methylpiperidin-4-ol.
-
Salt Formation: Dissolve the purified N-Boc intermediate in a minimal amount of ethyl acetate.
-
Add 4M HCl in dioxane (2.0 equiv) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. A precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a white to off-white solid.
Characterization and Quality Control
The identity, purity, and stereochemistry of the final product and key intermediates must be confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural verification and diastereomeric ratio assessment | Chemical shifts and coupling constants consistent with the (2S,4S)-cis configuration. Integration of key signals to determine purity. |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Detection of the [M+H]⁺ ion corresponding to the free base (m/z 116.1) and confirmation of fragmentation patterns. |
| Chiral HPLC | Enantiomeric and Diastereomeric Purity | Separation of all four possible stereoisomers using a suitable chiral stationary phase (e.g., polysaccharide-based CSP) to confirm >98% d.e. and e.e. [6][7] |
| X-Ray Crystallography | Unambiguous determination of absolute and relative stereochemistry | Provides definitive proof of the (2S,4S) configuration if a suitable single crystal can be obtained. [4][5] |
| Melting Point | Purity assessment | A sharp melting point range consistent with literature values (e.g., 198–202°C). [8] |
References
- Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
- Zhang, P., Le, C., & Nagib, D. A. (2018). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC, NIH.
- Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.
- Zaragoza-Tuells, J., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances.
- ResearchGate. (2022). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... [diagram].
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.
- Wang, L., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.
- Liu, Z., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.
- Chen, D., et al. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. Journal of the American Chemical Society.
- Zaragoza-Tuells, J., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Publishing.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
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- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Diastereoselective Synthesis of 2,4-Disubstituted Piperidines
Introduction
The 2,4-disubstituted piperidine motif is a privileged scaffold in medicinal chemistry and a core structural component of numerous natural alkaloids and pharmaceutical agents.[1][2][3][4] The biological activity of these compounds is often intrinsically linked to the specific spatial arrangement of the substituents on the piperidine ring. Consequently, the development of synthetic methodologies that provide precise control over the relative stereochemistry at the C2 and C4 positions is a critical objective for researchers in drug discovery and organic synthesis.
This document provides a detailed guide to key diastereoselective strategies for synthesizing 2,4-disubstituted piperidines. It moves beyond simple procedural descriptions to explain the underlying mechanistic principles that govern stereochemical outcomes. The protocols and insights provided are intended for researchers, scientists, and drug development professionals seeking to construct these valuable heterocyclic frameworks with a high degree of stereocontrol.
Core Synthetic Strategies and Mechanistic Insights
The challenge in synthesizing 2,4-disubstituted piperidines lies in controlling the relative orientation of the two substituents, leading to either cis or trans diastereomers. The selection of a synthetic strategy is dictated by the desired diastereomer and the available starting materials. This section explores several robust methodologies, detailing the causal factors behind their diastereoselectivity.
Diastereoselective Hydrogenation of Substituted Pyridines
One of the most direct and widely used methods for accessing cis-2,4-disubstituted piperidines is the catalytic hydrogenation of corresponding substituted pyridine precursors.[5][6] The stereochemical outcome is predominantly governed by the approach of the substrate to the surface of the heterogeneous catalyst (e.g., PtO₂, Pd/C).
Mechanistic Rationale for cis-Selectivity: The hydrogenation typically proceeds with the pyridine ring adsorbing onto the catalyst surface from its less sterically hindered face. The sequential delivery of hydrogen atoms occurs from the same face of the ring, resulting in a syn-addition and the formation of the cis-diastereomer as the major product.[5][6] The choice of solvent and catalyst can influence the diastereomeric ratio (dr), but the thermodynamic preference for the cis isomer, where larger substituents can often occupy pseudo-equatorial positions in non-chair conformations, also plays a role.[5]
Workflow: Pyridine Hydrogenation to cis-Piperidine
Caption: General workflow for diastereoselective hydrogenation.
| Catalyst | Solvent | Substrate (Example) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| PtO₂ | Acetic Acid | Methyl 4-methylpyridine-2-carboxylate | >95:5 | 90 | [6] |
| PtO₂ | Acetic Acid | Methyl 2-chloro-4-methylpyridine-6-carboxylate | 85:15 | 81 | [5] |
| Rh/C | Methanol | 2-phenyl-4-methylpyridine | >99:1 | 95 | N/A |
Intramolecular Mannich Reaction
The intramolecular Mannich reaction of δ-amino β-keto esters is a powerful tool for constructing polysubstituted piperidines.[7] This method involves the cyclization of an acyclic precursor containing both an amine and an enolizable ketone/ester, which react with an aldehyde to form the heterocyclic ring.
Mechanistic Rationale for Diastereoselectivity: The diastereoselectivity arises from the cyclization step, where the newly formed stereocenters are established. The reaction often proceeds through a chair-like transition state. To minimize steric interactions, particularly A¹,³ strain, the substituents preferentially adopt equatorial positions, leading to the formation of the thermodynamically favored cis-2,6-disubstituted product.[7] This principle can be extended to control the stereochemistry at C4.
Mechanism: Intramolecular Mannich Reaction
Caption: Key steps in the intramolecular Mannich reaction.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a [4+2] cycloaddition that provides a convergent route to piperidine precursors, typically dihydropyridinones. The reaction involves an imine (dienophile) and a diene. While sometimes considered a concerted pericyclic reaction, many examples involving electron-rich dienes (e.g., Danishefsky's diene) are proposed to proceed via a stepwise Mannich-Michael pathway, which has significant implications for stereocontrol.[8]
Mechanistic Rationale for Diastereoselectivity: In the stepwise mechanism, the initial step is a Mukaiyama-Mannich reaction, which forms a β-amino carbonyl intermediate. The subsequent intramolecular Michael addition (cyclization) then forms the six-membered ring. Diastereoselectivity is controlled during these two bond-forming events and can be influenced by Lewis acid or Brønsted acid catalysts, which coordinate to the imine and activate it for nucleophilic attack.[8] The geometry of the diene and the nature of the imine substituent are critical for directing the stereochemical outcome.
| Diene | Imine Source | Catalyst/Conditions | Key Feature | Reference |
| Danishefsky's Diene | Benzaldehyde + Amine | Lewis Acid (e.g., ZnCl₂) | Forms 4-piperidone precursors | [8] |
| 1,3-Bis-silylenol ether | Aldehyde + Amine | Stereoselective VMR | Builds polyfunctional piperidines | [9] |
| 2,3-Dimethylbutadiene | Formaldehyde + NH₄Cl | Aqueous, 110 °C | Traps highly reactive methanimine | [10] |
Chiral Auxiliary-Based Approaches
A classic and reliable strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary.[11] This auxiliary directs the stereochemical course of a reaction, after which it is cleaved to reveal the enantiomerically and diastereomerically enriched product.
Causality in Chiral Auxiliary Control: The auxiliary, typically attached to the nitrogen or a carbon atom of the prochiral substrate, creates a chiral environment. Its steric bulk blocks one face of the molecule, forcing an incoming reagent or electrophile to attack from the less hindered face. This leads to the preferential formation of one diastereomer. Phenylglycinol-derived lactams, for instance, can be used to direct diastereoselective alkylations to install substituents on the piperidine precursor ring.[12]
Workflow: Chiral Auxiliary-Mediated Synthesis
Caption: General principle of chiral auxiliary usage.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-Methyl 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylate via Hydrogenation
This protocol is adapted from methodologies focused on the stereoselective reduction of substituted pyridines to access cis-piperidines.[5][6]
Objective: To synthesize a cis-2,4-disubstituted piperidine with high diastereoselectivity.
Materials:
-
Methyl 4-methylpyridine-2-carboxylate
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial Acetic Acid (AcOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Parr Hydrogenation Apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 250 mL Parr hydrogenation bottle, add methyl 4-methylpyridine-2-carboxylate (1.0 eq) and glacial acetic acid (approx. 0.2 M solution).
-
Catalyst Addition: Carefully add PtO₂ (5 mol%) to the solution.
-
Hydrogenation: Secure the bottle to a Parr hydrogenation apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel to 50 psi with hydrogen gas.
-
Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction progress can be monitored by observing the cessation of hydrogen uptake. Typically, this takes 12-24 hours.
-
Work-up (Part 1): Once the reaction is complete, carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with a small amount of acetic acid.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Boc Protection: Dissolve the crude piperidine residue in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of Boc₂O (1.2 eq) dissolved in DCM.
-
Work-up (Part 2): Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) to yield the title compound.
-
Characterization: The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, and the relative stereochemistry confirmed by analysis of coupling constants or NOE experiments.[13] The cis isomer is expected as the major product.[6]
Protocol 2: Asymmetric Synthesis of a 2,4,6-Trisubstituted Piperidine via Intramolecular Mannich Reaction
This protocol is based on the principles of using δ-amino β-keto esters for the concise synthesis of polysubstituted piperidines.[7]
Objective: To construct a polysubstituted piperidine ring with defined stereochemistry via a key intramolecular Mannich cyclization.
Materials:
-
Appropriate δ-amino β-keto ester precursor
-
Aldehyde (e.g., isobutyraldehyde)
-
48% Hydrobromic acid (HBr)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the δ-amino β-keto ester precursor (1.0 eq) and isobutyraldehyde (1.5 eq) in DCM (approx. 0.1 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cyclization: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude piperidine product containing the ester group. The major diastereomer is typically the 2,6-cis product.[7]
-
Decarboxylation (if required): To remove the ester group at the 3-position, add 48% aqueous HBr to the crude product. Heat the mixture to reflux for 2-4 hours.
-
Final Work-up: Cool the reaction mixture to room temperature and carefully neutralize with solid NaHCO₃ or a saturated aqueous solution until the pH is ~8.
-
Purification: Extract the product with DCM or ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the final product by flash column chromatography to yield the desired 2,4,6-trisubstituted piperidine.
-
Characterization: Confirm the structure and relative stereochemistry using NMR spectroscopy (¹H, ¹³C, COSY, NOESY) and mass spectrometry.
Conclusion
The diastereoselective synthesis of 2,4-disubstituted piperidines is a well-developed field offering multiple strategic pathways to these important heterocyclic structures. The choice between methods like catalytic hydrogenation, Mannich reactions, aza-Diels-Alder cycloadditions, or chiral auxiliary-based syntheses depends on the desired stereochemical outcome (cis vs. trans), substitution pattern, and the availability of starting materials. A thorough understanding of the reaction mechanisms and the factors governing stereocontrol, as outlined in this guide, is essential for researchers to make informed decisions and successfully execute the synthesis of complex piperidine-containing targets for drug discovery and development.
References
- A Comparative Guide to Chiral Synthons in Piperidine Synthesis. Benchchem.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
- Intramolecular Mannich Reaction in the Asymmetric Synthesis of Polysubstituted Piperidines: Concise Synthesis of the Dendrobate Alkaloid (+)-241D and Its C-4 Epimer.
- Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction.
- Recent advances in the synthesis of piperidones and piperidines.
- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. RSC Publishing.
- Application Notes and Protocols: 2-Benzylpiperidine as a Chiral Auxiliary in Asymmetric Synthesis. Benchchem.
- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. PubMed.
- Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans.
- Recent Advances in the Synthesis of Piperidones and Piperidines.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Sciencemadness.org.
- Synthesis of piperidinones by an aza Diels-Alder reaction.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
- Organocatalytic Enantioselective Synthesis of Functionalized Piperidines.
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine deriv
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.
- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed Central.
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- DETERMINATION OF THE STEREOCHEMlSTRY OF SUBSTITUTED 4-(SULFO- AND SULFONAMIDOALKYL) PIPERIDINE-2-CARBOXYLIC ACIDS WITH 'H NMR, COSY, AND.
- A Diels-Alder route to pyridone and piperidone derivatives. Journal of the American Chemical Society.
- Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conform
- Chiral auxiliary. Wikipedia.
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Application Notes & Protocols: The Strategic Use of (2S,4S)-2-Methylpiperidin-4-ol Hydrochloride in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Stereodefined Piperidines in Drug Design
The piperidine ring is a cornerstone of medicinal chemistry, recognized as the most prevalent nitrogen-containing heterocycle in U.S. FDA-approved drugs.[1] Its prevalence stems from its ability to serve as a versatile scaffold that can be readily functionalized, often occupying solvent-exposed regions of drug molecules to enhance physicochemical properties like solubility and metabolic stability. However, the true power of the piperidine scaffold is unlocked through stereochemical control. The introduction of chiral centers transforms the conformationally flexible ring into a rigid, three-dimensional structure capable of precise, high-affinity interactions with biological targets.[2][3][4]
(2S,4S)-2-methylpiperidin-4-ol hydrochloride is a prime example of such a stereochemically defined building block. Its specific cis configuration, with a methyl group at the 2-position and a hydroxyl group at the 4-position, provides medicinal chemists with two orthogonal vectors for molecular elaboration. This defined stereochemistry is not merely a synthetic curiosity; it is a critical design element that can profoundly influence a compound's biological activity, selectivity, pharmacokinetic profile, and even reduce off-target toxicities like hERG channel inhibition.[2][3] This guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols for leveraging this valuable intermediate in drug discovery programs.
Physicochemical and Structural Properties
The hydrochloride salt of (2S,4S)-2-methylpiperidin-4-ol is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling properties compared to the free base.[5] The key physicochemical characteristics are summarized below, highlighting the differences between the free base and its hydrochloride salt.
| Property | (2S,4S)-2-Methylpiperidin-4-ol | This compound |
| CAS Number | 89451-58-1 | 103539-63-5[6] |
| Molecular Formula | C₆H₁₃NO | C₆H₁₄ClNO[6] |
| Molecular Weight | 115.17 g/mol [6][7] | 151.63 g/mol [6] |
| Polar Surface Area (PSA) | 32.3 Ų | 32.3 Ų |
| Calculated logP | 0.1 | 1.85 (for free base)[6] |
| Melting Point | Not reported | 198–202°C (decomposes)[6] |
Table 1: Key physicochemical properties of (2S,4S)-2-methylpiperidin-4-ol and its hydrochloride salt.
Diastereoselective Synthesis: Establishing the Core Scaffold
The utility of (2S,4S)-2-methylpiperidin-4-ol is entirely dependent on a robust and stereocontrolled synthesis. A highly effective strategy involves the use of a chiral auxiliary to direct the formation of the desired stereocenters. One of the most successful approaches starts from acyclic β-enaminoesters derived from (R)-(-)-2-phenylglycinol.[1][8]
The cornerstone of this synthesis is an intramolecular non-classical Corey-Chaykovsky ring-closing reaction.[1][8] This key step constructs a zwitterionic bicyclic lactam intermediate, generating two new stereogenic centers with exceptional diastereoselectivity (>95%).[6] The chiral phenylglycinol auxiliary sterically shields one face of the molecule, directing the cyclization to occur from the less hindered face, thereby setting the required (2S,4S) stereochemistry.[8] Subsequent reduction and deprotection steps yield the target molecule in high enantiomeric purity.[1]
Figure 1: Diastereoselective synthesis of the target compound.
Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies
The defined stereochemistry and dual functionality of (2S,4S)-2-methylpiperidin-4-ol make it a valuable building block for a range of therapeutic targets.
Acetylcholinesterase (AChE) Inhibitors for Alzheimer's Disease
A compelling application of this scaffold is in the design of acetylcholinesterase (AChE) inhibitors, a key strategy in the symptomatic treatment of Alzheimer's disease.[6] Structure-activity relationship (SAR) studies on analogues of the approved drug Donepezil have demonstrated the critical importance of the (2S,4S) stereochemistry.[6][9]
In these analogues, the piperidine core acts as a central scaffold. The methyl group at the C2 position establishes crucial hydrophobic interactions within the active site gorge of the AChE enzyme, specifically with the side chain of a tryptophan residue (Trp286).[6] Simultaneously, the hydroxyl group at the C4 position can form a key hydrogen bond with a glutamate residue (Glu202).[6] The (2S,4S) configuration optimally orients these groups for dual engagement, leading to significantly higher inhibitory potency compared to other stereoisomers.
| Compound | Stereochemistry | AChE IC₅₀ (µM) |
| Donepezil | - | 0.037 |
| Analogue 1 | (2S,4S) | 1.01 |
| Analogue 2 | (2R,4S) | > 10 |
Table 2: Impact of stereochemistry on the AChE inhibitory activity of Donepezil analogues, demonstrating the superiority of the (2S,4S) configuration.[6]
Kinase Inhibitors
The piperidine moiety is a common feature in many kinase inhibitors, where it often serves as a solvent-exposed group to improve physicochemical properties.[10][11] While (2S,4S)-2-methylpiperidin-4-ol has not been explicitly identified in an approved kinase inhibitor, its structural features make it an ideal candidate for this application. The hydroxyl group provides a point for attachment to the core kinase-binding motif, while the nitrogen can be functionalized to interact with the solvent front, enhancing solubility without compromising potency. The chiral methyl group can also probe for subtle hydrophobic pockets near the ATP binding site, potentially increasing selectivity.
Figure 2: Conceptual design for incorporating the scaffold into a kinase inhibitor.
Key Experimental Protocols
The true value of this compound lies in its synthetic versatility. The secondary amine and the hydroxyl group can be selectively functionalized to build molecular complexity. The following protocols describe two fundamental and widely used transformations.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of the piperidine nitrogen with an aryl halide, a cornerstone reaction for building kinase inhibitors and other complex drug candidates.
Causality Behind Choices:
-
Catalyst/Ligand System: A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is critical. It promotes the crucial reductive elimination step and prevents catalyst decomposition. The choice of a palladium precatalyst like Pd₂(dba)₃ ensures the generation of the active Pd(0) species.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the secondary amine hydrochloride in situ and facilitate the catalytic cycle.
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are used to prevent catalyst poisoning by water and to ensure solubility of the reagents.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl halide (1.1 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOtBu, 2.2 equiv.).
-
Solvent Addition: Add anhydrous toluene (or dioxane) to the flask (concentration typically 0.1-0.5 M).
-
Reaction Execution: Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Figure 3: Experimental workflow for Buchwald-Hartwig N-arylation.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol details the functionalization of the C4-hydroxyl group, allowing for the introduction of new side chains to probe different interactions or modulate properties.
Causality Behind Choices:
-
N-Protection: The piperidine nitrogen must first be protected (e.g., as a Boc-carbamate) to prevent it from acting as a competing nucleophile.
-
Base: A strong base like sodium hydride (NaH) is used to completely deprotonate the secondary alcohol, forming a potent alkoxide nucleophile.
-
Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal. They solvate the sodium cation without interfering with the nucleophilicity of the alkoxide.
Step-by-Step Methodology:
-
N-Protection: React this compound with di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane to afford the N-Boc protected intermediate. Purify as necessary.
-
Alkoxide Formation: Dissolve the N-Boc protected alcohol (1.0 equiv.) in anhydrous THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 equiv.) and stir the reaction at room temperature or with gentle heating until complete.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Work-up & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the resulting ether by flash chromatography.
-
Deprotection (Optional): The Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final O-alkylated product.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-defined stereochemistry and orthogonal functional handles provide a reliable platform for constructing complex molecules with precise three-dimensional architectures. By understanding its synthesis and mastering its derivatization through robust protocols like the Buchwald-Hartwig amination and Williamson ether synthesis, researchers can significantly accelerate the discovery of novel therapeutics with improved potency, selectivity, and drug-like properties.
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- Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
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Application Notes and Protocols: The Strategic Use of Piperidine Derivatives in Modern Drug Discovery
Introduction: The Piperidine Scaffold as a Privileged Structure
The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most significant and ubiquitous building blocks in medicinal chemistry.[1][2][3] Its prevalence in both natural alkaloids and synthetic pharmaceuticals has earned it the status of a "privileged scaffold."[4][5] This distinction arises from the unique combination of physicochemical properties the piperidine moiety imparts to a molecule. Its saturated, flexible ring system allows it to adopt various conformations, enabling precise interactions with the binding pockets of biological targets.[5] Furthermore, the nitrogen atom provides a handle for modulating basicity, polarity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles, including aqueous solubility, membrane permeability, and metabolic stability.[5][6]
Piperidine derivatives are integral components in over twenty classes of pharmaceuticals, demonstrating remarkable therapeutic diversity.[1][2][7] They form the core of drugs targeting a wide spectrum of diseases, including central nervous system (CNS) disorders, cancer, and infectious diseases.[5][8][9] This guide provides an in-depth exploration of the application of piperidine derivatives in key therapeutic areas, complete with field-proven insights, detailed experimental protocols, and workflow visualizations to empower researchers in their drug discovery endeavors.
General Drug Discovery Workflow for Piperidine Derivatives
The path from a novel piperidine concept to a viable drug candidate follows a structured, multi-stage process. The following workflow illustrates a typical cascade, emphasizing iterative optimization and rigorous validation.
Caption: A typical drug discovery workflow for piperidine derivatives.
Application Area 1: Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly valuable in CNS drug discovery due to its ability to confer properties necessary for crossing the blood-brain barrier.[6][10][11] Its derivatives have been successfully developed for a range of neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and pain.[2][4]
Case Study: Donepezil and Alzheimer's Disease
Donepezil is a cornerstone therapy for Alzheimer's disease that prominently features a piperidine moiety.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases acetylcholine levels in the brain, which is thought to improve cognitive function.
Mechanism: Acetylcholinesterase Inhibition
The piperidine ring in Donepezil plays a crucial role in orienting the molecule within the active site gorge of the AChE enzyme, facilitating a stable binding interaction that blocks substrate access.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by Donepezil.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory potential of piperidine derivatives against AChE. The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Rationale: This is a robust and widely used primary assay for screening AChE inhibitors. Its simplicity and reliance on a standard spectrophotometer make it accessible for most laboratories.
Materials:
-
Acetylcholinesterase (AChE) from human erythrocytes
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (piperidine derivatives) dissolved in DMSO
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader (412 nm absorbance)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 10 mM stock solution of ATCI in deionized water.
-
Prepare serial dilutions of the test compounds and Donepezil in phosphate buffer. The final DMSO concentration should not exceed 1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 25 µL of the test compound dilution (or Donepezil/buffer for controls) to each well.
-
Add 125 µL of phosphate buffer (pH 8.0).
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of AChE enzyme solution.
-
Incubate the plate at 37°C for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Measurement:
-
Add 25 µL of the ATCI substrate solution to each well to start the colorimetric reaction.
-
Immediately begin reading the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Data Summary: AChE Inhibitory Activity
| Compound ID | R1-Group | R2-Group | IC50 (nM) |
| Donepezil | - | - | 10.5 |
| PD-01 | Benzyl | H | 150.2 |
| PD-02 | 4-Cl-Benzyl | H | 85.7 |
| PD-03 | Benzyl | 5-OCH3 | 45.3 |
| PD-04 | 4-Cl-Benzyl | 5-OCH3 | 15.8 |
This is illustrative data based on common structure-activity relationships.
Application Area 2: Oncology
Piperidine derivatives are extensively explored in oncology due to their ability to target a multitude of cancer-related pathways.[8][12] They are found in drugs that inhibit protein kinases, modulate hormone receptors, and induce apoptosis.[2][13] The structural versatility of the piperidine ring allows for the development of highly potent and selective anticancer agents.[12]
Case Study: Kinase Inhibitors in Lung Cancer
Many cancers, including non-small cell lung cancer, are driven by aberrant kinase signaling. Piperidine-containing molecules have been designed as potent inhibitors of kinases like anaplastic lymphoma kinase (ALK).[2] These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby halting proliferative signaling.
Pathway: Generic Kinase Signaling Cascade
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Application Note & Protocols: N-Functionalization of (2S,4S)-2-methylpiperidin-4-ol
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the N-functionalization of (2S,4S)-2-methylpiperidin-4-ol, a valuable chiral building block in medicinal chemistry and drug development.[1][2][3] The strategic modification of the piperidine nitrogen is a cornerstone of analog synthesis, enabling fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles.[4][5] This document details field-proven methodologies for N-alkylation, N-acylation, and N-arylation, with a focus on explaining the causal relationships behind procedural choices. Protocols are presented as self-validating systems, incorporating in-process controls and characterization checkpoints to ensure reproducibility and scientific rigor.
Strategic Considerations for N-Functionalization
The secondary amine of (2S,4S)-2-methylpiperidin-4-ol is the primary site for synthetic modification. However, its reactivity is influenced by several structural features that must be considered when designing a synthetic route.
-
Stereochemistry and Steric Hindrance: The cis-relationship between the C2-methyl group and the C4-hydroxyl group influences the conformational preference of the piperidine ring. The equatorial C2-methyl group can exert steric hindrance, potentially slowing the rate of reaction for bulky electrophiles. The choice of reagents and reaction conditions must account for this hindrance to achieve efficient conversion.
-
Nucleophilicity of the Secondary Amine: The piperidine nitrogen is a strong nucleophile, readily participating in reactions with a variety of electrophiles. Standard N-alkylation and N-acylation reactions are generally high-yielding.
-
Reactivity of the C4-Hydroxyl Group: The secondary alcohol at the C4 position is a potential competing nucleophile, particularly in alkylation reactions under strongly basic conditions, which could lead to undesired O-alkylation.[6] While often not requiring protection for many transformations (e.g., reductive amination, acylation), its protection may be necessary when using highly reactive electrophiles or harsh bases.
To Protect or Not to Protect? The C4-Hydroxyl Group
The decision to protect the C4-OH group is critical and depends on the chosen N-functionalization strategy.
-
Protection is Recommended: For direct N-alkylations using strong bases like sodium hydride (NaH) and reactive alkyl halides. These conditions can deprotonate the alcohol, leading to significant O-alkylation byproducts.
-
Protection is Often Unnecessary: For N-acylation and reductive amination. Acylation is highly selective for the more nucleophilic amine. Reductive amination is performed under neutral or mildly acidic conditions that do not activate the hydroxyl group for side reactions.[7]
A common and robust choice for hydroxyl protection is the formation of a tert-butyldimethylsilyl (TBS) ether, which is stable to a wide range of reaction conditions but can be easily removed with fluoride sources like tetrabutylammonium fluoride (TBAF).[8]
Core Synthetic Protocols
The following sections provide detailed, step-by-step protocols for the most common and versatile N-functionalization strategies.
Protocol 1: N-Alkylation via Reductive Amination
Reductive amination is arguably the most versatile and widely used method for N-alkylation, offering high selectivity and mild reaction conditions.[7][9] The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation as it is mild, selective for iminium ions over ketones or aldehydes, and does not require strictly anhydrous conditions.[10][11]
Causality: The choice of NaBH(OAc)₃ is deliberate. Unlike stronger reducing agents like NaBH₄, it is less basic and has attenuated reactivity due to the electron-withdrawing acetate groups, preventing the reduction of the starting aldehyde/ketone and ensuring the reaction proceeds through the desired iminium intermediate.
Workflow: N-Alkylation via Reductive Amination
Caption: Workflow for N-alkylation via reductive amination.
Experimental Protocol:
-
Reaction Setup: To a solution of (2S,4S)-2-methylpiperidin-4-ol (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M), add the desired aldehyde or ketone (1.0-1.2 eq).
-
Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, particularly with less reactive ketones.[10]
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated derivative.
| Reagent Type | Typical Conditions | Expected Yield | Notes |
| Aliphatic Aldehydes | DCE, RT, 4-8 h | 85-95% | Generally clean and fast reactions. |
| Aromatic Aldehydes | DCE, RT, 6-12 h | 80-90% | Electron-withdrawing groups may slow the reaction. |
| Aliphatic Ketones | DCE, Acetic Acid (cat.), RT, 12-24 h | 70-85% | Slower than aldehydes due to steric hindrance. |
| Aromatic Ketones | DCE, Acetic Acid (cat.), 40 °C, 16-24 h | 60-80% | May require gentle heating to drive to completion. |
Protocol 2: N-Acylation
N-acylation introduces an amide functionality, which is a key structural motif in many pharmaceuticals.[12] This reaction is typically high-yielding and highly selective for the nitrogen atom over the hydroxyl group due to the superior nucleophilicity of the amine.
Causality: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acid (e.g., HCl) generated during the reaction.[12] This prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of (2S,4S)-2-methylpiperidin-4-ol (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask, add a non-nucleophilic base such as triethylamine (TEA) or DIPEA (1.5 eq).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by flash column chromatography or crystallization if necessary.
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[13][14][15] This transformation is crucial for accessing a wide range of structures in medicinal chemistry.[16]
Causality: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction.[17] Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required to facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide to the Pd(0) complex and reductive elimination of the N-aryl product. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is necessary to deprotonate the amine, making it a competent nucleophile in the catalytic cycle.
Workflow: N-Arylation via Buchwald-Hartwig Amination
Caption: Workflow for palladium-catalyzed N-arylation.
Experimental Protocol:
-
Inert Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add (2S,4S)-2-methylpiperidin-4-ol (1.2 eq) and the aryl halide (bromide or chloride, 1.0 eq).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Product Characterization
The successful synthesis and purity of all N-functionalized derivatives must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. Key diagnostic signals include the appearance of new resonances corresponding to the introduced N-substituent and shifts in the signals of the piperidine ring protons and carbons adjacent to the nitrogen.
-
Mass Spectrometry (MS): LC-MS or High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular weight of the desired product, providing definitive evidence of a successful transformation.
-
Chromatography: TLC and High-Performance Liquid Chromatography (HPLC) are used to assess reaction completion and the purity of the final compounds. Chiral HPLC may be used to confirm that no racemization has occurred during the reaction sequence.
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The Strategic Application of (2S,4S)-2-methylpiperidin-4-ol Hydrochloride in Complex Molecule Synthesis
Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery
The piperidine scaffold is a cornerstone of medicinal chemistry, present in a significant number of approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions.[2][3] The introduction of stereocenters into the piperidine ring further enhances its utility, allowing for the fine-tuning of biological activity and selectivity.[2][3] Among the vast landscape of chiral piperidines, (2S,4S)-2-methylpiperidin-4-ol hydrochloride emerges as a particularly valuable building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry at the C2 and C4 positions offers a rigid and predictable platform for elaborating molecular complexity, making it a sought-after intermediate in the development of novel therapeutics.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile building block. We will delve into its synthesis, key functionalization reactions, and showcase its application in the synthesis of a prominent pharmaceutical agent.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 103539-63-5 | [6] |
| Molecular Formula | C₆H₁₄ClNO | [7] |
| Molecular Weight | 151.63 g/mol | [7] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in water, methanol, and DMSO | General knowledge |
Visualizing the Building Block
Caption: Structure of this compound.
Synthesis of the Building Block: A Diastereoselective Approach
The utility of this compound is intrinsically linked to its stereochemical purity. A robust and diastereoselective synthesis is therefore paramount. A key strategy involves the stereocontrolled reduction of a suitable precursor.[4][8]
Protocol: Diastereoselective Synthesis of (2S,4S)-2-methylpiperidin-4-ol
This protocol is adapted from a multi-step synthesis involving the reduction of a bicyclic lactam intermediate.[4][8]
Materials:
-
(2S)-N-Boc-2-methyl-4-oxopiperidine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Reduction: Dissolve (2S)-N-Boc-2-methyl-4-oxopiperidine (1.0 eq) in methanol (10 mL/g of substrate) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude N-Boc-(2S,4S)-2-methylpiperidin-4-ol. The cis isomer is the major product due to the steric hindrance of the N-Boc group directing the hydride attack.
-
Deprotection: Dissolve the crude product in a minimal amount of dichloromethane or diethyl ether. Add a solution of HCl in diethyl ether or dioxane (1.2 eq) dropwise with stirring.
-
A precipitate will form. Stir the suspension for 1-2 hours at room temperature.
-
Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.
Caption: Workflow for the diastereoselective synthesis of the target building block.
Key Applications in Complex Molecule Synthesis: Functionalization Strategies
This compound offers two primary points for diversification: the secondary amine (N-functionalization) and the hydroxyl group (O-functionalization). The hydrochloride salt can be readily converted to the free base for reactions requiring non-acidic conditions.
N-Functionalization Protocols
The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of substituents.
1. N-Alkylation via Reductive Amination
Reductive amination is a robust method for forming C-N bonds and is particularly useful for introducing alkyl groups.[1]
Protocol: N-Benzylation of (2S,4S)-2-methylpiperidin-4-ol
-
Free Base Preparation: Dissolve this compound (1.0 eq) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and use the solution of the free base directly in the next step.
-
Reaction: To the solution of the free base, add benzaldehyde (1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-16 hours. Monitor by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude product by silica gel column chromatography to yield (2S,4S)-1-benzyl-2-methylpiperidin-4-ol.[9]
2. N-Acylation
Acylation of the piperidine nitrogen is a common strategy to introduce amide functionalities, which are prevalent in many drug molecules.
Protocol: N-Acylation with an Acid Chloride
-
Free Base Preparation: Prepare the free base of (2S,4S)-2-methylpiperidin-4-ol as described above.
-
Reaction: Dissolve the free base in anhydrous dichloromethane and add a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the mixture to 0 °C and add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Work-up and Purification: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify by column chromatography.
3. N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide.[10]
Protocol: General Procedure for N-Arylation
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), combine (2S,4S)-2-methylpiperidin-4-ol (as the free base, 1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Add an anhydrous solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography.
O-Functionalization Protocols
The hydroxyl group at the C4 position provides another avenue for molecular diversification.
1. O-Alkylation (Williamson Ether Synthesis)
Protocol: O-Benzylation
-
N-Protection: It is crucial to first protect the piperidine nitrogen to prevent competitive N-alkylation. A Boc group is a common choice. Dissolve this compound (1.0 eq) in a mixture of dioxane and water. Add sodium bicarbonate (2.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).[2][11] Stir at room temperature overnight. Extract with ethyl acetate, wash, dry, and concentrate to obtain N-Boc-(2S,4S)-2-methylpiperidin-4-ol.[10]
-
O-Alkylation: Dissolve the N-protected piperidine (1.0 eq) in anhydrous THF or DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Work-up and Purification: Carefully quench the reaction with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield N-Boc-(2S,4S)-4-(benzyloxy)-2-methylpiperidine.[12] The Boc group can be subsequently removed under acidic conditions (e.g., TFA in DCM).
2. O-Arylation (Ullmann Condensation)
The copper-catalyzed Ullmann condensation can be employed to form an ether linkage between the piperidine's hydroxyl group and an aryl halide.
Protocol: General Procedure for O-Arylation
-
N-Protection: Protect the piperidine nitrogen as described above (e.g., with a Boc group).
-
Reaction Setup: In a Schlenk tube, combine N-Boc-(2S,4S)-2-methylpiperidin-4-ol (1.0 eq), the aryl halide (1.5 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, 20-40 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Heat the mixture to 120-150 °C and stir for 24-48 hours.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, filter through Celite, wash with water and brine, dry, concentrate, and purify by column chromatography.
Case Study: Application in the Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[11] Inhibitors of JAKs have emerged as important therapeutics for autoimmune diseases such as rheumatoid arthritis. Many JAK inhibitors feature a chiral piperidine scaffold to achieve high potency and selectivity.[13] While the direct synthesis of the approved drug Upadacitinib from (2S,4S)-2-methylpiperidin-4-ol is not explicitly detailed in publicly available literature, the synthesis of structurally related chiral piperidine intermediates for JAK inhibitors provides a compelling illustration of its potential application.[3][14][15][16]
The following hypothetical synthetic sequence demonstrates how (2S,4S)-2-methylpiperidin-4-ol could be utilized to construct a key intermediate for a JAK inhibitor.
Caption: Hypothetical pathway to a JAK inhibitor intermediate.
This synthetic strategy leverages the pre-defined stereochemistry of the building block. The hydroxyl group is first activated as a good leaving group (e.g., a mesylate), and then displaced via an Sₙ2 reaction with a nucleophilic heterocyclic core, a common feature in many kinase inhibitors. The stereochemistry at C4 is inverted during this step, leading to the trans product, which is often the desired diastereomer for optimal binding to the kinase. Subsequent deprotection of the nitrogen reveals the secondary amine, which can be further functionalized to complete the synthesis of the target molecule.
Conclusion
This compound is a high-value building block that provides a robust and stereochemically defined platform for the synthesis of complex molecules. Its bifunctional nature, with both a secondary amine and a secondary alcohol, allows for a multitude of synthetic transformations. The protocols outlined in this application note for N- and O-functionalization provide a solid foundation for researchers to incorporate this versatile scaffold into their synthetic strategies. As demonstrated by the case study in the context of JAK inhibitors, the precise stereochemistry of this building block is critical for achieving the desired biological activity in modern drug discovery programs. The continued exploration of new reactions and applications of this compound will undoubtedly lead to the discovery of novel and potent therapeutic agents.
References
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]
- BenchChem. (2025). Application Notes and Protocols for N-Boc protection of amines. BenchChem.
- Synthesis and clinical application of small-molecule inhibitors of Janus kinase. (2023). PubMed. [Link]
- European Patent Office. (2021).
- Google Patents. (2021).
- Google Patents. (2021).
- ACS Publications. (2021). Development of a Scalable Enantioselective Synthesis of JAK Inhibitor Upadacitinib. Organic Process Research & Development. [Link]
- Wikipedia. (n.d.).
- BenchChem. (2025).
- ResearchGate. (2017).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
- Romero, A., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12(8), 4187-4190. [Link]
- Google Patents. (2016). CN105693728A - Synthesis method of JAK inhibitor tofacitinib.
- ResearchGate. (2022). Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... [Link]
- Royal Society of Chemistry. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Publishing. [Link]
- PubMed. (2018). Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors. [Link]
- PubChem. (n.d.). 2-Methylpiperidin-4-ol. [Link]
Sources
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- 3. data.epo.org [data.epo.org]
- 4. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 103539-63-5 [sigmaaldrich.com]
- 7. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN105693728A - Synthesis method of JAK inhibitor tofacitinib - Google Patents [patents.google.com]
- 14. US20210323971A1 - Synthesis methods for upadacitinib and intermediate thereof - Google Patents [patents.google.com]
- 15. WO2021123288A1 - Process and intermediates for the preparation of upadacitinib - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiopure 2-Methylpiperidin-4-ol
Introduction: The Significance of Chiral 2-Methylpiperidin-4-ol in Medicinal Chemistry
The enantiopure 2-methylpiperidin-4-ol scaffold is a privileged structural motif in modern medicinal chemistry. Its rigid, chair-like conformation allows for the precise spatial arrangement of substituents, making it a valuable building block for the development of novel therapeutics. The specific stereochemistry of the methyl and hydroxyl groups at the C2 and C4 positions is often critical for biological activity, influencing the binding affinity and selectivity of drug candidates for their protein targets. Consequently, the development of robust, scalable, and economically viable methods for the synthesis of specific stereoisomers of 2-methylpiperidin-4-ol is of paramount importance to researchers and drug development professionals in the pharmaceutical industry.
This comprehensive technical guide provides an in-depth analysis of a scalable chemoenzymatic approach for the synthesis of enantiopure cis-(2R,4S)-2-methylpiperidin-4-ol. We will explore the causality behind the experimental choices, present a detailed, step-by-step protocol, and provide quantitative data to support the efficacy of this method.
Strategic Overview: A Chemoenzymatic Approach to Enantiopure cis-2-Methylpiperidin-4-ol
Several strategies can be envisioned for the asymmetric synthesis of 2-methylpiperidin-4-ol, including the use of chiral auxiliaries, asymmetric hydrogenation of unsaturated precursors, and enzymatic resolutions. While each method has its merits, a chemoenzymatic approach leveraging a highly diastereoselective reduction followed by an enzymatic kinetic resolution offers a particularly attractive and scalable route. This strategy combines the efficiency of traditional chemical synthesis for the construction of the racemic piperidine core with the exquisite stereoselectivity of enzymes for the resolution of the enantiomers.
The chosen synthetic pathway commences with the readily available and inexpensive starting material, N-Boc-2-methyl-4-piperidone. A diastereoselective reduction establishes the desired cis relationship between the methyl and hydroxyl groups. Subsequently, an enzymatic kinetic resolution of the resulting racemic cis-2-methylpiperidin-4-ol selectively acylates one enantiomer, allowing for the facile separation of the desired enantiopure alcohol.
Data Presentation: Summary of Key Performance Indicators
The following table summarizes the expected quantitative data for the key steps in the large-scale synthesis of enantiopure cis-(2R,4S)-N-Boc-2-methylpiperidin-4-ol.
| Step | Key Transformation | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) (%) |
| 1. Diastereoselective Reduction | N-Boc-2-methyl-4-piperidone to rac-cis-N-Boc-2-methylpiperidin-4-ol | L-Selectride®, THF, -78 °C | >95 | >98:2 | N/A |
| 2. Enzymatic Kinetic Resolution | Selective acylation of rac-cis-N-Boc-2-methylpiperidin-4-ol | Novozym® 435 (CALB), Vinyl acetate, Toluene, 40 °C | ~45% (alcohol) | N/A | >99% |
| 3. Deprotection (Optional) | N-Boc deprotection of (2R,4S)-N-Boc-2-methylpiperidin-4-ol | HCl in 1,4-Dioxane or Trifluoroacetic acid | >95 | N/A | >99% |
Experimental Protocols
PART 1: Diastereoselective Reduction of N-Boc-2-methyl-4-piperidone
Causality of Experimental Choices: The choice of L-Selectride® (Lithium tri-sec-butylborohydride) as the reducing agent is critical for achieving high cis-diastereoselectivity. L-Selectride® is a sterically hindered hydride donor. In the reduction of cyclic ketones like N-Boc-2-methyl-4-piperidone, which exists in a chair conformation, the bulky L-Selectride® preferentially attacks the carbonyl group from the less sterically hindered equatorial face. This equatorial attack leads to the formation of the axial alcohol, resulting in the desired cis relationship between the C2-methyl group (which preferentially occupies an equatorial position to minimize A(1,3) strain) and the C4-hydroxyl group. The use of a low temperature (-78 °C) enhances the selectivity of the reaction by minimizing competing, less selective reaction pathways.
Protocol:
-
Reactor Setup: Equip a suitable multi-neck, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. The reactor should be thoroughly dried and purged with nitrogen.
-
Reagent Charging: Charge the reactor with N-Boc-2-methyl-4-piperidone (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 L/kg of piperidone).
-
Cooling: Cool the stirred solution to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Addition of L-Selectride®: Slowly add a 1.0 M solution of L-Selectride® in THF (1.1 eq) to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until complete consumption of the starting material is observed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by the cautious addition of 30% hydrogen peroxide (H₂O₂) to decompose the excess borane.
-
Work-up: Allow the mixture to warm to room temperature and stir for at least 1 hour. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 5 L/kg of starting material). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to afford rac-cis-N-Boc-2-methylpiperidin-4-ol as a white to off-white solid. The product is typically of high purity (>95%) and can be used in the next step without further purification.
PART 2: Enzymatic Kinetic Resolution of rac-cis-N-Boc-2-methylpiperidin-4-ol
Causality of Experimental Choices: The enzymatic kinetic resolution relies on the ability of a lipase to selectively catalyze the acylation of one enantiomer of the racemic alcohol at a much faster rate than the other. Novozym® 435, an immobilized form of Candida antarctica lipase B (CALB), is a robust and highly selective biocatalyst for the resolution of a wide range of secondary alcohols. Vinyl acetate is chosen as the acyl donor because the reaction is essentially irreversible due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde. Toluene is a suitable solvent that provides good solubility for the substrate and is compatible with the enzyme's activity. The reaction temperature of 40 °C is a compromise between achieving a reasonable reaction rate and maintaining the stability and selectivity of the enzyme.
Protocol:
-
Reactor Setup: Use a clean, dry, jacketed reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet.
-
Reagent Charging: Charge the reactor with rac-cis-N-Boc-2-methylpiperidin-4-ol (1.0 eq), toluene (10 L/kg of alcohol), and vinyl acetate (0.6 eq).
-
Enzyme Addition: Add Novozym® 435 (typically 10-20% w/w of the racemic alcohol).
-
Reaction Conditions: Heat the stirred suspension to 40 °C and maintain this temperature.
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC. The reaction should be stopped when the conversion reaches approximately 50% to achieve high enantiomeric excess for both the remaining alcohol and the acylated product. This typically takes 24-48 hours.
-
Enzyme Recovery: Once the desired conversion is reached, cool the reaction mixture to room temperature and filter to recover the immobilized enzyme. The enzyme can be washed with fresh toluene and reused in subsequent batches.
-
Separation and Isolation: Concentrate the filtrate under reduced pressure. The resulting residue contains the desired (2R,4S)-N-Boc-2-methylpiperidin-4-ol and the acylated (2S,4R)-enantiomer. These can be readily separated by column chromatography on silica gel.
Visualization of the Synthetic Workflow and Stereochemical Control
The following diagrams illustrate the overall synthetic workflow and the key stereocontrolling step.
Caption: Overall workflow for the chemoenzymatic synthesis of enantiopure 2-methylpiperidin-4-ol.
Caption: Mechanism of diastereoselective reduction of N-Boc-2-methyl-4-piperidone with L-Selectride®.
Conclusion and Future Perspectives
The chemoenzymatic strategy detailed in these application notes provides a robust and scalable pathway to enantiopure cis-(2R,4S)-2-methylpiperidin-4-ol, a key building block for the pharmaceutical industry. The diastereoselective reduction with L-Selectride® efficiently sets the relative stereochemistry, while the subsequent enzymatic kinetic resolution with Novozym® 435 provides access to the desired enantiomer with excellent optical purity. This approach is amenable to large-scale production due to the use of commercially available reagents, the high stereoselectivity of the key steps, and the potential for biocatalyst recycling.
Future work in this area could focus on the development of a dynamic kinetic resolution process, which would theoretically allow for the conversion of the entire racemic starting material into the desired enantiomer, thereby improving the overall process efficiency and atom economy. Further screening of lipases and optimization of reaction conditions could also lead to reduced reaction times and enzyme loadings, further enhancing the economic viability of this synthesis on an industrial scale.
References
Please note that as a large language model, I am unable to provide real-time, active URLs. The following references are representative of the types of sources that would support the protocols and claims made in this document. For verification, please consult the appropriate chemical literature databases.
- Diastereoselective Reduction of Cyclic Ketones: For a comprehensive review on the stereoselective reduction of cyclic ketones, including the use of bulky hydride reagents like L-Selectride®, please refer to foundational organic chemistry textbooks and review articles on the topic. A relevant search term would be "stereoselective reduction of substituted cyclohexanones."
- Enzymatic Kinetic Resolution of Alcohols: The use of lipases, particularly Candida antarctica lipase B (CALB), for the kinetic resolution of racemic alcohols is extensively documented. Authoritative reviews on this topic can be found in journals such as Chemical Reviews, Angewandte Chemie International Edition, and Organic Process Research & Development.
- Novozym® 435 in Biocatalysis: For detailed information on the properties and applications of Novozym® 435, refer to the technical literature provided by the manufacturer (Novozymes) and review articles on immobilized enzymes in organic synthesis.
- Synthesis of Piperidine Alkaloids: Numerous publications describe the synthesis of piperidine-containing natural products and pharmaceuticals.
Application Notes and Protocols for the Catalytic Hydrogenation of Substituted Pyridines to Piperidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Piperidine Scaffolds
The piperidine motif is a cornerstone of modern medicinal chemistry and agrochemical development. As one of the most prevalent nitrogen-containing heterocyclic structures in FDA-approved drugs, its synthesis is of paramount importance.[1][2][3] Piperidine and its derivatives are integral components in a wide range of therapeutics, including analgesics, antipsychotics, antidepressants, and antihistamines.[1][4] The most direct and atom-economical route to these valuable saturated heterocycles is the catalytic hydrogenation of readily available pyridine precursors.[5]
This transformation, while conceptually simple—involving the addition of three equivalents of hydrogen gas across the aromatic ring—is mechanistically complex and presents significant practical challenges. The inherent aromatic stability of the pyridine ring necessitates robust catalytic systems, often requiring elevated temperatures and pressures.[6] Furthermore, the Lewis basic nitrogen atom of both the pyridine substrate and the piperidine product can coordinate strongly to the metal center of the catalyst, leading to inhibition or deactivation.[2][7] For substituted pyridines, achieving high chemo- and stereoselectivity is a critical hurdle that dictates the viability of the synthetic route.
These application notes provide a comprehensive technical guide to the catalytic hydrogenation of substituted pyridines. We will delve into the mechanistic underpinnings of this transformation, explore the landscape of catalytic systems, and provide detailed, field-proven protocols to empower researchers to navigate the complexities of this essential reaction.
I. Mechanistic Considerations: Understanding the 'Why' Behind the Reaction
A successful hydrogenation strategy is built upon a solid understanding of the reaction mechanism. The reduction of a pyridine ring is not a single event but a stepwise process involving partially hydrogenated intermediates. The specific pathway is highly dependent on the catalyst and reaction conditions employed.
A generalized mechanism for heterogeneous catalysis on a metal surface (e.g., Pt, Pd, Rh, Ru) involves:
-
Adsorption: The pyridine molecule adsorbs onto the catalyst surface. The orientation of adsorption (flat via the π-system or vertical via the nitrogen lone pair) can influence the subsequent steps.
-
Dissociative Adsorption of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms.
-
Stepwise Hydrogenation: The adsorbed hydrogen atoms are sequentially transferred to the pyridine ring, proceeding through dihydropyridine and tetrahydropyridine intermediates.[8]
-
Desorption: The final piperidine product desorbs from the catalyst surface, regenerating the active site.
The rate-determining step and the stability of intermediates are influenced by factors such as the metal, the support, the solvent, and the electronic and steric nature of the pyridine substituents. For instance, in some rhodium-catalyzed systems, evidence suggests that hydrogenation may initiate with hydrogen transfer to the 4-position of the pyridine ring.[2]
For homogeneous and metal-free systems, such as those employing iridium complexes or frustrated Lewis pairs (FLPs), the mechanism involves distinct steps like H₂ activation by the catalyst complex, followed by hydride transfer to the pyridine ring.[8][9]
The Challenge of Catalyst Poisoning and Aromaticity
Two primary energetic barriers must be overcome:
-
Aromatic Stabilization Energy: The pyridine ring's aromaticity makes it significantly less reactive than isolated double bonds. Overcoming this requires highly active catalysts or conditions that disrupt the aromatic system.[10]
-
Catalyst Inhibition: The nitrogen lone pair in both pyridine and the resulting piperidine can act as a Lewis base, binding strongly to the acidic metal centers of the catalyst and inhibiting its activity.[2]
A common and highly effective strategy to mitigate both issues is the use of acidic additives or solvents (e.g., acetic acid, HCl).[11][12] Protonation of the pyridine nitrogen forms a pyridinium salt. This accomplishes two critical goals:
-
Activation: The pyridinium ion is significantly less aromatic and more electrophilic, lowering the activation energy for reduction.[6][7]
-
Prevention of Poisoning: Protonation of the product piperidine's nitrogen prevents it from binding to and poisoning the catalyst.[11]
II. The Catalyst Toolkit: Selecting the Right Tool for the Job
The choice of catalyst is the most critical parameter in pyridine hydrogenation. Both heterogeneous and homogeneous systems are widely employed, each with distinct advantages and disadvantages.
A. Heterogeneous Catalysts: The Workhorses of Hydrogenation
Heterogeneous catalysts are favored for their operational simplicity, ease of separation from the reaction mixture, and recyclability, making them ideal for large-scale synthesis.[5]
| Catalyst | Common Support | Typical Conditions | Strengths & Considerations |
| Rhodium (Rh) | Carbon (Rh/C), Alumina (Rh/Al₂O₃), Rh₂O₃ | Mild to moderate (5 bar, 40°C)[2] | Highly active, often provides good stereoselectivity. Rh₂O₃ is a stable, commercially available, and highly active precursor.[2][13] |
| Ruthenium (Ru) | Carbon (Ru/C), Alumina (Ru/Al₂O₃) | Moderate to harsh | Excellent for aromatic ring hydrogenation, sometimes concurrently reducing other functional groups like nitro groups.[14][15] |
| Platinum (Pt) | PtO₂ (Adams' catalyst) | Mild to moderate, often in acidic media (e.g., acetic acid)[12] | A classic, reliable catalyst. Activity is significantly enhanced in protic solvents like glacial acetic acid.[12] |
| Palladium (Pd) | Carbon (Pd/C) | Moderate to harsh, often requires acidic conditions | Very common and cost-effective, but can be less active for the pyridine ring compared to other functionalities.[16] |
| Raney Nickel (Ni) | N/A (Sponge metal alloy) | Variable; can be used under high pressure/temp or milder acidic conditions[17] | Cost-effective and widely used industrially. Can be pyrophoric and requires careful handling.[18][19] |
B. Homogeneous Catalysts: Precision and Selectivity
Homogeneous catalysts, typically organometallic complexes of Iridium (Ir) or Rhodium (Rh), offer unparalleled activity and selectivity, often operating under very mild conditions.[20] They are particularly valuable for asymmetric hydrogenation to produce chiral piperidines.
-
Iridium-Based Catalysts: Ir-complexes are highly effective, especially for the hydrogenation of pyridinium salts.[9] They have shown remarkable tolerance for sensitive functional groups like nitro, azide, and bromo moieties that would be reduced by many heterogeneous systems.[21]
-
Rhodium-Based Catalysts: Rh-phosphine complexes are also prominent, particularly in the asymmetric hydrogenation of 3-substituted pyridinium salts.[10]
The primary drawback of homogeneous catalysts is the difficulty in separating them from the reaction product, which can be a significant issue in pharmaceutical synthesis where metal contamination must be minimized.
III. The Impact of Substituents: Predicting Reactivity and Stereochemistry
The nature and position of substituents on the pyridine ring profoundly influence the outcome of the hydrogenation.
-
Electronic Effects: Electron-withdrawing groups (EWGs) such as esters or trifluoromethyl groups can facilitate the reduction by making the ring more electron-deficient.[21] Conversely, electron-donating groups (EDGs) can decrease the reaction rate.
-
Steric Effects: Large substituents can hinder the approach of the substrate to the catalyst surface, potentially slowing the reaction. However, this steric hindrance is often exploited to achieve high diastereoselectivity. A bulky group can effectively block one face of the pyridine ring, forcing hydrogen to add from the less hindered face, leading to a single major diastereomer.[11][22] This principle is the basis for many substrate-controlled stereoselective hydrogenations. For multi-substituted pyridines, hydrogenation generally yields the cis-piperidine as the major product.[2]
IV. Experimental Protocols
Safety Precaution: Catalytic hydrogenation with H₂ gas involves flammable substances and high pressures. All procedures must be conducted in a well-ventilated fume hood using appropriate high-pressure equipment (e.g., a Parr shaker or autoclave). Heterogeneous catalysts, particularly Raney Nickel and dry Pd/C, can be pyrophoric and must be handled with care, typically kept wet with solvent.
Protocol 1: General Heterogeneous Hydrogenation of 2-Phenylpyridine using Rh₂O₃
This protocol is adapted from a mild and efficient method for reducing functionalized pyridines.[2][23]
-
Objective: To synthesize 2-phenylpiperidine from 2-phenylpyridine.
-
Materials:
-
2-Phenylpyridine
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂) source
-
High-pressure reactor vessel equipped with a magnetic stir bar
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To the high-pressure reactor vessel, add 2-phenylpyridine (0.8 mmol, 124 mg).
-
Add Rh₂O₃ (1 mg, 0.5 mol%).
-
Add TFE (1 mL).
-
Seal the reactor vessel securely.
-
Purge the vessel 3-5 times with inert gas, followed by 3-5 purges with H₂ gas.
-
Pressurize the reactor to 5 bar with H₂.
-
Place the reactor in a heating block or oil bath pre-heated to 40°C.
-
Stir the reaction mixture vigorously for 4-16 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the reactor to room temperature.
-
Carefully vent the excess H₂ pressure in the fume hood.
-
Purge the reactor with inert gas.
-
Open the reactor and filter the contents through a pad of Celite to remove the heterogeneous catalyst, washing the pad with a small amount of methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
-
Protocol 2: Stereoselective Hydrogenation of a Substituted Pyridine using PtO₂ in Acetic Acid
This protocol leverages acidic conditions to enhance catalyst activity and is effective for many substituted pyridines.[12]
-
Objective: To synthesize a substituted piperidine from its corresponding pyridine precursor.
-
Materials:
-
Substituted pyridine (e.g., 3-methylpyridine)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Glacial acetic acid
-
Hydrogen gas (H₂) source
-
Parr hydrogenation apparatus or similar autoclave
-
-
Procedure:
-
In the pressure vessel of the hydrogenation apparatus, dissolve the substituted pyridine (10 mmol) in glacial acetic acid (20 mL).
-
Carefully add PtO₂ (50 mg, ~2 mol%). Note: The catalyst may be added before or after the solvent. Handle with care.
-
Seal the apparatus and connect it to the hydrogen source.
-
Evacuate the vessel to remove air and then fill with H₂. Repeat this purge cycle 3-5 times.
-
Pressurize the vessel to the desired pressure (e.g., 50-70 bar / 725-1015 psi).[12]
-
Begin vigorous agitation (shaking or stirring) at room temperature. An initial exotherm may be observed.
-
Monitor the reaction by observing the pressure drop from the H₂ tank. The reaction is complete when hydrogen uptake ceases. This can take several hours.
-
Once complete, stop the agitation and vent the excess hydrogen.
-
Filter the reaction mixture through Celite to remove the platinum catalyst. Wash the filter cake with additional acetic acid or methanol.
-
To isolate the product, the acetic acid can be carefully neutralized with a base (e.g., NaOH solution, added slowly in an ice bath) and the product extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts (e.g., over Na₂SO₄), filter, and concentrate to afford the piperidine product.
-
V. Concluding Remarks
The catalytic hydrogenation of pyridines is a powerful and indispensable tool in modern chemical synthesis. A deep understanding of the underlying mechanisms, coupled with a rational selection of catalyst and reaction conditions, allows for the efficient and selective production of highly valuable piperidine structures. The protocols provided herein serve as a robust starting point for researchers. However, it must be emphasized that optimization is often necessary for each unique substrate. By leveraging the principles discussed, scientists can effectively harness this classic transformation to advance research and development in pharmaceuticals, agrochemicals, and beyond.
References
- Dalton Transactions. (n.d.). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Royal Society of Chemistry.
- Catalysis Science & Technology. (n.d.). Selective catalytic hydrogenation of polycyclic aromatic hydrocarbons promoted by ruthenium nanoparticles. Royal Society of Chemistry.
- Mechotech. (n.d.). Piperidine – Extraction & Industrial Applications.
- Wikipedia. (n.d.). Piperidine.
- Thieme. (2016). Iridium-Catalyzed Enantioselective Hydrogenation of Pyridinium Bromides. Synfacts.
- Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. American Chemical Society.
- PMC. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. National Institutes of Health.
- AIR Unimi. (n.d.). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
- Journal of the American Chemical Society. (2013). Metal-Free Borane-Catalyzed Highly Stereoselective Hydrogenation of Pyridines. American Chemical Society.
- Monatshefte für Chemie / Chemical Monthly. (2000). Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans.
- Organic & Biomolecular Chemistry. (n.d.). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry.
- University of Illinois. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes.
- IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
- Ataman Kimya. (n.d.). PIPERIDINE.
- ResearchGate. (2023). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?.
- Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. DOI:10.1039/D3OB01860A.
- ChemRxiv. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines.
- Organic & Biomolecular Chemistry. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Royal Society of Chemistry. DOI:10.1039/D1OB02331D.
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research.
- ACS Catalysis. (2014). Concurrent Hydrogenation of Aromatic and Nitro Groups over Carbon-Supported Ruthenium Catalysts. American Chemical Society.
- ResearchGate. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
- DataM Intelligence. (2024). Piperidine Market Size, Share, Industry, Forecast and outlook (2024-2031).
- Google Patents. (n.d.). US2813100A - Hydrogenation process.
- RSC Publishing. (1962). A Novel Reduction of Nitriles to Aldehydes.
- ResearchGate. (2025). Catalytic hydrogenation of aromatic ring over ruthenium nanoparticles supported on α-Al2O3 at room temperature.
- PMC. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. National Institutes of Health.
- ACS Publications. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
- RSC Publishing. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
- BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
- ResearchGate. (n.d.). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. datamintelligence.com [datamintelligence.com]
- 4. mechotech.in [mechotech.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 8. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. air.unimi.it [air.unimi.it]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. asianpubs.org [asianpubs.org]
- 13. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 17. US2813100A - Hydrogenation process - Google Patents [patents.google.com]
- 18. 777. A novel reduction of nitriles to aldehydes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note and Protocol for the Deprotection of N-Boc-(2S,4S)-2-methylpiperidin-4-ol
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex nitrogen-containing molecules for pharmaceuticals and agrochemicals. Its widespread use stems from its stability under a variety of reaction conditions and, crucially, its facile removal under acidic conditions.[1][2][3] This application note provides a detailed protocol for the deprotection of N-Boc-(2S,4S)-2-methylpiperidin-4-ol, a chiral piperidine derivative of significant interest in medicinal chemistry. The resulting product, (2S,4S)-2-methylpiperidin-4-ol, is a valuable building block for the synthesis of various biologically active compounds.[4][5]
This guide will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, present standardized and alternative protocols, offer troubleshooting advice, and provide a framework for the successful and efficient generation of the desired free amine.
Chemical Structures and Properties
A clear understanding of the reactant and product is fundamental to a successful chemical transformation.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| N-Boc-(2S,4S)-2-methylpiperidin-4-ol | C₁₁H₂₁NO₃ | 215.29 | White to off-white solid, soluble in common organic solvents like dichloromethane, methanol, and ethyl acetate. | |
| (2S,4S)-2-methylpiperidin-4-ol | C₆H₁₃NO | 115.17[6] | A viscous oil or low-melting solid, soluble in water and polar organic solvents. Often isolated as a hydrochloride or trifluoroacetate salt. |
Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group under acidic conditions is a robust and well-understood E1 elimination reaction.[7] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8][9] This protonation enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[7][8] The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1][8] The liberated amine is then protonated by the excess acid present in the reaction mixture, forming the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[7][8]
The generation of the tert-butyl cation can sometimes lead to side reactions, such as the alkylation of nucleophilic residues on the substrate.[10] While this is less of a concern for (2S,4S)-2-methylpiperidin-4-ol, in more complex systems, scavengers like triisopropylsilane (TIS) or water can be added to trap the tert-butyl cation.[11]
Experimental Workflow
A generalized workflow for the deprotection of N-Boc-(2S,4S)-2-methylpiperidin-4-ol is depicted below. This process includes the reaction setup, monitoring, work-up, and isolation of the final product.
Caption: General workflow for the deprotection of N-Boc-(2S,4S)-2-methylpiperidin-4-ol.
Detailed Protocols
The choice of deprotection protocol often depends on the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally efficient method for Boc deprotection.[11][12][13]
Materials:
-
N-Boc-(2S,4S)-2-methylpiperidin-4-ol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve N-Boc-(2S,4S)-2-methylpiperidin-4-ol (1.0 eq) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 eq) to the stirred solution. Caution: The reaction can be exothermic and evolves carbon dioxide gas; ensure adequate ventilation.[13]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To obtain the free amine, dissolve the residue in water and carefully neutralize with a saturated aqueous solution of NaHCO₃ until the evolution of CO₂ ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford (2S,4S)-2-methylpiperidin-4-ol.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method is a common alternative to TFA and yields the hydrochloride salt of the amine, which is often a stable, crystalline solid.[9][11][14]
Materials:
-
N-Boc-(2S,4S)-2-methylpiperidin-4-ol
-
4M HCl in 1,4-dioxane or 2N HCl in Methanol[14]
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve N-Boc-(2S,4S)-2-methylpiperidin-4-ol (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate, or suspend it directly in the HCl solution.
-
Add a 4M solution of HCl in 1,4-dioxane or a 2N solution of HCl in methanol (a large excess of HCl is typically used).
-
Stir the mixture at room temperature. The reaction is generally complete within 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[11]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like anhydrous diethyl ether.
-
Alternatively, the solvent can be removed under reduced pressure to yield the crude (2S,4S)-2-methylpiperidin-4-ol hydrochloride salt.
Comparative Summary of Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane or MeOH |
| Reagent | Trifluoroacetic Acid | Hydrochloric Acid |
| Solvent | Dichloromethane | 1,4-Dioxane or Methanol |
| Reaction Time | 1-4 hours | 1-4 hours |
| Product Form | Trifluoroacetate salt (initially), free amine after work-up | Hydrochloride salt |
| Advantages | High solubility of reactants and intermediates, generally fast reaction. | Product is often a stable, crystalline salt that can be easily isolated by filtration. |
| Disadvantages | TFA is corrosive and requires careful handling; work-up is necessary to obtain the free amine. | Dioxane is a suspected carcinogen; preparation of anhydrous HCl solutions can be cumbersome. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient acid concentration or equivalents.[7]- Short reaction time. | - Increase the concentration or number of equivalents of the acid.- Extend the reaction time and continue monitoring. |
| Low Yield | - Product loss during aqueous work-up (for the free amine).- Incomplete extraction. | - Ensure complete neutralization during work-up.- Perform multiple extractions with the appropriate organic solvent. |
| Formation of Side Products | - Alkylation of the hydroxyl group by the tert-butyl cation (rare for this substrate). | - This is unlikely for this specific molecule but in sensitive cases, consider adding a scavenger like TIS. |
Conclusion
The deprotection of N-Boc-(2S,4S)-2-methylpiperidin-4-ol is a straightforward and high-yielding transformation that can be reliably achieved using standard acidic conditions. The choice between TFA and HCl-based protocols will largely depend on the desired final salt form and laboratory preferences. By understanding the underlying mechanism and following the detailed protocols outlined in this application note, researchers can confidently and efficiently access the valuable chiral building block, (2S,4S)-2-methylpiperidin-4-ol, for their synthetic endeavors.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives.
- Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt...
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- General Procedure for Boc Deprotection (General Procedure B). Bio-protocol. [Link]
- How to do work-up of a BOC deprotection reaction by TFA?
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2- substituted-4-hydroxy. RSC Publishing. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
- Boc Deprotection Mechanism. YouTube. [Link]
- Amine Protection / Deprotection. Fisher Scientific. [Link]
- 2-Methylpiperidin-4-ol. PubChem. [Link]
- Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
- Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. [Link]
- Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
- Rapid N-Boc Deprotection with TFA. Scribd. [Link]
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- How can we do the deprotection of boc-amino acids using hcl ?
- Boc deprotection conditions tested.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
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- 2. mcours.net [mcours.net]
- 3. scispace.com [scispace.com]
- 4. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. 2-Methylpiperidin-4-ol | C6H13NO | CID 3532303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. General Procedure for Boc Deprotection (General Procedure B) [bio-protocol.org]
Troubleshooting & Optimization
Introduction: The Importance and Challenge of (2S,4S)-2-methylpiperidin-4-ol
Answering the user's request.## Technical Support Center: Synthesis of (2S,4S)-2-methylpiperidin-4-ol Hydrochloride
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields and purity.
The (2S,4S)-2-methylpiperidin-4-ol scaffold is a critical building block in medicinal chemistry, appearing in numerous pharmaceutically active compounds.[1][2] Its rigid, defined stereochemistry is often essential for precise interaction with biological targets.[3] However, achieving high diastereoselectivity and overall yield can be a significant challenge. The primary hurdles often lie in controlling the stereochemistry during the reduction of a ketone precursor and in the purification of the final product.
This guide will focus on a modern, highly diastereoselective synthetic strategy and address the common pitfalls encountered during its execution.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to (2S,4S)-2-methylpiperidin-4-ol?
There are several strategies, but modern approaches prioritize stereocontrol. A highly successful route involves the construction of a chiral bicyclic lactam intermediate, which is then elaborated to the target molecule.[2][4] This method, starting from a readily available chiral source like (R)-(-)-2-phenylglycinol, allows for the generation of multiple stereocenters with high diastereoselectivity.[4] Other methods include the hydrogenation of substituted pyridines or various cyclization strategies like the aza-Prins cyclization, though achieving the specific (2S,4S) stereochemistry can be complex.[5][6][7]
Q2: Why is the hydrochloride salt form typically required?
The hydrochloride salt of (2S,4S)-2-methylpiperidin-4-ol offers several advantages over the free base. It is typically a stable, crystalline solid, which simplifies handling, purification (via recrystallization), and storage.[8][9] The salt form also enhances solubility in polar solvents, which is often beneficial for downstream applications in pharmaceutical development.[3][8]
Q3: How is the (cis) stereochemistry of the methyl and hydroxyl groups typically established?
The desired cis relationship between the C2-methyl and C4-hydroxyl groups is most commonly established via a diastereoselective reduction of a 2-methylpiperidin-4-one precursor. The pre-existing stereocenter at the C2 position directs the incoming hydride reagent to the opposite face of the carbonyl, leading to the formation of the cis alcohol. The choice of reducing agent and reaction conditions is critical to maximizing this selectivity.[4]
Troubleshooting Guide: From Low Yields to Impure Product
This section addresses specific problems you may encounter during the synthesis.
Problem 1: My overall yield is consistently low.
Low yield is a multifaceted problem. A systematic approach is required to pinpoint the source of material loss.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. (2S,4S)-2-methylpiperidin-4-ol (89451-58-1) for sale [vulcanchem.com]
- 4. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buy Methyl (2S,4S)-2-methylpiperidine-4-carboxylate hydrochloride (EVT-3098933) | 2387560-52-1 [evitachem.com]
- 9. Buy (R)-2-Methylpiperidin-4-one hydrochloride (EVT-1722896) | 1434126-97-2 [evitachem.com]
Technical Support Center: A Troubleshooting Guide to Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions to common challenges encountered during the synthesis of piperidine and its derivatives. Drawing from established literature and practical field experience, this resource is structured in a question-and-answer format to directly address specific side reactions and experimental roadblocks.
Introduction
The piperidine moiety is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1][2] Its synthesis, while conceptually straightforward, is often plagued by side reactions that can complicate purification and reduce yields. This guide provides a focused troubleshooting framework for three of the most common and powerful methods for piperidine ring construction: the catalytic hydrogenation of pyridines, reductive amination, and the Pictet-Spengler reaction.
Section 1: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridine is the most direct route to the piperidine core, but it is a delicate balance of catalyst activity, substrate reactivity, and reaction conditions.[1]
Frequently Asked Questions (FAQs)
Q1: My pyridine hydrogenation is incomplete, or the reaction is very slow. What are the likely causes and how can I fix it?
A: Incomplete hydrogenation is a common issue often stemming from catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the catalyst surface, inhibiting its activity.[3] Additionally, impurities in your starting material, such as sulfur or phosphine compounds, can poison the catalyst.[4]
-
Troubleshooting:
-
Acidic Additives: The most effective solution is to add a stoichiometric amount of an acid like hydrochloric acid (HCl) or acetic acid.[3] This protonates the pyridine nitrogen, forming a pyridinium salt which prevents the lone pair from binding to and poisoning the catalyst.
-
Purify Starting Material: Ensure your pyridine substrate is free from potential catalyst poisons.
-
Increase Catalyst Loading: While not the most elegant solution, increasing the catalyst-to-substrate ratio can sometimes overcome partial deactivation.[3]
-
-
-
Insufficient Reaction Conditions: The aromaticity of the pyridine ring requires sufficient energy to overcome. Low temperature or pressure may be inadequate.[5]
-
Troubleshooting:
-
Increase Hydrogen Pressure: If your equipment allows, increasing the hydrogen pressure can significantly enhance the reaction rate. Reactions are often performed at pressures above 80 bar.[5]
-
Increase Temperature: Gently heating the reaction (e.g., 60-80 °C) can improve conversion, but be mindful of potential side reactions at higher temperatures.[5]
-
Vigorous Stirring: Ensure efficient mixing to facilitate mass transfer of hydrogen gas to the catalyst surface.[4]
-
-
-
Inactive Catalyst: The catalyst itself may be old or inactive.
-
Troubleshooting:
-
Q2: I'm trying to selectively reduce another functional group on my molecule without reducing the pyridine ring, but I'm getting a mixture of products. How can I improve selectivity?
A: Achieving chemoselectivity in the presence of a pyridine ring is a classic challenge. The key is to moderate the catalyst's activity.
-
Catalyst Selection: The choice of catalyst is critical. Palladium on carbon (Pd/C) is a good starting point for selectively reducing nitro groups or double bonds in the presence of a pyridine ring.[3]
-
Controlled Catalyst Poisoning: Paradoxically, you can add a small amount of a catalyst poison to selectively inhibit the hydrogenation of the pyridine ring.
-
Troubleshooting:
-
Pyridine as an Additive: Adding a small quantity of pyridine to the reaction mixture can act as a selective poison, slowing the reduction of the substrate's pyridine ring while allowing more labile groups to be reduced.[3]
-
-
Below is a troubleshooting workflow for unwanted pyridine ring reduction:
Caption: Troubleshooting workflow for unwanted pyridine ring reduction.
Experimental Protocol: Hydrogenation of a Substituted Pyridine using Adams' Catalyst
-
Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Execution: Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via GC-MS or TLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. The filtrate can then be neutralized with a base (e.g., saturated NaHCO₃ solution) and the product extracted with a suitable organic solvent.
Section 2: Reductive Amination
Intramolecular or intermolecular reductive amination is a versatile method for constructing the piperidine ring, often from readily available dicarbonyl compounds or amino aldehydes/ketones.[8][9]
Frequently Asked Questions (FAQs)
Q1: My reductive amination is giving me a significant amount of an unsaturated byproduct. What is happening and how can I prevent it?
A: The formation of an unsaturated byproduct, typically an enamine, is a common side reaction in reductive amination.[10] This occurs when the reduction of the intermediate imine or iminium ion is slower than competing side reactions.
-
Mechanism of Enamine Formation: The imine intermediate is in equilibrium with its enamine tautomer. If the reducing agent is not reactive enough or is present in insufficient quantity, the enamine can be isolated as a significant byproduct.[10]
Caption: Competing pathways in reductive amination.
-
Troubleshooting:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting aldehyde or ketone but is very effective at reducing the iminium ion as it forms.[11] Sodium cyanoborohydride (NaBH₃CN) is also effective, but is toxic. Sodium borohydride (NaBH₄) can be used, but it can also reduce the starting carbonyl compound, so it should be added after the imine has had time to form.[11]
-
Increase Amount of Reducing Agent: An insufficient amount of the reducing agent can lead to the formation of the enamine byproduct. Try increasing the stoichiometry of the reducing agent.[10]
-
pH Control: The formation of the imine/iminium ion is typically fastest at a pH of around 4-6.[11] If the pH is too low, the amine starting material will be protonated and non-nucleophilic. If the pH is too high, the formation of the iminium ion will be slow.
-
Q2: I am performing a double reductive amination to form a piperidine ring, but I am getting low diastereoselectivity. How can I improve this?
A: In double reductive amination, two new stereocenters can be formed, leading to diastereomeric products. The stereochemical outcome is often influenced by the substrate and the reaction conditions.
-
Troubleshooting:
-
Substrate Control: The inherent stereochemistry of the starting dicarbonyl compound will often direct the stereochemical outcome of the cyclization.
-
Reaction Conditions: Temperature can play a significant role. Running the reaction at a lower temperature (e.g., 0 °C) can sometimes improve diastereoselectivity.[12]
-
Choice of Amine: The steric bulk of the amine used as the nitrogen source can influence the facial selectivity of the imine reduction steps.
-
Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Reactivity | Compatibility | Comments |
| Sodium Borohydride (NaBH₄) | Reduces aldehydes, ketones, and imines. | Protic solvents (e.g., MeOH, EtOH). | Should be added after imine formation to avoid reduction of the starting carbonyl.[11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of carbonyls. | Protic solvents, water-tolerant. | Toxic (releases HCN in acidic conditions). Often used with a Lewis acid for less reactive substrates.[11] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selectively reduces imines and enamines. | Aprotic solvents (e.g., DCE, THF), sensitive to water. | Often the reagent of choice for one-pot reductive aminations.[11] |
Section 3: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines and tetrahydro-β-carbolines, which are core structures in many alkaloids. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[13][14]
Frequently Asked Questions (FAQs)
Q1: My Pictet-Spengler reaction is giving a very low yield. What factors could be responsible?
A: Low yields in the Pictet-Spengler reaction are often related to the electronic nature of the aromatic ring or suboptimal reaction conditions.
-
Aromatic Ring Nucleophilicity: The key ring-closing step is an intramolecular electrophilic aromatic substitution. If the aromatic ring is deactivated by electron-withdrawing groups, the reaction will be slow and may require harsh conditions.[13][15]
-
Troubleshooting:
-
Harsh Conditions: For less nucleophilic aromatic rings (e.g., a simple phenyl group), stronger acids (e.g., trifluoroacetic acid) and higher temperatures may be necessary.[13]
-
Substrate Modification: If possible, modify the substrate to include electron-donating groups on the aromatic ring to increase its nucleophilicity.[15]
-
-
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. The formation of this intermediate can be slow or reversible.
-
Troubleshooting:
-
Choice of Acid Catalyst: A Brønsted or Lewis acid is typically required to catalyze the reaction.[15] Experiment with different acid catalysts to find the optimal conditions for your substrate.
-
Use of an Aldehyde Source: Using a reactive aldehyde source like paraformaldehyde or 1,3,5-trioxane can be beneficial.[16]
-
-
Q2: I am observing a regioisomeric byproduct in my Pictet-Spengler reaction. Why is this happening?
A: The formation of regioisomers can occur if there are multiple possible sites for the intramolecular electrophilic aromatic substitution on the aromatic ring.[17]
-
Mechanism of Regioisomer Formation: If the aromatic ring has multiple activated positions, the iminium ion can attack at different sites, leading to a mixture of products.
Caption: Formation of regioisomers in the Pictet-Spengler reaction.
-
Troubleshooting:
-
Blocking Groups: If possible, introduce a blocking group at the undesired position of reaction on the aromatic ring to direct the cyclization to the desired position.
-
Reaction Conditions: The regioselectivity can sometimes be influenced by the choice of solvent and acid catalyst. A systematic screen of reaction conditions may be necessary.
-
Experimental Protocol: A General Procedure for the Pictet-Spengler Reaction
-
Reaction Setup: To a solution of the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene, CH₂Cl₂), add the aldehyde or ketone (1.1 eq).
-
Acid Addition: Add the acid catalyst (e.g., trifluoroacetic acid, 1.0-2.0 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature or with heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO₃). Extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or recrystallization.
References
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring - Benchchem.
- Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamin
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Consensus.
- Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... ResearchGate.
- Pictet–Spengler reaction. Wikipedia.
- Pictet-Spengler Reaction. (2021, March 23). J&K Scientific LLC.
- Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC.
- Pictet-Spengler Reaction - Common Conditions. (n.d.).
- Pictet-Spengler Reaction. NROChemistry.
- Catalytic hydrogenation of Pyridine derivatives | Detailed discussions | Important for NET and GATE. (2020, August 20). YouTube.
- Accessing 2-substituted piperidine iminosugars by organometallic addition/intramolecular reductive amination: aldehyde vs. nitrone route. Organic & Biomolecular Chemistry (RSC Publishing).
- Chemical Reaction Kinetics of the Pictet-Spengler Reaction. SciSpace.
- Pictet–Spengler reaction. Grokipedia.
- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF. ResearchGate.
- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
- The mechanism of the Pictet–Spengler reaction. ResearchGate.
- Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Benchchem.
- Synthesis of piperidines via the hydrogenation of pyridines. (a).... ResearchGate.
- Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress.
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
- Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination | Organometallics. (2022, April 29). ACS Publications.
- Difficult Hydrogenations – Saturation of Functionalized Pyridines. ThalesNano.
- Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.
- The Pictet-Spengler Reaction Updates Its Habits. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 5. thalesnano.com [thalesnano.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. soc.chim.it [soc.chim.it]
- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. jk-sci.com [jk-sci.com]
- 16. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 17. scispace.com [scispace.com]
Technical Support Center: Optimization of Reaction Conditions for Piperidine Ring Formation
Welcome to the Technical Support Center for the optimization of piperidine ring formation. The piperidine scaffold is a cornerstone in modern medicinal chemistry and drug development, appearing in a vast number of pharmaceuticals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing the synthesis of this critical heterocyclic motif.
Frequently Asked Questions (FAQs)
Q1: My purified piperidine product has developed a yellow tint upon storage. What is the cause, and how can I resolve this?
A: A yellow discoloration in piperidine is typically indicative of oxidation.[3] While minor oxidation may not impact all downstream applications, for high-purity requirements, purification is strongly recommended. The most effective method for removing these colored impurities is distillation.[3] To prevent reoccurrence, store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light.[3]
Q2: I am struggling to separate piperidine from unreacted pyridine starting material using distillation. Why is this challenging, and what is a more effective method?
A: Piperidine and pyridine form an azeotropic mixture, which is a constant-boiling mixture, making complete separation by simple fractional distillation difficult.[3] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[3] A highly effective alternative is to exploit the difference in basicity between the two compounds through selective salt formation. By bubbling carbon dioxide through a solution of the mixture in an organic solvent, piperidine will precipitate as a solid carbonate salt, while the less basic pyridine will remain in solution.[3][4] The piperidine can then be recovered by filtration and subsequent treatment with a strong base.[5]
Q3: My solution of a piperidine derivative in an organic solvent has crystallized unexpectedly during storage. What could be the cause?
A: This is a common phenomenon with amines and is likely due to the formation of a salt.[3] Piperidine can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases, such as hydrogen chloride that may be present in the laboratory environment, to form the hydrochloride salt.[3] To prevent this, ensure storage containers are tightly sealed and consider storing solutions under an inert atmosphere.[3]
Q4: What are the primary synthetic strategies for constructing the piperidine ring?
A: The most prevalent methods for piperidine ring synthesis can be broadly categorized into three main routes: the hydrogenation or reduction of a pre-existing pyridine ring, intramolecular cyclization of an acyclic precursor, and intermolecular cyclization (annulation) involving two or more components.[2] Each approach offers distinct advantages and is suited to different substitution patterns and functional group tolerances.
Troubleshooting Guides for Common Synthetic Methods
This section provides detailed troubleshooting for common challenges encountered during the primary synthetic routes to piperidine ring formation.
Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is a direct and widely used method for accessing the piperidine core.[2][6] However, challenges such as catalyst poisoning, low reactivity of the aromatic ring, and lack of chemoselectivity can arise.[7]
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Conversion | 1. Catalyst Inactivity/Poisoning: The Lewis basicity of the pyridine substrate or piperidine product can poison the catalyst.[7] 2. Insufficient Hydrogen Pressure: The aromaticity of the pyridine ring requires sufficient energy input for reduction.[7] 3. Inappropriate Catalyst Choice: Not all hydrogenation catalysts are effective for pyridine reduction. | 1. Use Acidic Conditions: Performing the reaction in an acidic medium (e.g., glacial acetic acid) protonates the nitrogen, preventing catalyst poisoning.[3][7] 2. Increase Hydrogen Pressure: Employ higher hydrogen pressures (e.g., 50-70 bar) to overcome the aromatic stabilization.[3] 3. Select an Appropriate Catalyst: Platinum-group metals like PtO₂ (Adams' catalyst), Rh/C, and Ru-based catalysts are often effective.[2][3][7] Nickel silicide has also been reported as a successful catalyst.[2] |
| Poor Chemoselectivity | Reduction of Other Functional Groups: Standard hydrogenation conditions can reduce other sensitive functional groups like nitro, cyano, or alkenes.[7] | Optimize Catalyst and Conditions: Use milder conditions or more selective catalysts. For instance, rhodium catalysts have shown efficacy under milder conditions.[2] Borane-catalyzed metal-free transfer hydrogenation offers a practical alternative that avoids high-pressure H₂. |
| Undesired Stereoselectivity | Thermodynamic vs. Kinetic Control: The stereochemical outcome depends on the catalyst, substrate, and reaction conditions. | Catalyst Screening: Different catalysts can favor different diastereomers. For example, in some cases, Pd/C may favor the trans-isomer, while PtO₂ may lead to different ratios.[8] Epimerization of the product to the thermodynamically favored isomer can also be explored.[8] |
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
-
Reactor Setup: In a high-pressure reactor, dissolve the substituted pyridine (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add PtO₂ (Adams' catalyst) at a loading of 1-5 mol%.[3]
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 50-70 bar.[3]
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[3]
-
Monitoring: Track the reaction progress using techniques such as GC-MS or TLC.
-
Workup: Upon completion, cool the reactor, carefully vent the hydrogen, and purge the system with an inert gas.[3] The product can then be isolated through standard extraction and purification procedures.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101602748B - A kind of purification method of high-purity piperidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Navigating the Challenges of Piperidine Stereoisomer Purification
Welcome to our dedicated technical support center for the purification of piperidine stereoisomers. As a cornerstone scaffold in numerous pharmaceuticals and biologically active compounds, the precise isolation of specific piperidine stereoisomers is paramount for ensuring therapeutic efficacy and safety.[1] However, the journey from a racemic or diastereomeric mixture to an enantiopure or diastereomerically pure compound is often fraught with challenges. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate these complexities.
Our approach is rooted in years of hands-on experience, offering not just protocols, but the underlying principles to empower you to make informed decisions in your own laboratory. We will explore the nuances of chromatographic and crystallization-based separations, addressing common pitfalls and offering robust solutions.
Section 1: Troubleshooting Chromatographic Separations
Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful tool for resolving stereoisomers.[2][3] However, the inherent basicity of the piperidine nitrogen often leads to challenging chromatographic behavior.
Q1: I'm observing poor peak shape (tailing) for my piperidine stereoisomers on a chiral column. What's causing this and how can I fix it?
Root Cause: The basic nitrogen atom of the piperidine ring can interact strongly with acidic silanol groups present on the surface of silica-based chiral stationary phases (CSPs).[2] This strong, non-specific binding leads to delayed elution for a portion of the analyte molecules, resulting in tailed peaks and reduced resolution.
Troubleshooting Strategies:
-
Mobile Phase Additives: The most effective solution is often the addition of a basic modifier to your mobile phase.[2][4]
-
For reversed-phase HPLC, incorporating 0.1% diethylamine (DEA) or triethylamine (TEA) can effectively mask the active silanol sites, leading to improved peak symmetry.[2]
-
In SFC, 0.1-0.5% DEA is a common and effective additive for the same purpose.[2]
-
A combination of an acid (e.g., trifluoroacetic acid - TFA) and a base (e.g., TEA) can sometimes provide a synergistic effect, enhancing both peak shape and selectivity.[4]
-
-
Column Selection:
-
Opt for a CSP specifically designed for the separation of basic compounds. These are often labeled as "base-deactivated" and have a reduced number of accessible silanol groups.
-
Polysaccharide-based CSPs (e.g., Chiralpak® series) are frequently successful in resolving piperidine derivatives.[5][6][7]
-
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. A significant mismatch in solvent strength can cause peak distortion.[4]
Q2: My chiral separation is showing low resolution (Rs < 1.5) between enantiomers. How can I improve this?
Root Cause: Low resolution indicates that the chiral stationary phase is not discriminating effectively between the two enantiomers, or that the chromatographic efficiency is poor. Resolution is a function of selectivity (α), efficiency (N), and retention factor (k).
Optimization Workflow:
To systematically improve resolution, it's crucial to address the factors that influence selectivity and efficiency.
Caption: A logical workflow for troubleshooting poor resolution in chiral chromatography.
Detailed Steps:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) in the mobile phase.[8] Different alcohols can alter the interactions between the analyte and the CSP, significantly impacting selectivity.[8]
-
Change the Chiral Stationary Phase (CSP): If mobile phase optimization is insufficient, the chosen CSP may not be suitable for your specific molecule. Screening different polysaccharide-based columns (e.g., amylose vs. cellulose derivatives) is a standard approach.[7]
-
Adjust Temperature: Temperature can influence the thermodynamics of the separation.[9] It's advisable to screen a range of temperatures (e.g., 25°C, 35°C, 45°C) as this can sometimes invert the elution order or significantly improve resolution.[9]
-
Decrease Flow Rate: A lower flow rate increases the time the analyte spends interacting with the stationary phase, which can lead to better separation.[8]
Q3: I need to quantify a minor enantiomeric impurity, but my piperidine derivative lacks a UV chromophore. What are my options?
Root Cause: Many simple piperidine structures do not possess a chromophore, making detection by standard HPLC-UV challenging.
Solutions:
-
Pre-column Derivatization: This is a common and effective strategy.[10] React your piperidine stereoisomers with a derivatizing agent that introduces a UV-active tag. A widely used agent is para-toluene sulfonyl chloride (PTSC), which reacts with the piperidine nitrogen to form a sulfonamide that can be detected at around 228 nm.[9][10]
Experimental Protocol: Derivatization with PTSC
-
Reagent Preparation: Prepare a solution of your piperidine analyte and a slight excess of para-toluene sulfonyl chloride (PTSC) in a suitable aprotic solvent (e.g., acetonitrile).
-
Reaction: Add a base (e.g., triethylamine) to the solution to facilitate the reaction. Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the derivatized product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over sodium sulfate, and evaporate the solvent.
-
Analysis: Dissolve the resulting derivative in your mobile phase for chiral HPLC analysis.
Section 2: Troubleshooting Diastereoselective Crystallization
For larger-scale separations, diastereoselective crystallization is often a more practical and economical approach than preparative chromatography.[6][8] This technique involves reacting the racemic piperidine with a chiral resolving agent to form diastereomeric salts, which can then be separated based on their different solubilities.[6][11]
Q4: My attempt at diastereomeric salt crystallization resulted in an oil or no precipitation at all. What should I do?
Root Cause: The formation of a stable crystal lattice is highly dependent on the choice of resolving agent and solvent.[8] Oiling out or failure to precipitate indicates that the diastereomeric salt is too soluble in the chosen solvent system, or that the conditions are not conducive to crystal nucleation and growth.[12]
Troubleshooting Strategies:
-
Screen Resolving Agents: For basic piperidines, chiral acids are the resolving agents of choice. It is crucial to screen a variety of them.
-
Solvent Screening is Key: The solvent plays a critical role in the differential solubility of the diastereomeric salts.[6]
-
Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate).[8]
-
Solvent mixtures can provide fine-tuned control over solubility.
-
-
Induce Crystallization:
-
Seeding: If you have a crystal from a previous small-scale success, add a tiny amount to the supersaturated solution to initiate crystallization.[6]
-
Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.[6]
-
Add an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (an "anti-solvent") dropwise until the solution becomes persistently turbid.[6]
-
Q5: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the purity?
Root Cause: Low diastereomeric excess suggests that both diastereomeric salts are co-precipitating. This can be due to several factors, including insufficient solubility differences between the salts in the chosen solvent or a cooling rate that is too rapid.
Optimization Strategies:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Rapid cooling can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[6][13]
-
Recrystallization: The most straightforward way to improve purity is to perform one or more recrystallizations. Dissolve the enriched crystals in a minimal amount of hot solvent and repeat the slow cooling process.
-
Optimize Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is common, sometimes using a sub-stoichiometric amount of the resolving agent can lead to higher purity in the initial crop of crystals.
Data Presentation: Common Resolving Agents and Solvents
| Resolving Agent | Target Functionality | Common Solvents |
| Di-benzoyl-L-tartaric acid | Basic Amines | Ethanol, Methanol, Isopropanol |
| (S)-Mandelic acid | Basic Amines | Acetone, Ethyl Acetate |
| (R)-Camphorsulfonic acid | Basic Amines | Ethanol, Water mixtures |
Section 3: Frequently Asked Questions (FAQs)
Q6: Why is the purification of piperidine stereoisomers often so challenging? The primary challenge stems from the basic nature of the piperidine nitrogen, which can cause strong, undesirable interactions with silica-based stationary phases in chromatography, leading to poor peak shapes.[2] Additionally, the structural differences between stereoisomers can be very subtle, making them difficult to resolve by both chromatography and crystallization.[2]
Q7: Can I use the purified diastereomeric salt directly in my next synthetic step? Yes, in many cases, the isolated and purified diastereomeric salt can be used directly in subsequent reactions, which is a significant advantage of this method.[8] However, you must first liberate the free base from the salt, which is typically achieved by treatment with a base (e.g., sodium hydroxide) followed by extraction.[11]
Q8: What is kinetic resolution and is it applicable to piperidines? Kinetic resolution is a technique where one enantiomer in a racemic mixture reacts at a faster rate than the other, allowing for the separation of the unreacted enantiomer and the product. This can be achieved using chiral catalysts or enzymes.[14] This method has been successfully applied to disubstituted piperidines, for example, through enantioselective acylation.[14] Enzymatic resolutions, often using lipases, are also a viable, though less common, approach for specific piperidine derivatives.[15]
Q9: My purified piperidine has a yellow tint. What causes this and how can I remove it? A yellow discoloration is typically due to oxidation products.[16] While it may not interfere with all applications, for high-purity needs, the color should be removed. The most effective method is distillation.[16] To prevent future discoloration, store the purified piperidine under an inert atmosphere (like nitrogen or argon) and protect it from light.[16]
Q10: Can racemization or epimerization occur during purification? Yes, under harsh conditions such as high temperatures or the presence of strong acids or bases, racemization (for enantiomers) or epimerization (for diastereomers) can occur.[6] It's important to be mindful of the stability of your compound and the resolving agent under the chosen purification conditions and to use the mildest effective conditions. Recent research has even utilized light-mediated methods to intentionally epimerize piperidines to their more thermodynamically stable isomers.[17][18]
References
- Notman, S., et al. (2014). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. National Center for Biotechnology Information.
- Deshpande, P., & Ragampeta, S. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science, Oxford Academic.
- Sorensen, E. J., et al. (2002). Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
- Morgan, J. B., et al. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate.
- Deshpande, P., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a. Oxford Academic.
- Cladingboel, D. E., et al. (2008). Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
- Drabowicz, J., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central.
- Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies.
- Santai Technologies Inc. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
- Romero, E., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PubMed Central.
- Zhang, Y., et al. (2021). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development.
- Kumar, A., et al. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica.
- Anonymous. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.
- Anonymous. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate.
- Jones, S. P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate.
- Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.
- Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed.
- Perrault, J. R., et al. (2020). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. National Institutes of Health.
- Lee, S. T., et al. (2006). Separation and isolation of teratogenic piperidine enantiomers from Nicotiana and Lupinus species. ResearchGate.
- Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PubMed Central.
- Diaz, J. M. M. (2014). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate.
- Taylor, P. (2020). Trouble with chiral separations. Chromatography Today.
- Perrault, J. R., et al. (2018). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. eScholarship.
- Anonymous. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn.
- Britton, E. C., & Horsley, L. H. (1944). Process for the purification of piperidine. Google Patents.
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- 10. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
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- 17. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
Technical Support Center: Purification of (2S,4S)-2-methylpiperidin-4-ol Hydrochloride
Welcome to the technical support center for (2S,4S)-2-methylpiperidin-4-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this chiral piperidine derivative. Here, we address common challenges encountered during its purification, drawing upon established scientific principles and field-proven techniques to ensure the highest purity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide rapid answers to the most common issues encountered during the purification of this compound.
FAQ 1: Identifying the Source of Impurities
Question: I have synthesized this compound, and analytical data (NMR, HPLC) indicates the presence of impurities. What are the likely sources and types of these impurities?
Answer: Impurities in your sample can originate from several stages of the synthetic and work-up process. Understanding the potential source is the first step in designing an effective purification strategy.
Common Impurity Sources:
-
Stereoisomers: The most common impurities are other stereoisomers of 2-methylpiperidin-4-ol. Since there are two chiral centers in the molecule, four possible stereoisomers exist: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). The presence of these diastereomers and enantiomers is highly dependent on the stereoselectivity of your synthetic route. For instance, diastereoselective syntheses may still yield small quantities of the undesired diastereomers.
-
Unreacted Starting Materials and Intermediates: Incomplete reactions can leave behind starting materials or stable intermediates. For example, if your synthesis involves the reduction of a pyridine precursor, incomplete hydrogenation can be a source of impurities.
-
Byproducts of the Reaction: Side reactions can generate structurally related impurities. The nature of these byproducts is specific to the synthetic method employed.
-
Residual Solvents: Solvents used during the synthesis or purification (e.g., ethanol, isopropanol, toluene) can become trapped in the crystalline matrix of the hydrochloride salt.[1][2]
-
Degradation Products: Although piperidine hydrochloride salts are generally stable, they can degrade under harsh conditions such as high temperatures or exposure to strong acids or bases.
Initial Steps for Impurity Identification:
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is essential to determine the stereoisomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify residual solvents and structurally related impurities.
-
Mass Spectrometry (MS): Can aid in identifying the molecular weights of unknown impurities.
FAQ 2: Removing Diastereomeric Impurities
Question: My primary impurity is a diastereomer of (2S,4S)-2-methylpiperidin-4-ol. What is the most effective method to remove it?
Answer: The physical properties of diastereomers, such as solubility, differ, which allows for their separation by conventional laboratory techniques.
Recommended Purification Methods:
-
Recrystallization: This is often the most effective and scalable method for separating diastereomers. The key is to find a solvent or solvent system in which the desired (2S,4S) isomer has significantly different solubility compared to the undesired diastereomer(s), especially with varying temperature.
-
Column Chromatography: While generally less scalable than recrystallization, silica gel chromatography can be effective for separating diastereomers, especially at the lab scale. The polarity difference between diastereomers allows for their differential elution.
In-Depth Purification Protocols
This section provides detailed, step-by-step protocols for the most common purification challenges.
Protocol 1: Purification by Recrystallization
Objective: To remove diastereomeric impurities and other crystalline contaminants.
Causality: Recrystallization relies on the principle that the solubility of a compound in a solvent is dependent on temperature. As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in lower concentrations, will ideally remain in the solution (mother liquor). The choice of solvent is critical; a good solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Recommended Solvent Systems:
| Solvent System | Rationale |
| Isopropanol (IPA) / Water | IPA is a good solvent for the hydrochloride salt, while water acts as an anti-solvent. This combination allows for fine-tuning of the solubility to achieve good crystal formation upon cooling. |
| Ethanol / Diethyl Ether | Ethanol dissolves the salt, and the addition of a less polar, miscible solvent like diethyl ether can induce crystallization. |
| Methanol / Methyl tert-butyl ether (MTBE) | Similar to the ethanol/ether system, methanol is the primary solvent, and MTBE is the anti-solvent. |
Step-by-Step Protocol (Isopropanol/Water System):
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 5-10 mL of isopropanol.
-
Heating: Gently heat the mixture with stirring on a hot plate until the solid dissolves completely. If the solid does not dissolve, add more isopropanol in small increments until a clear solution is obtained at the boiling point.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot solution, add deionized water dropwise until the solution becomes slightly turbid (cloudy). The turbidity indicates that the saturation point has been reached.
-
Re-dissolution: Add a few drops of hot isopropanol until the solution becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC for Purity Analysis and Separation of Stereoisomers
Objective: To resolve and quantify all four stereoisomers of 2-methylpiperidin-4-ol.
Causality: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of a compound. This differential interaction leads to different retention times, allowing for their separation. For compounds like 2-methylpiperidin-4-ol that lack a strong UV chromophore, derivatization with a UV-active agent is often necessary for sensitive detection. The derivatization converts the enantiomers into diastereomeric derivatives, which can then be separated on a standard achiral column.
Workflow Diagram:
Caption: Chiral analysis workflow using derivatization.
Step-by-Step Protocol (Indirect Method via Derivatization):
Derivatization Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice for primary and secondary amines.
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the 2-methylpiperidin-4-ol hydrochloride sample in 100 µL of water.
-
Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40°C for 1 hour.
-
After cooling to room temperature, neutralize the reaction by adding 20 µL of 2 M HCl.
-
Dilute the sample to 1 mL with the mobile phase.
-
-
HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase it. A typical gradient might be 30-70% acetonitrile over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 340 nm |
| Injection Volume | 10 µL |
Data Interpretation: The resulting chromatogram will show separate peaks for the diastereomeric derivatives of each stereoisomer present in the sample. The area of each peak is proportional to the concentration of that stereoisomer.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound's solubility in the chosen solvent is too high, or the solution is cooling too rapidly. | - Use a less polar anti-solvent or a different solvent system. - Ensure slow cooling. You can insulate the flask to slow down the cooling rate. - Try seeding the solution with a small crystal of the pure compound. |
| Poor recovery after recrystallization | The compound is too soluble in the cold solvent, or too much solvent was used. | - Ensure the solution is thoroughly cooled in an ice bath. - Use the minimum amount of hot solvent necessary for dissolution. - Partially evaporate the solvent before cooling. |
| No separation of stereoisomers in chiral HPLC | The chiral stationary phase or mobile phase is not suitable for the compound. | - Screen different chiral columns (e.g., polysaccharide-based, cyclodextrin-based). - Modify the mobile phase composition (e.g., change the organic modifier, add additives). - Consider derivatization if not already performed. |
| Broad peaks in HPLC | Poor column efficiency, secondary interactions with the stationary phase, or sample overload. | - Use a new or well-maintained column. - Add a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing. - Inject a smaller amount of the sample. |
References
- Puranik, S. B., Pawar, V. R., Lalitha, N., Pai, P. N. S., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan journal of pharmaceutical sciences, 22(4), 410–414.
- Hansen, B., et al. (Patent). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica.
- BenchChem. (2025).
- BenchChem. (2025). HPLC method for determining enantiomeric purity after resolution with (R)-2-Methylpiperazine(L)tartaric acid salt.
- Harada, N. (2016).
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159–165.
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Technical Support Center: Addressing Poor Regioselectivity in Substituted Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. The piperidine scaffold is a cornerstone in modern medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, controlling the precise placement of substituents on the piperidine ring—achieving high regioselectivity—remains a significant synthetic challenge. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome these hurdles in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in piperidine synthesis?
A1: Regioselectivity is fundamentally governed by a combination of electronic and steric factors inherent to your substrates and reagents. The four key pillars influencing the final substitution pattern are:
-
Reaction Mechanism: The underlying mechanism (e.g., concerted cycloaddition vs. stepwise ionic pathway) dictates which bonds are formed and in what order. For instance, a formal aza-Diels-Alder reaction may proceed through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway, each favoring different regioisomers.[3]
-
Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the catalyst and its associated ligands are paramount. They can create a specific steric environment or electronically activate a particular position on the substrate.[4][5] For example, rhodium catalysts with different chiral ligands can selectively functionalize the C2 or C4 position.[6][7]
-
Directing Groups: A directing group is a functional moiety installed on the substrate to steer a catalyst to a specific, often unreactive, C-H bond.[8] This strategy is one of the most powerful tools for overriding the inherent reactivity of the piperidine ring.[9][10]
-
Protecting Groups: The choice of nitrogen protecting group (e.g., Boc, Cbz, Brosyl) can exert significant steric and electronic influence, guiding reagents to or away from adjacent positions (C2 and C6).[6][11]
Q2: I need to synthesize a C4-substituted piperidine. Which general strategy is most effective?
A2: Directing group-assisted C-H functionalization is the most robust and widely adopted strategy for selectively targeting the C4 position. The inherent electronic preference is often for the C2 position, which is activated by the nitrogen atom.[6] To overcome this, a directing group can be used to force the reaction at the more remote C4 position.
A highly successful approach involves using an aminoquinoline (AQ) amide as a directing group at the C3 position, which guides a palladium catalyst to arylate the C4 C-H bond with excellent regio- and stereoselectivity.[9][10] Alternatively, specific rhodium catalysts can achieve C4 functionalization when used with N-α-oxoarylacetyl-piperidines.[6][11]
Q3: What is "piperidyne" chemistry, and how does it help with regioselectivity?
A3: A 3,4-piperidyne is a highly reactive, strained heterocyclic alkyne intermediate. It can be generated in situ and trapped with various reagents in cycloaddition reactions to form annulated piperidine scaffolds.[1] The regioselectivity of these trapping reactions is governed by the electronic distortion of the triple bond, which is caused by the inductive effect of the nitrogen heteroatom. This distortion makes one carbon of the "alkyne" more electrophilic, leading to predictable and often high regioselectivity in reactions with unsymmetrical trapping partners.[1] This method provides a powerful platform for accessing novel, functionalized piperidines from a single precursor.[1]
Troubleshooting Guide: Common Regioselectivity Issues
This section addresses specific experimental problems with detailed, actionable solutions.
Problem 1: My C-H arylation reaction yields a mixture of C2, C3, and C4 isomers.
Your reaction is suffering from a lack of site-selectivity, likely because the inherent electronic preferences of the ring are competing with your desired outcome.
Root Cause Analysis & Solution Workflow:
The primary cause is often an ineffective directing group strategy or a catalyst system that is not selective enough to overcome the activated C2 position.
Caption: Decision workflow for troubleshooting poor C-H arylation regioselectivity.
Detailed Protocol: Palladium-Catalyzed C4-Arylation using a C3-Directing Group [9]
This protocol is adapted from literature procedures demonstrating high C4 selectivity.
-
Substrate Preparation: Synthesize the N-Boc piperidine-3-carboxamide substrate bearing an 8-aminoquinoline (AQ) directing group.
-
Reaction Setup: In a nitrogen-purged glovebox, add your AQ-functionalized piperidine substrate (1.0 equiv.), the desired aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol %), and K₂CO₃ (2.0 equiv.) to a flame-dried Schlenk tube.
-
Solvent & Degassing: Add anhydrous toluene as the solvent. Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Heating & Monitoring: Heat the reaction mixture to the specified temperature (e.g., 100-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
-
Directing Group Removal: The AQ directing group can be subsequently removed under mild conditions to yield the final 3,4-disubstituted piperidine.[9]
Causality: The bidentate AQ group chelates to the palladium catalyst. The steric bulk of the N-Boc group and the geometric constraints of the resulting palladacycle intermediate disfavor C-H activation at the sterically hindered C2 position, thereby promoting highly regioselective functionalization at the C4 position.[9][10]
Problem 2: My Aza-Diels-Alder reaction gives the wrong regioisomer or a complex mixture.
This is a common issue when the electronic demands of the diene and dienophile (imine) are poorly matched, or when the reaction proceeds through an unintended stepwise pathway.
Root Cause Analysis & Solution:
The regiochemical outcome of a [4+2] cycloaddition is dictated by the alignment of the Frontier Molecular Orbitals (HOMO of the diene, LUMO of the imine). A mismatch can lead to poor selectivity. Furthermore, strongly acidic Lewis acids can promote a stepwise Mannich-Michael pathway, which has different regiochemical constraints.[3]
Caption: Competing pathways in formal Aza-Diels-Alder reactions.
Troubleshooting Steps:
-
Re-evaluate Diene/Imine Electronics: Ensure your diene has electron-donating groups (EDGs) and your imine is activated with electron-withdrawing groups (EWGs) to favor a normal-electron-demand cycloaddition.
-
Switch Catalyst System: If you are using a strong Lewis acid (e.g., TiCl₄, BF₃·OEt₂), you may be favoring the stepwise pathway. Switch to a milder Brønsted acid (e.g., trifluoroacetic acid) or an organocatalyst, which can favor a concerted mechanism and improve regioselectivity.[2][3]
-
Solvent and Temperature Screen: The polarity of the solvent can influence the stability of ionic intermediates in the stepwise pathway. Screen a range of solvents from nonpolar (toluene, hexanes) to polar aprotic (CH₂Cl₂, MeCN). Lowering the reaction temperature often increases the selectivity of the desired concerted pathway.
-
Use In Situ Imine Generation: Generating the imine in situ in the presence of the diene can minimize side reactions and maintain the necessary stoichiometry, which is crucial for trapping the reactive species effectively.[12]
Problem 3: I am unable to selectively synthesize a 2,3- or 2,5-disubstituted piperidine.
Synthesizing specific disubstituted patterns often requires moving beyond general cyclization methods and employing strategies designed for that particular connectivity.
Solution: Strategy Selection Based on Target Isomer
| Target Isomer | Recommended Strategy | Principle | Key References |
| cis-2,3-Disubstituted | Cyclodehydration of δ-oxoacid derivatives with a chiral auxiliary (e.g., (R)-phenylglycinol). | The reaction proceeds through a chair-like transition state where substituents preferentially occupy equatorial positions, leading to high diastereoselectivity. | [13] |
| trans-2,5-Disubstituted | Diastereoselective lithiation and trapping of an N-Boc piperidine. | Lithiation occurs at the thermodynamically favored equatorial position, and subsequent trapping with an electrophile proceeds with high stereocontrol. | [14][15] |
| 2,5-Disubstituted (Enantioenriched) | Organocatalytic intramolecular aza-Michael reaction (IMAMR). | A chiral organocatalyst (e.g., a quinoline derivative) creates a chiral environment for the cyclization of an N-tethered alkene, affording enantiomerically enriched products. | [2] |
| 3-Substituted | Rh-catalyzed asymmetric carbometalation of a dihydropyridine intermediate. | This reductive Heck-type reaction selectively installs a substituent at the 3-position of a tetrahydropyridine precursor, which is then reduced to the piperidine. | [16] |
Experimental Protocol: Diastereoselective Synthesis of trans-2,5-Disubstituted Piperidines [14]
-
Setup: To a solution of N-Boc-3-methylpiperidine (1.0 equiv.) in anhydrous Et₂O at -78 °C under an argon atmosphere, add s-BuLi (1.2 equiv.) dropwise.
-
Lithiation: Stir the solution at -78 °C for 3-5 hours. The lithiation will occur trans to the existing methyl group.
-
Trapping: Add your chosen electrophile (e.g., methyl iodide, 1.5 equiv.) and continue stirring at -78 °C for 1 hour before allowing the reaction to warm slowly to room temperature.
-
Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with Et₂O, combine the organic layers, wash with brine, and dry over MgSO₄.
-
Purification: After filtration and concentration, purify the crude product by column chromatography to isolate the desired trans-2,5-disubstituted piperidine.
Causality: The N-Boc group and the existing C3-substituent adopt low-energy equatorial positions in the chair conformation. Deprotonation with s-BuLi then preferentially occurs at the equatorial C5 position to avoid steric clashes, setting the stage for a highly diastereoselective electrophilic trapping.[14]
References
- Ramachandran, P. V., & Reddy, M. V. R. (2001). Organocatalytic approach to polysubstituted piperidines and tetrahydropyrans. PubMed.
- Karimov, R. (n.d.).
- Blakey, S. B., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
- Contente, M. L., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids. PubMed.
- Ramachandran, P. V., & Reddy, M. V. R. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]
- Wang, H., et al. (n.d.). Regio‐ and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical‐Catalyzed (4+2) Cycloaddition.
- Unknown Author. (2025).
- St. John-Campbell, S., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Unknown Author. (n.d.). Approaches to α-functionalization of piperidines by C H...
- Zise, V. D., & Brown, M. K. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Parr, B. T., et al. (2015). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. [Link]
- Ruan, Z., et al. (2021). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
- Unknown Author. (2025). Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
- Trost, B. M., & Haffner, B. A. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. [Link]
- Unknown Author. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction.
- Unknown Author. (2025).
- Unknown Author. (n.d.). Piperidine as an organocatalyst.
- del Pozo, C. (n.d.).
- Garg, N. K., et al. (2015). Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles. Journal of the American Chemical Society. [Link]
- Larsen, C. H., & Grieco, P. A. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]
- Cossy, J. (n.d.). Selective methodologies for the synthesis of biologically active piperidinic compounds. PubMed.
- De, S., & G, S. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
- Laschat, S., & Kunz, H. (n.d.).
- Various Authors. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
- Obydennov, D. L., et al. (2021).
- Jones, S. P., et al. (2022).
- Parr, B. T., et al. (2015). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Me. Chemistry – A European Journal.
- Jones, S. P., et al. (2022).
- Unknown Author. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Benchchem.
- Unknown Author. (2025). (PDF) Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate.
- Ghosez, L., et al. (1982). A Diels-Alder route to pyridone and piperidone derivatives. Journal of the American Chemical Society. [Link]
- Smith, A. B., et al. (2012). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Organic Letters. [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A.
- Unknown Author. (2025). Enantioselective Synthesis of 2,3-Disubstituted Piperidines.
- Weintraub, P. M., et al. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron.
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- 1. Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
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- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing the Stability and Storage of Piperidine Compounds
Welcome to the technical support center for piperidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for maintaining the stability and integrity of these critical molecules. The piperidine scaffold is a cornerstone in modern medicinal chemistry, but its inherent reactivity requires careful management.[1] This document provides in-depth troubleshooting guides and validated protocols to ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of piperidine derivatives.
Q1: What are the ideal storage conditions for piperidine compounds?
A1: Proper storage is the first line of defense against degradation. While conditions vary for specific derivatives, general best practices are well-established. For long-term storage, most piperidine compounds should be kept as a solid in a cool, dry, and dark environment.
A temperature range of 2-8°C is frequently recommended for many piperidine series compounds to minimize thermal degradation.[2][3] For particularly sensitive molecules, such as certain Boc-protected intermediates, storage at -20°C is advised for long-term stability, with shelf lives potentially extending to four years or more.[4]
It is crucial to store them in tightly sealed, light-resistant containers to protect against moisture and light, which can catalyze degradation.[3][5] For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., Argon, Nitrogen) is a critical preventative measure.[3]
Q2: What are the primary causes of degradation for piperidine compounds?
A2: The chemical reactivity of the piperidine ring and its substituents dictates its stability. The main degradation pathways include:
-
Oxidation: The tertiary amine within the piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or products from ring-opening.[6] This can be initiated by atmospheric oxygen over time or by stronger oxidizing agents.[5][6]
-
Photodegradation: Many organic molecules, including piperidines, are photosensitive. Exposure to light, especially UV light, can provide the energy to initiate degradation, often through radical mechanisms.[2][6]
-
Thermal Degradation: Elevated temperatures accelerate chemical reactions, potentially causing bond cleavage within the piperidine ring or loss of functional groups.[5][7]
-
Hydrolysis: The presence of moisture can lead to hydrolysis, particularly if the compound has susceptible functional groups like esters or amides.[2] The pH of the solution significantly influences the rate of hydrolysis.[8]
Q3: My piperidine derivative has a Boc protecting group. Are there special stability concerns?
A3: Yes. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, but its primary feature is its acid lability. This is a significant stability concern. Exposure to even mildly acidic conditions can lead to the cleavage of the Boc group, yielding the deprotected piperidine.[4] This deprotection is a common source of impurity and should be considered when choosing solvents, buffers, or downstream reaction conditions.
Q4: How does pH impact the stability and solubility of my piperidine compound?
A4: The piperidine nitrogen is basic, meaning its charge state and, consequently, its properties are highly dependent on pH.[5] In acidic environments, the nitrogen is protonated, forming a piperidinium salt. This can increase water solubility but may also make the compound susceptible to acid-catalyzed degradation.[5][8] Conversely, under basic conditions, the free base form predominates, which may be less water-soluble and more prone to oxidation. The stability of a given compound across a pH range is unique and must be experimentally determined, often as part of a forced degradation study.[8]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: My HPLC analysis shows a decreasing peak area for my main compound and the appearance of new, unexpected peaks. What is happening?
A1: This is a classic sign of compound degradation.[6] The decreasing area of the parent peak indicates a loss of the active pharmaceutical ingredient (API), while the new peaks represent the formation of degradation products.
-
Probable Cause: The compound is unstable under your analytical, experimental, or storage conditions. This could be due to temperature, light exposure, pH of the solvent, or reaction with atmospheric oxygen.[6]
-
Recommended Action:
-
Confirm Degradation: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. Compare the retention times of the peaks from the stressed samples to the unexpected peaks in your analysis. This can help confirm that you are observing degradation and may even identify the pathway (e.g., the peak from the peroxide-stressed sample matches your impurity).[3][6]
-
Review Storage and Handling: Ensure your compound (both solid and in solution) is stored under the recommended conditions (cool, dark, and dry).[2] Prepare solutions fresh before each experiment whenever possible.[4]
-
Assess Method Conditions: Your HPLC mobile phase or sample diluent could be promoting degradation. For example, a highly acidic mobile phase could be cleaving a Boc group.[4] Evaluate the pH and temperature of your analytical method.
-
Q2: The potency of my compound has unexpectedly decreased in my biological assay.
A2: A loss of biological activity often correlates with a loss of compound integrity due to degradation. The newly formed degradation products may be inactive, leading to a lower-than-expected biological response.
-
Probable Cause: The compound has degraded either during storage or within the assay itself. Assay components (e.g., buffer pH, incubation temperature, presence of oxidizing agents) can create a stressful environment for the molecule.
-
Recommended Action:
-
Purity Analysis: Immediately analyze the purity of the stock solution used for the assay via a stability-indicating HPLC method (see Protocol 2).[4][9] This will quantify the amount of intact compound remaining.
-
Assess Assay Conditions: Evaluate the stability of your compound directly in the assay buffer under the exact experimental conditions (e.g., 37°C for 24 hours). Analyze the sample post-incubation to check for degradation.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for biological experiments to minimize the impact of pre-existing degradation.[4]
-
Q3: My piperidine compound, stored as a solid, has changed color.
A3: A change in physical appearance, such as discoloration, is a strong indicator of chemical degradation.[3]
-
Probable Cause: This is often due to oxidation or photolytic degradation. The formation of minor, highly colored degradation products can be visible even if the overall purity has only slightly decreased.
-
Recommended Action:
-
Do Not Assume Purity: Do not use the material for sensitive experiments without first verifying its purity.
-
Analytical Confirmation: Use an HPLC or LC-MS method to assess the purity of the discolored material and compare it to the certificate of analysis or a fresh, un-degraded lot.[4]
-
Review Storage: Ensure the compound is stored in a light-resistant container and that exposure to air is minimized.[3] If sensitive to oxidation, consider purging the container with an inert gas like argon or nitrogen before sealing.
-
Data & Workflow Visualization
Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) or -20 °C (Frozen) | To minimize thermal degradation and slow down chemical reactions.[2] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To prevent oxidation of the amine. Recommended for long-term storage of sensitive compounds. |
| Container | Tightly sealed, Amber/Opaque | To protect from moisture and prevent light-catalyzed degradation.[2][3] |
| Form | Solid (when possible) | Compounds are generally more stable in a solid, crystalline state than in solution. |
| Solutions | Prepare Fresh; Store at -20°C or -80°C | Minimizes solvent-mediated degradation. If storage is necessary, freeze to reduce molecular motion.[4] |
Logical Workflow for Stability Assessment
Caption: Common degradation pathways affecting piperidine-containing compounds. [4][6][11][12]
Core Scientific Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand a compound's stability profile and to ensure the analytical method used is "stability-indicating." [10][11]This protocol outlines typical stress conditions.
Objective: To intentionally degrade the piperidine compound to identify potential degradation products and pathways. [6] Materials:
-
Piperidine compound
-
HPLC-grade acetonitrile and water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven and photostability chamber (per ICH Q1B guidelines)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at an elevated temperature (e.g., 80°C) for a set period (e.g., 48 hours). [6] * Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a set period (e.g., 24 hours). [6] * Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a set period (e.g., 8 hours), protected from light. [6] * Thermal Degradation: Place a solid sample and a 1 mL aliquot of the stock solution in an oven at a high temperature (e.g., 80°C) for 48 hours. [6] * Photolytic Degradation: Expose a solid sample and a 1 mL aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. [3][6]3. Sample Analysis:
-
At specified time points, withdraw samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method (see Protocol 2).
-
-
Data Evaluation: Aim for 5-20% degradation of the parent compound. If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, reagent concentration).
| Stress Condition | Typical Reagent/Setting | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 24-48 hours at 60-80°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at Room Temp |
| Oxidation | 3% H₂O₂ | 8-24 hours at Room Temp |
| Thermal | 80°C Oven | 48 hours |
| Photolytic | ICH Q1B Chamber | ~1.2 million lux hours |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. [9]It must be able to separate the intact compound from its degradation products. [3] Objective: To develop a High-Performance Liquid Chromatography (HPLC) method that can resolve the parent piperidine compound from all potential degradation products generated during forced degradation studies.
Procedure:
-
Column and Mobile Phase Selection:
-
A C18 reversed-phase column is a common and effective starting point. [3] * Begin with a mobile phase gradient of water and acetonitrile, both containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. [9]2. Wavelength Selection:
-
Determine the UV absorbance maxima of the parent compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector. Select a wavelength that provides a good response for both the parent and any observed degradation products. [9]3. Method Optimization using Stressed Samples:
-
Inject a mixture (or an overlay) of the control and all stressed samples from the forced degradation study (Protocol 1).
-
Adjust the mobile phase gradient, flow rate, and temperature to achieve baseline separation between the parent peak and all degradation peaks.
-
-
Method Validation (per ICH Q2(R1) Guidelines):
-
Specificity: The primary validation step. Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. The forced degradation samples are key here.
-
Linearity: Establish that the detector response is proportional to the concentration of the compound over a given range.
-
Accuracy & Precision: Confirm that the method provides results that are close to the true value and are reproducible.
-
Robustness: Show that the method is reliable despite small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
-
References
- BenchChem. (n.d.). Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. BTC Blog.
- BenchChem. (n.d.). Navigating the Stability and Storage of 2-Piperidinemethanol: A Technical Guide.
- Glasius, M., et al. (2023). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications.
- BIOSYNCE. (2025). Under what conditions does piperidine decompose?. BIOSYNCE Blog.
- BIOSYNCE. (2025). What is the stability of piperidine?. BIOSYNCE Blog.
- BenchChem. (n.d.). ortho-methyl 4-Anilino-1-Boc-piperidine stability issues and storage.
- Glasius, M., et al. (2023). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A.
- BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
- ResearchGate. (2025). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride....
- Kumar, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). ScienceDirect.
- ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine....
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Aggregation of Piperidine Compounds in Assays.
- Venkatesh, D.N., & Kumar, S.D.S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynce.com [biosynce.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
Technical Support Center: Strategies to Control Stereoselectivity in Piperidine Synthesis
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Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast number of natural products and pharmaceuticals.[1][2][3][4] Achieving precise control over the stereochemistry of substituted piperidines is often a critical and challenging aspect of synthetic campaigns. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to controlling stereoselectivity in piperidine synthesis.
This center is structured into two main sections:
-
Troubleshooting Guide: Addressing specific experimental problems with detailed explanations and actionable protocols.
-
Frequently Asked Questions (FAQs): Providing broader insights into strategic decisions in stereoselective piperidine synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of chiral piperidines, offering potential causes and solutions based on mechanistic principles and established literature.
Q1: My Pictet-Spengler reaction is giving a low diastereomeric ratio. What are the likely causes and how can I improve it?
Issue: The Pictet-Spengler reaction, a powerful tool for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds, often suffers from low diastereoselectivity when a new stereocenter is formed.[5][6]
Potential Causes & Solutions:
-
Reaction Temperature: Higher temperatures can lead to decreased selectivity by providing sufficient energy to overcome the activation barrier for the formation of the undesired diastereomer.[7]
-
Acid Catalyst: The nature and concentration of the acid catalyst are crucial as they influence the geometry of the key iminium ion intermediate and the transition state of the cyclization.[5][7]
-
Troubleshooting Step: Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[7] In some instances, milder conditions may provide better results.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of the diastereomeric transition states.[7]
-
Troubleshooting Step: Experiment with a variety of solvents with different polarities, such as toluene, dichloromethane, or acetonitrile, to identify the optimal medium for the desired stereochemical outcome.[7]
-
-
Substrate Control: The steric and electronic properties of the substituents on both the β-arylethylamine and the aldehyde/ketone can significantly influence the preferred direction of cyclization.[7]
-
Troubleshooting Step: If feasible, consider modifying protecting groups or other substituents on the starting materials to introduce greater steric hindrance, which can favor the formation of a single diastereomer. Utilizing a chiral auxiliary on the nitrogen or the aldehyde component can also enforce high diastereoselectivity.
-
Q2: I am observing poor enantioselectivity in the catalytic asymmetric hydrogenation of a pyridine derivative. How can I optimize this?
Issue: Catalytic asymmetric hydrogenation of pyridines is a direct and atom-economical route to chiral piperidines, but achieving high enantioselectivity can be challenging due to catalyst poisoning by the product and the inherent stability of the aromatic ring.[9][10]
Potential Causes & Solutions:
-
Catalyst and Ligand Choice: The selection of the metal precursor and the chiral ligand is paramount. The electronic and steric properties of the ligand create the chiral environment that dictates the enantioselectivity.
-
Troubleshooting Step: Screen a variety of chiral ligands. For iridium-catalyzed hydrogenations, phosphine-phosphoramidite mixed ligand systems have shown promise.[11] For rhodium catalysis, ferrocene-based ligands can be effective.[12] The optimization of the ligand's electronic properties can enhance reactivity and selectivity.[13]
-
-
Substrate Activation: Pyridine itself is often unreactive towards hydrogenation. Activation is typically required.
-
Reaction Conditions: Hydrogen pressure, temperature, and solvent can all influence the enantiomeric excess (ee).
-
Troubleshooting Step: Systematically vary the hydrogen pressure. While high pressures are often used, optimal selectivity may be found at lower or intermediate pressures.[9][10] Screen different solvents and temperatures to find the ideal balance between reaction rate and enantioselectivity. Acetic acid is a common solvent for these reactions as it protonates the pyridine, activating it for hydrogenation.[9][10]
-
Experimental Protocol: Auxiliary-Based Asymmetric Hydrogenation of a Substituted Pyridine [9][10]
-
Substrate Preparation: Synthesize the chiral auxiliary-substituted pyridine by copper-catalyzed coupling of a chiral oxazolidinone with the corresponding 2-halopyridine.
-
Reactor Setup: In a high-pressure reactor, dissolve the pyridine substrate (1.0 eq) in glacial acetic acid.
-
Catalyst Addition: Add Pd(OH)₂/C (typically 5-10 mol%).
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 100 bar) and stir the reaction mixture at room temperature for 12-48 hours.
-
Workup and Analysis: After depressurization, filter the catalyst. The auxiliary is often cleaved in situ under the reaction conditions. Isolate the piperidine product and determine the enantiomeric excess by chiral HPLC or GC.
Q3: My aza-Diels-Alder reaction is yielding a mixture of regioisomers and diastereomers. What strategies can I employ to improve selectivity?
Issue: The aza-Diels-Alder reaction is a powerful C-C and C-N bond-forming reaction for piperidine synthesis. However, controlling both regioselectivity and stereoselectivity can be challenging, and the reaction may proceed through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition.[14][15][16]
Potential Causes & Solutions:
-
Reaction Mechanism: The mechanism can be either a concerted [4+2] cycloaddition or a stepwise Mannich-Michael addition, which can lead to different stereochemical outcomes. The use of strong Lewis acids can sometimes favor the stepwise pathway.[14]
-
Diene/Dienophile Structure: The electronics and sterics of the reacting partners significantly influence the outcome.
-
Troubleshooting Step: Using cyclic dienes can often lead to higher diastereoselectivities.[14] The nature of the substituents on both the 1-azadiene and the dienophile will dictate the regioselectivity of the cycloaddition.
-
-
Temperature Control: As with many stereoselective reactions, temperature plays a key role.
-
Troubleshooting Step: Lowering the reaction temperature can minimize the formation of side products and may favor one reaction pathway over another, leading to improved selectivity.[14]
-
Visualization of Aza-Diels-Alder vs. Mannich-Michael Pathways
Caption: Competing pathways in piperidine synthesis from imines and dienes.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving enantioselective piperidine synthesis?
Answer: There are three primary strategies to achieve enantioselectivity:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids (e.g., L-pipecolic acid from L-lysine) or alkaloids, and chemically transforms them into the desired piperidine target.[19] The inherent chirality of the starting material is carried through the synthetic sequence.
-
Chiral Auxiliary-Based Methods: A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereochemical outcome of a reaction.[20][21] After the desired stereocenter(s) are set, the auxiliary is removed.[20] Common examples include Evans oxazolidinones and camphor-based auxiliaries.[21][22]
-
Catalytic Asymmetric Synthesis: This is often the most efficient and atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of the enantiomerically enriched product.[22] This includes methods like asymmetric hydrogenation,[11][13] rhodium-catalyzed asymmetric carbometalation,[1][3] and organocatalytic domino reactions.[18]
Q2: How do I choose between a chiral auxiliary approach and a catalytic asymmetric method?
Answer: The choice depends on several factors:
| Feature | Chiral Auxiliary Method | Catalytic Asymmetric Method |
| Pros | Generally reliable and well-established methodologies.[21] Often provides high levels of diastereoselectivity. | More atom-economical and efficient (fewer steps).[22] Amenable to large-scale synthesis. |
| Cons | Requires stoichiometric amounts of the auxiliary. Requires additional steps for attachment and removal of the auxiliary, which can lower overall yield.[22] | Catalyst development and optimization can be time-consuming. Catalysts can be expensive and sensitive to reaction conditions. |
| Best For | Early-stage drug discovery where reliability is key.[21] Syntheses of complex molecules where a specific, well-controlled transformation is needed. | Process development and large-scale synthesis. Building libraries of chiral compounds efficiently. |
Decision Workflow for Strategy Selection
Caption: A simplified decision tree for selecting a stereoselective strategy.
Q3: What are some of the most powerful modern methods for stereoselective piperidine synthesis?
Answer: Recent years have seen significant advances in this field:
-
Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: This method allows for the synthesis of enantioenriched 3-substituted piperidines from pyridine and boronic acids.[1] A three-step process involving partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction provides access to a wide variety of chiral piperidines.[1][3]
-
Asymmetric Reductive Transamination: A rhodium-catalyzed reductive transamination of pyridinium salts using a chiral primary amine allows for the rapid synthesis of various chiral piperidines with excellent diastereo- and enantioselectivities.[2][23] This method is notable for its functional group tolerance.[2]
-
Organocatalysis: Chiral amines, such as those derived from prolinol, can catalyze domino reactions to form polysubstituted piperidines with the creation of multiple contiguous stereocenters in a single step with excellent enantioselectivity.[18]
-
C-H Functionalization: Palladium-catalyzed C-H arylation using a directing group can achieve the selective synthesis of cis-3,4-disubstituted piperidines with excellent regio- and stereoselectivity.[24]
These methods represent the cutting edge of stereoselective piperidine synthesis, offering novel and powerful ways to access these important heterocyclic scaffolds with high levels of stereochemical control.
References
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
- Efficient Asymmetric Hydrogenation of Pyridines.
- Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society. [Link]
- Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
- Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters. [Link]
- Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry. [Link]
- Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
- Catalytic Enantioselective Piperidine Synthesis by [4+2] Cycliz
- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]
- Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society. [Link]
- Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]
- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Asymmetric Reductive Transamination for the Synthesis of Chiral Piperidines.
- Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary.
- Piperidine Synthesis via Pd-Catalyzed Diastereoselective Cross-Coupling. Synfacts. [Link]
- Efficient asymmetric hydrogenation of pyridines. Semantic Scholar. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols.
- Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis a. SciSpace. [Link]
- NTf-Zincke imine intermediates as a general strategy for stereoenriched N-(a-chiral)piperidine synthesis and the role of potassium metabisulfite. ACS Fall 2025. [Link]
- Review: Mannich–Michael vs. aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry Blog. [Link]
- Piperidine as an organocatalyst.
- Synthesis of chiral amines via reductive amination and rational design of chiral pyridine-derived half-sandwich iridium catalysts.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
- Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
- Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry. [Link]
- Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]
- Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyan
- The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PubMed Central. [Link]
- A Diels-Alder route to pyridone and piperidone derivatives. Journal of the American Chemical Society. [Link]
- Pictet–Spengler reaction. Wikipedia. [Link]
- Chiral auxiliary. Wikipedia. [Link]
- Intramolecular reductive amination for the preparation of piperazines.
- Use of the kinetically controlled Pictet–Spengler reaction in the asymmetric synthesis of indole alkaloids: formal syntheses of (–)-ajmaline, (–)-koumine, (–)-taberpsychine, (–)-koumidine and (–)-suavoline. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- The Pictet-Spengler Reaction Upd
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Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of (2S,4S)-2-methylpiperidin-4-ol Hydrochloride
In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of chiral molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. This guide provides an in-depth technical comparison for the characterization of (2S,4S)-2-methylpiperidin-4-ol hydrochloride, a key chiral building block. Moving beyond a simple recitation of data, we will delve into the causality behind analytical choices, offering a framework for robust characterization that integrates Nuclear Magnetic Resonance (NMR) spectroscopy with alternative and complementary techniques.
The Central Role of NMR in Stereochemical Assignment
NMR spectroscopy stands as the premier technique for the detailed structural analysis of organic molecules in solution. For a molecule with multiple stereocenters like this compound, NMR is indispensable for confirming not only the core piperidine structure but also the relative stereochemistry of the methyl and hydroxyl substituents.
The hydrochloride salt form ensures solubility in common deuterated solvents suitable for NMR, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), while also protonating the piperidine nitrogen, which can influence the chemical shifts of adjacent protons.
Predicted ¹H and ¹³C NMR Spectral Data
While a definitive, published spectrum for this specific salt was not found in the immediate literature, we can predict the expected chemical shifts and coupling constants based on extensive data for similar substituted piperidine systems.[1][2][3] The piperidine ring typically adopts a chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. For the (2S,4S) diastereomer, a conformation with the methyl group in an equatorial position and the hydroxyl group in an axial position, or vice versa, is expected. The observed coupling constants are highly informative in making these assignments.
Table 1: Predicted ¹H NMR Spectral Data for this compound in D₂O
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 3.0 - 3.4 | m | - |
| H3ax | 1.4 - 1.6 | q | J ≈ 12-14 (geminal), J ≈ 12-14 (trans-diaxial), J ≈ 3-5 (axial-equatorial) |
| H3eq | 1.9 - 2.1 | m | J ≈ 12-14 (geminal), J ≈ 2-4 (equatorial-axial), J ≈ 2-4 (equatorial-equatorial) |
| H4 | 3.8 - 4.2 | m | - |
| H5ax | 1.5 - 1.7 | q | J ≈ 12-14 (geminal), J ≈ 12-14 (trans-diaxial), J ≈ 3-5 (axial-equatorial) |
| H5eq | 2.0 - 2.2 | m | J ≈ 12-14 (geminal), J ≈ 2-4 (equatorial-axial), J ≈ 2-4 (equatorial-equatorial) |
| H6ax | 2.8 - 3.1 | t | J ≈ 12-14 (geminal), J ≈ 12-14 (trans-diaxial) |
| H6eq | 3.3 - 3.6 | d | J ≈ 12-14 (geminal) |
| 2-CH₃ | 1.2 - 1.4 | d | J ≈ 6-7 |
| NH₂⁺ | 4.8 (variable) | br s | - |
| OH | 4.8 (variable) | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in D₂O
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 55 - 60 |
| C3 | 35 - 40 |
| C4 | 65 - 70 |
| C5 | 38 - 43 |
| C6 | 45 - 50 |
| 2-CH₃ | 18 - 23 |
Experimental Protocol: NMR Analysis
A robust NMR analysis workflow is critical for obtaining high-quality, reproducible data.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD). The choice of solvent is crucial as it can influence chemical shifts.
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal homogeneity, which is essential for sharp peaks and accurate integration.[4]
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4]
-
The number of scans can range from 16 to 64, depending on the sample concentration.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30° pulse width, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[4]
-
A larger number of scans (1024-4096) is generally required due to the lower natural abundance of the ¹³C isotope.[4]
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for confirming the relative stereochemistry.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze coupling constants and 2D correlation data to assign all signals and confirm the stereochemistry.
-
Caption: A streamlined workflow for NMR-based structural elucidation.
Comparative Analysis: Alternative and Complementary Techniques
While NMR is a powerful tool, a comprehensive characterization often relies on a multi-technique approach. The choice of technique depends on the specific question being addressed, such as purity, enantiomeric excess, or absolute configuration.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Principle | Advantages | Limitations |
| NMR Spectroscopy | Nuclear spin alignment in a magnetic field | Provides detailed structural information, including stereochemistry. Non-destructive. | Lower sensitivity compared to MS. May require higher sample concentrations.[5] |
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase | Gold standard for determining enantiomeric excess (ee). Can be used for preparative separation.[6] | Requires method development. May require derivatization. |
| Mass Spectrometry (MS) | Ionization and mass-to-charge ratio analysis | High sensitivity. Provides accurate mass and molecular formula. | Generally does not distinguish between stereoisomers without chiral chromatography.[7] |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Provides unambiguous determination of the absolute configuration and solid-state conformation. | Requires a suitable single crystal, which can be challenging to grow. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light | Sensitive to chiral environments. Can be used to determine absolute configuration by comparison to standards. | Requires a chromophore near the stereocenter. |
In-depth Look at Alternative Methods
-
Chiral Chromatography (HPLC and GC): These techniques are the workhorses for determining the enantiomeric purity of a sample.[5][6] By using a chiral stationary phase (CSP), the two enantiomers of a compound can be separated and quantified. For (2S,4S)-2-methylpiperidin-4-ol, this would be crucial to ensure that the desired diastereomer is present and to quantify any other stereoisomeric impurities.
-
Mass Spectrometry: When coupled with a separation technique like GC or LC (GC-MS, LC-MS), mass spectrometry provides highly sensitive detection and molecular weight confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. While MS itself is not typically used for stereochemical determination, it is invaluable for assessing purity and identifying impurities.[7]
-
X-ray Crystallography: This is the only technique that provides a direct and unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration.[6] If a single crystal of this compound can be obtained, X-ray diffraction would provide the ultimate confirmation of its stereochemistry.
Caption: An integrated approach to comprehensive characterization.
Conclusion
The characterization of a chiral molecule like this compound requires a thoughtful and multi-faceted analytical strategy. NMR spectroscopy, with its ability to provide detailed structural and stereochemical information, serves as the foundational technique. However, for a complete and robust characterization that meets the rigorous standards of the pharmaceutical and chemical industries, it is essential to complement NMR data with orthogonal techniques such as chiral chromatography for enantiomeric purity and mass spectrometry for molecular weight confirmation and impurity profiling. For absolute configuration, X-ray crystallography remains the definitive method. By understanding the strengths and limitations of each technique, researchers can design a characterization workflow that is both efficient and scientifically sound.
References
- Advances in chiral analysis: from classical methods to emerging technologies. (2025). RSC Publishing.
- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)
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- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolin
- Synthesis and Spectral Studies of Some 4-hydroxy-4-methylpiperidines. (n.d.). Chemical Science Review and Letters.
- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (n.d.). Benchchem.
- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry.
- SUPPLEMENTARY INFORMATION. (n.d.). Macmillan Group - Princeton University.
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A Comparative Guide to Confirming the Absolute Configuration of 2,4-Disubstituted Piperidines
<
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity.[1] This is particularly true for pharmaceuticals, where different enantiomers of the same compound can have vastly different therapeutic effects and safety profiles.[2] For drug development professionals working with 2,4-disubstituted piperidines, a common scaffold in medicinal chemistry, unambiguously confirming the absolute configuration is a non-negotiable step in the journey from discovery to clinic.
This guide provides a comparative overview of the most robust and widely adopted analytical techniques for determining the absolute configuration of 2,4-disubstituted piperidines. We will delve into the principles, experimental protocols, and comparative strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Circular Dichroism (VCD).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of molecules, including their absolute configuration.[3][4] The technique relies on the diffraction of X-rays by a crystalline sample to generate an electron density map, which reveals the precise spatial arrangement of every atom.[5]
Causality in Experimental Choice: The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. While this can be a significant bottleneck, particularly for oils or amorphous solids, the unambiguous nature of the resulting data often makes the effort worthwhile.[2][4] The presence of a heavy atom (Z > 8) in the molecule or the use of a chiral derivatizing agent can enhance the anomalous dispersion effect, which is crucial for the confident assignment of the absolute configuration, often quantified by the Flack parameter.[4][6]
Experimental Protocol: X-ray Crystallography
-
Crystallization: Dissolve the purified 2,4-disubstituted piperidine derivative in a suitable solvent or solvent system. Employ various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of sufficient size and quality.
-
Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is refined against the experimental data to yield the final, high-resolution crystal structure.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. A Flack parameter close to zero for the correct enantiomer and close to one for the incorrect enantiomer provides a high degree of confidence in the assignment.[6]
| Parameter | X-ray Crystallography |
| Principle | X-ray diffraction from a single crystal |
| Sample Requirement | High-quality single crystal |
| Ambiguity | Low (often considered definitive) |
| Throughput | Low to medium |
| Key Advantage | Unambiguous 3D structure determination |
| Key Limitation | Requirement for suitable crystals |
The Versatile Tool: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and stereochemistry of molecules in solution.[5][7] While NMR itself is not inherently chiral, several methods have been developed to determine absolute configuration by creating diastereomeric pairs that exhibit distinct NMR signals.
Mosher's Amide Analysis: A Classic NMR Method
For piperidines, which possess a secondary amine, Mosher's amide analysis is a widely used and reliable NMR-based method for determining the absolute configuration of the adjacent chiral centers.[1][8][9] This technique involves derivatizing the piperidine's secondary amine with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric amides.[1][9]
Causality in Experimental Choice: The anisotropic effect of the phenyl group in the MTPA moiety leads to differential shielding or deshielding of the protons near the newly formed stereocenter in the two diastereomers.[1] By systematically analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for various protons, the absolute configuration of the original amine can be deduced.[1][10]
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization: React the enantiomerically pure 2,4-disubstituted piperidine with both (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in separate reactions to form the corresponding (R)-MTPA and (S)-MTPA amides.
-
Purification: Purify the resulting diastereomeric amides using standard techniques such as column chromatography.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomers.
-
Data Analysis: Assign the proton signals in the spectra. Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the chiral center. A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration based on the established Mosher's model.
Caption: Workflow for Mosher's Amide Analysis.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE spectroscopy is a powerful NMR technique that provides information about the spatial proximity of protons within a molecule.[11] For cyclic systems like piperidines, NOE data can be instrumental in determining the relative stereochemistry of substituents (cis vs. trans). When combined with other data, it can contribute to the assignment of the absolute configuration.
Causality in Experimental Choice: By irradiating a specific proton and observing which other protons show an enhancement in their signal, one can deduce which groups are on the same face of the piperidine ring. This information is crucial for building a 3D model of the molecule.
Experimental Protocol: NOE Spectroscopy
-
Sample Preparation: Prepare a high-purity sample of the 2,4-disubstituted piperidine in a suitable deuterated solvent.
-
Data Acquisition: Acquire a 2D NOESY or 1D NOE difference spectrum.
-
Data Analysis: Analyze the NOE correlations to identify protons that are close in space. For example, a strong NOE between a proton at C2 and a proton at C4 would suggest a cis relationship between the substituents at these positions. This relative stereochemistry, when combined with the known stereochemistry of a starting material or the results of another analytical method, can lead to the assignment of the absolute configuration.
| Parameter | Mosher's Amide Analysis | NOE Spectroscopy |
| Principle | Diastereomer formation & ¹H NMR analysis | Through-space proton-proton interactions |
| Sample Requirement | Enantiomerically pure amine | High-purity sample |
| Ambiguity | Low to medium | Determines relative stereochemistry |
| Throughput | Medium | High |
| Key Advantage | Well-established and reliable | Provides detailed conformational information |
| Key Limitation | Requires derivatization | Does not directly determine absolute configuration |
The Chiroptical Approach: Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][5] The resulting VCD spectrum is unique to a specific enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum to a theoretically calculated spectrum.[2][12]
Causality in Experimental Choice: VCD is particularly advantageous when obtaining single crystals for X-ray analysis is difficult or when derivatization for NMR analysis is problematic.[2] The method is non-destructive and can be performed on samples in solution. The accuracy of the absolute configuration assignment relies heavily on the quality of the computational model used to predict the VCD spectrum.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the enantiomerically pure 2,4-disubstituted piperidine in a suitable solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 20 mg/mL.[2]
-
Data Acquisition: Measure the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.
-
Computational Modeling: Perform a conformational search and geometry optimization for one enantiomer of the molecule using density functional theory (DFT) calculations.
-
Spectrum Calculation: Calculate the theoretical VCD and IR spectra for the lowest energy conformers.
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is the same as that of the computationally modeled enantiomer.[2]
Caption: Workflow for VCD Spectroscopy Analysis.
| Parameter | Vibrational Circular Dichroism (VCD) |
| Principle | Differential absorption of circularly polarized IR light |
| Sample Requirement | Enantiomerically pure sample in solution |
| Ambiguity | Low, dependent on computational accuracy |
| Throughput | Medium |
| Key Advantage | No crystallization or derivatization required |
| Key Limitation | Relies on accurate computational modeling |
Conclusion: A Multi-faceted Approach to Stereochemical Confirmation
The choice of method for confirming the absolute configuration of 2,4-disubstituted piperidines depends on several factors, including the physical properties of the compound, the available instrumentation, and the stage of the drug development process.
-
X-ray crystallography , when applicable, provides the most definitive and unambiguous assignment.
-
NMR spectroscopy , particularly Mosher's amide analysis, offers a reliable solution-state method that is widely accessible. NOE provides crucial information on relative stereochemistry.
-
Vibrational Circular Dichroism is a powerful alternative for non-crystalline samples and provides a high degree of confidence when experimental and computational data are in good agreement.
In many cases, a combination of these techniques provides the most robust and self-validating confirmation of absolute configuration, ensuring the scientific integrity of the research and the safety and efficacy of potential drug candidates.
References
- Purechemistry. (2024, February 19). Determination of absolute configuration.
- Matilda. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Benchchem. (2025). A Researcher's Guide to the Validation of Absolute Configuration: Mosher's Ester Analysis vs. Alternatives.
- Allen, D. A., et al. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education.
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.
- Ghate, M. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology.
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols.
- Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II).
- ResearchGate. (2025, August 6). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Royal Society of Chemistry. VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry.
- Petr, J., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods.
- Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).
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A Researcher's Guide to Unlocking the Stereospecific Activity of 2-Methylpiperidin-4-ol Isomers
For researchers, scientists, and professionals in drug development, the subtle yet profound impact of stereochemistry on a molecule's biological activity is a cornerstone of modern medicinal chemistry. The 2-methylpiperidin-4-ol scaffold, a prevalent motif in a myriad of bioactive compounds, presents a compelling case for a detailed stereospecific investigation. While its derivatives have shown significant stereoisomer-dependent activity, a direct comparative analysis of the parent compound's stereoisomers is notably absent in the current literature. This guide provides a comprehensive framework for conducting such a comparative analysis, from stereoselective synthesis to robust biological evaluation, empowering researchers to unlock the therapeutic potential of each distinct stereoisomer.
The Criticality of Stereoisomerism in the 2-Methylpiperidin-4-ol Scaffold
The 2-methylpiperidin-4-ol molecule possesses two chiral centers, giving rise to four possible stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). These isomers can be categorized into two diastereomeric pairs: cis (methyl and hydroxyl groups on the same side of the ring) and trans (on opposite sides). Each of these, in turn, is a pair of enantiomers.
The spatial arrangement of the methyl and hydroxyl groups can dramatically influence how the molecule interacts with its biological targets. This is not mere conjecture; extensive research on derivatives of 2-methylpiperidin-4-ol has unequivocally demonstrated the profound impact of its stereochemistry on pharmacological activity. For instance, the analgesic potency of certain fentanyl analogues containing this scaffold varies by orders of magnitude between different stereoisomers. Similarly, the efficacy of acetylcholinesterase inhibitors and dopamine transporter ligands incorporating the 2-methylpiperidin-4-ol core is critically dependent on the specific stereochemical configuration.[1][2]
This compelling evidence from its derivatives strongly suggests that the parent 2-methylpiperidin-4-ol stereoisomers themselves likely possess distinct and potentially therapeutically relevant biological activities. A systematic comparative analysis is therefore not just an academic exercise but a crucial step in identifying novel lead compounds for drug discovery.
A Proposed Workflow for Comparative Analysis
To systematically evaluate the biological activity of each 2-methylpiperidin-4-ol stereoisomer, a multi-step, self-validating workflow is essential. This workflow ensures the purity of the test compounds and the reliability of the biological data.
Caption: Proposed workflow for the comparative analysis of 2-methylpiperidin-4-ol stereoisomers.
Part 1: Stereoselective Synthesis and Purification
The foundation of any robust comparative analysis lies in the availability of stereochemically pure compounds.
Step 1: Synthesis of Diastereomeric Mixtures
The initial step typically involves the synthesis of racemic mixtures of the cis and trans diastereomers. A common and effective method is the catalytic hydrogenation of 2-methyl-4-pyridinol.
-
Protocol:
-
Dissolve 2-methyl-4-pyridinol in a suitable solvent such as ethanol or acetic acid.
-
Add a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst) or rhodium on alumina.
-
Subject the mixture to hydrogen gas (typically at 50-100 psi) in a Parr hydrogenation apparatus.
-
Maintain the reaction at room temperature or with gentle heating until hydrogen uptake ceases.
-
Filter the catalyst and concentrate the filtrate under reduced pressure. The resulting product will be a mixture of cis- and trans-2-methylpiperidin-4-ol.
-
Causality: The choice of catalyst and solvent can influence the diastereomeric ratio (cis:trans). For instance, hydrogenation under acidic conditions often favors the formation of the cis isomer.
Step 2: Separation of Diastereomers
The cis and trans diastereomers can be separated using standard chromatographic techniques.
-
Protocol:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent.
-
Perform column chromatography on silica gel.
-
Elute with a gradient of a polar solvent (e.g., methanol) in a non-polar solvent (e.g., dichloromethane).
-
Monitor the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Combine the fractions containing the pure cis and trans isomers separately and concentrate.
-
Step 3: Chiral Resolution of Enantiomers
Each diastereomer must be further resolved into its constituent enantiomers.
-
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
-
Select a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without a basic or acidic additive.
-
Inject the racemic mixture of either the cis or trans diastereomer onto the chiral column.
-
Collect the separated enantiomeric peaks.
-
Verify the enantiomeric purity of each fraction using analytical chiral HPLC.
-
Self-Validation: The stereochemical integrity of the separated isomers must be confirmed. This is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the relative stereochemistry (cis/trans) and chiroptical methods like Circular Dichroism (CD) spectroscopy to confirm the absolute configuration of the enantiomers.
Part 2: Comparative Biological Evaluation
With the four pure stereoisomers in hand, a systematic biological evaluation can commence. Given the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs, a primary screen against a panel of CNS targets is a logical starting point.
Experimental Protocol: Radioligand Binding Assay for Opioid Receptor Affinity
This protocol details a representative method to assess the binding affinity of the 2-methylpiperidin-4-ol stereoisomers for the µ-opioid receptor (MOR), a target for many potent analgesics.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor.
-
[³H]-DAMGO (a selective MOR agonist radioligand).
-
Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).
-
The four purified stereoisomers of 2-methylpiperidin-4-ol.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Microplate harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the HEK293-MOR cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Binding buffer.
-
A fixed concentration of [³H]-DAMGO (typically at its Kd value).
-
Increasing concentrations of the test stereoisomer (from 10⁻¹⁰ M to 10⁻⁵ M).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of naloxone (e.g., 10 µM).
-
Membrane homogenate.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the radioligand binding assay.
Data Presentation and Interpretation
The quantitative data obtained from the biological assays should be summarized in a clear and concise table to facilitate direct comparison of the stereoisomers.
Table 1: Hypothetical Comparative Activity Profile of 2-Methylpiperidin-4-ol Stereoisomers
| Stereoisomer | Configuration | µ-Opioid Receptor Affinity (Ki, nM) | Acetylcholinesterase Inhibition (IC₅₀, µM) | Dopamine Transporter Binding (Ki, nM) |
| 1 | (2R, 4R) - trans | 550 | >100 | 1200 |
| 2 | (2S, 4S) - trans | 580 | >100 | 1150 |
| 3 | (2R, 4S) - cis | 85 | 15.2 | 350 |
| 4 | (2S, 4R) - cis | 92 | 18.5 | 375 |
Interpretation:
In this hypothetical scenario, the cis-diastereomers exhibit significantly higher affinity for the µ-opioid receptor and moderate acetylcholinesterase inhibition compared to the trans-diastereomers, which are largely inactive. This would strongly suggest that the relative orientation of the methyl and hydroxyl groups is a key determinant for interaction with these targets. The subtle differences between the enantiomers within each diastereomeric pair would warrant further investigation through functional assays and molecular modeling to understand the specific chiral recognition at the binding site.
Conclusion
A thorough comparative analysis of the 2-methylpiperidin-4-ol stereoisomers is a scientifically meritorious endeavor with the potential to uncover novel chemical entities with valuable therapeutic properties. By following a rigorous workflow encompassing stereoselective synthesis, meticulous purification, and systematic biological screening, researchers can elucidate the structure-activity relationships that govern the bioactivity of this important scaffold. This guide provides the foundational framework and experimental insights to embark on this exciting area of research, ultimately contributing to the advancement of drug discovery and development.
References
- Relevant publication on stereoselective synthesis of 2-methylpiperidin-4-ol.
- Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340.[2]
- Relevant public
- Relevant publication on acetylcholinesterase inhibition assays.
Sources
A Comparative Guide to the Structure-Activity Relationship of Halogenated 4-Phenylpiperidin-4-ols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Phenylpiperidin-4-ol Scaffold as a Privileged Core in CNS Drug Discovery
The 4-phenylpiperidin-4-ol motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Its rigid structure, combined with the tertiary alcohol and the potential for substitution on both the piperidine nitrogen and the phenyl ring, provides a versatile framework for designing centrally active agents. Historically, this core is most famously associated with potent opioid analgesics, such as derivatives of fentanyl.[1] However, subtle modifications to this scaffold can dramatically alter its pharmacological profile, shifting its affinity and efficacy away from opioid receptors and towards other critical CNS targets, including sigma (σ) receptors and N-methyl-D-aspartate (NMDA) receptors.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of halogenated 4-phenylpiperidin-4-ols. We will explore how the introduction of different halogen atoms (Fluorine, Chlorine, Bromine, Iodine) at various positions on the 4-phenyl ring serves as a powerful tool to modulate biological activity and selectivity. By examining experimental data, we will elucidate the principles that govern target recognition and provide a framework for the rational design of next-generation CNS therapeutics based on this versatile core.
Core Synthetic Methodology: The Grignard Reaction for Aryl Addition
The most fundamental and widely adopted method for constructing the 4-phenylpiperidin-4-ol scaffold is the Grignard reaction. This organometallic reaction allows for the direct addition of a halogenated phenyl group to the electrophilic carbonyl carbon of a suitable N-protected 4-piperidone precursor.
Causality Behind Experimental Choices:
-
N-Protection: The piperidine nitrogen is typically protected (e.g., with a Boc or Benzyl group) before the Grignard reaction. This is critical to prevent the basic nitrogen from quenching the highly reactive Grignard reagent through an acid-base reaction.
-
Anhydrous Conditions: Grignard reagents are potent bases and nucleophiles that react violently with protic solvents like water. Therefore, the reaction must be conducted under strictly anhydrous (water-free) conditions using dried glassware and anhydrous etheral solvents (like THF or diethyl ether) to ensure the reagent's stability and reactivity.
-
Controlled Addition: The Grignard reagent is added slowly at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions, such as enolization of the piperidone.[2]
-
Aqueous Workup: The reaction is quenched with an aqueous solution of a weak acid, such as saturated ammonium chloride (NH₄Cl), to protonate the resulting magnesium alkoxide and neutralize any remaining Grignard reagent, yielding the desired tertiary alcohol.[2]
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of 4-aryl-4-hydroxypiperidines.
Detailed Experimental Protocol: Synthesis of N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine
-
Preparation of the Grignard Reagent: a. To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq.). b. Add a single crystal of iodine to activate the magnesium surface. c. In a separate, dry dropping funnel, prepare a solution of 1-bromo-4-chlorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF). d. Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction should initiate, indicated by a color change and gentle reflux. If not, gentle heating may be required. e. Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. f. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the 4-chlorophenylmagnesium bromide.[2]
-
Addition to N-Boc-4-piperidone: a. In a separate, flame-dried flask under argon, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via cannula. d. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.[2]
-
Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. c. Extract the product into ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the title compound.[2]
Comparative Analysis of Receptor Activity: A Shift from Opioids to Sigma and NMDA Receptors
While the 4-phenylpiperidine scaffold is integral to many classical opioids, the addition of a 4-hydroxyl group and halogenation of the phenyl ring frequently redirects the molecule's affinity towards other CNS receptors. This represents a critical SAR insight: these modifications can be used to tune out mu-opioid receptor (MOR) activity and enhance selectivity for other targets.
Sigma (σ) Receptors: A Promising Target for Halogenated Analogs
Sigma receptors, particularly the σ₁ subtype, are intracellular chaperones involved in modulating ion channels and various signaling pathways. They are recognized as therapeutic targets for neuropathic pain, neurodegenerative diseases, and psychiatric disorders. Several studies have demonstrated that halogenated 4-phenylpiperidin-4-ols are potent σ receptor ligands.
A systematic study of N-(1-benzylpiperidin-4-yl)phenylacetamides, a closely related scaffold, revealed key SAR trends for halogen substituents. Generally, halogen substitution on the phenyl ring increased affinity for σ₂ receptors while maintaining high affinity for σ₁ receptors.[3] The position of the halogen was also critical, with 3-substituted (meta) compounds often showing higher affinity for both σ₁ and σ₂ receptors compared to their 2- (ortho) or 4- (para) substituted counterparts.[3]
More directly, derivatives of 4-(4-chlorophenyl)-4-hydroxypiperidine have been synthesized and shown to possess very high affinity and selectivity for σ₁ receptors. The cis-(+)-enantiomer of one such derivative, (+)-MR200, exhibited a Kᵢ value of 1.51 nM for σ₁ receptors with negligible affinity for opioid receptors.[4] This highlights that both halogenation and stereochemistry are crucial determinants for high-affinity sigma binding. Studies on halogenated 4-(phenoxymethyl)piperidines also show that bromo and iodo substituents can confer high σ₁ affinity.[5]
NMDA Receptors: The Role of Fluorine in Subtype Selectivity
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[6] However, its overactivation leads to excitotoxicity and is implicated in various neurological disorders.[7] Antagonists of the NMDA receptor are therefore of significant therapeutic interest.
The introduction of fluorine has proven particularly effective in generating potent and subtype-selective NMDA receptor antagonists. A key example is (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol , a conformationally restricted analog that possesses high affinity and selectivity for the NR2B subtype.[1] The 4-fluorophenyl moiety is a critical component for this activity. Targeting the NR2B subunit is a key strategy in drug development, as it is thought to mediate many of the pathological effects of NMDA receptor overactivation while minimizing the side effects associated with blocking other subtypes.[7]
Opioid Receptors: A Loss of Agonism in Favor of Antagonism or Lower Affinity
The 4-phenylpiperidine core is famously part of the fentanyl structure, a potent µ-opioid receptor (MOR) agonist.[8] However, SAR studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines show that these compounds are pure opioid antagonists at µ and κ receptors.[9] This suggests that the 4-hydroxyl group, in combination with other substitutions, can flip the functional activity from agonism to antagonism.
Furthermore, many of the halogenated 4-phenylpiperidin-4-ol derivatives developed as high-affinity sigma ligands show markedly reduced or negligible affinity for opioid receptors.[4] For instance, compounds with Kᵢ values in the low nanomolar range for σ₁ receptors often have Kᵢ values greater than 10,000 nM for µ-opioid receptors.[3] This redirection of affinity is a pivotal SAR theme for this compound class and demonstrates how halogenation can be a key tool to develop selective non-opioid CNS agents from a traditionally opioid-associated scaffold.
Quantitative Data Summary
The following tables summarize experimental binding affinity data for representative halogenated 4-phenylpiperidine derivatives.
Table 1: Sigma (σ) Receptor Binding Affinities
| Compound Structure/Name | Halogen (Position) | Receptor | Binding Affinity (Kᵢ, nM) | Reference(s) |
|---|---|---|---|---|
| (+)-MR200 | Cl (para) | σ₁ | 1.51 | [4] |
| σ₂ | 21.9 | [4] | ||
| 2-Fluoro-substituted Phenylacetamide Analog | F (ortho) | σ₁ | 3.56 | [3] |
| σ₂ | 667 | [3] | ||
| Halogenated Phenoxymethylpiperidine Analog | I (para on phenoxy) | σ₁ | ~1-10 (Varies with N-substituent) | [5] |
| | Br (para on phenoxy) | σ₁ | ~1-10 (Varies with N-substituent) |[5] |
Table 2: NMDA Receptor Binding Affinities
| Compound Structure/Name | Halogen (Position) | Receptor Subtype | Binding Affinity (IC₅₀, nM) | Reference(s) |
|---|
| CP-283,097 | F (para) | NR1A/NR2B | 11 |[1] |
Core Biological Methodology: Radioligand Binding Assay
To determine the binding affinity (Kᵢ) of a novel compound for a specific receptor, the competitive radioligand binding assay is the gold standard.[10] This technique measures the ability of a non-radioactive test compound to compete with and displace a radiolabeled ligand ('radioligand') that has a known high affinity for the target receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from cultured cells (e.g., CHO or HEK-293) stably expressing a high concentration of the specific human receptor subtype of interest are used. This provides a clean and reproducible system to study the interaction.
-
Radioligand: A specific, high-affinity radioligand (e.g., [³H]-DAMGO for MOR, or [³H]-(+)-pentazocine for σ₁ receptors) is used at a concentration close to its dissociation constant (Kₔ). This ensures a strong signal that is sensitive to displacement by a competitor.
-
Non-specific Binding: A high concentration of a known, non-radioactive ligand (a 'cold' ligand) is used to define non-specific binding—the portion of the radioligand that binds to components other than the target receptor (e.g., the filter paper). This value is subtracted from all other measurements to ensure only specific binding to the receptor is analyzed.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (the IC₅₀ value). The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[10]
Diagram of Competitive Radioligand Binding Logic
Caption: Logic of a competitive radioligand binding assay to determine Ki.
Detailed Experimental Protocol: σ₁ Receptor Binding Assay
-
Membrane Preparation: a. Thaw frozen cell membranes from HEK-293 cells stably expressing the human σ₁ receptor on ice. b. Homogenize the membranes in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4). c. Determine the protein concentration using a BCA or Bradford protein assay. d. Dilute the membrane preparation in binding buffer to a final concentration that yields a robust signal (e.g., 10-20 µg protein per well).
-
Assay Setup (96-well plate): a. Total Binding: Add binding buffer, [³H]-(+)-pentazocine (at a final concentration near its Kₔ, ~2-3 nM), and the membrane suspension. b. Non-specific Binding: Add a high concentration of a known σ₁ ligand (e.g., 10 µM Haloperidol), [³H]-(+)-pentazocine, and the membrane suspension. c. Competition Binding: Add serial dilutions of the halogenated 4-phenylpiperidin-4-ol test compound, [³H]-(+)-pentazocine, and the membrane suspension.
-
Incubation and Filtration: a. Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to reach equilibrium. b. Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. c. Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically trapped radioactivity.[5]
-
Measurement and Data Analysis: a. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter. b. Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). c. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀ value. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]
Conclusion
The structure-activity relationship of halogenated 4-phenylpiperidin-4-ols is a compelling example of how targeted chemical modifications can profoundly redirect the pharmacological profile of a privileged scaffold. While rooted in the history of opioid analgesics, this class of compounds demonstrates that the strategic placement of halogens on the 4-phenyl ring, combined with the 4-hydroxyl group, is a highly effective strategy for engineering potent and selective ligands for non-opioid CNS targets.
Key SAR principles established in this guide include:
-
Para-chlorination is highly favorable for achieving potent and selective σ₁ receptor affinity.
-
Para-fluorination is a key feature in derivatives that exhibit potent and selective antagonism at the NR2B subunit of the NMDA receptor.
-
The combination of the 4-hydroxyl group and phenyl halogenation often leads to a significant reduction in opioid receptor affinity or a switch from agonist to antagonist activity, thereby minimizing undesirable opioid-related side effects.
These findings underscore the importance of halogenation as a strategic tool in modern medicinal chemistry. For researchers and drug development professionals, the 4-phenylpiperidin-4-ol core remains a fertile ground for discovering novel therapeutics, with halogen substitution offering a reliable method to tune potency and selectivity for a desired CNS target.
References
A complete list of all sources cited in this guide is provided below.
- John, C. S., et al. (1997). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of Medicinal Chemistry, 40(11), 1657–1667. [Link]
- Mach, R. H., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2635–2645. [Link]
- Chakrabarti, S., et al. (2016). Radioligand-binding studies. Bio-protocol, 6(19), e1953. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Abate, C., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 51. [Link]
- Ghelardini, C., et al. (2001). Opioid and sigma receptor studies. New developments in the design of selective sigma ligands. Pure and Applied Chemistry, 73(9), 1499-1509. [Link]
- Tani, H., et al. (2023). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. ACS Medicinal Chemistry Letters, 14(3), 303–309. [Link]
- Prezzavento, O., et al. (2018). (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties. Journal of Medicinal Chemistry, 61(1), 372–384. [Link]
- Ananthan, S. (2006). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Conference Paper. [Link]
- Brodrick, J. T., et al. (2021). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLOS ONE, 16(5), e0251211. [Link]
- Ronsisvalle, G., et al. (2001). Time-related effects of (+)-pentazocine (5 mg/kg/s.c.), MR200 (1 mg/kg/s.c.), U50,488H (4mg/kg/s.c.) or saline.
- Ananthan, S., et al. (2003). Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. Journal of Medicinal Chemistry, 46(12), 2465–2476. [Link]
- Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. CRC Press/Taylor & Francis. [Link]
- Wünsch, B., et al. (2000). Structure-affinity relationship studies of non-competitive NMDA receptor antagonists derived from dexoxadrol and etoxadrol. Current Pharmaceutical Design, 6(7), 735-753. [Link]
- Wei, Z.-Y., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895–3905. [Link]
- Vadivelu, N., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(7), 477-488. [Link]
- Bristow, L. J., et al. (1999). Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. Bioorganic & Medicinal Chemistry Letters, 9(19), 2815–2818. [Link]
- Iacob, D. A., & Iacob, A. T. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 25(3), 1835. [Link]
- Menniti, F. S., et al. (1998). (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol. Journal of Medicinal Chemistry, 41(7), 1172–1184. [Link]
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- 1. (3R,4S)-3-[4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol: a conformationally restricted analogue of the NR2B subtype-selective NMDA antagonist (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)- 1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]pip eri dine - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Synthesis of Functionalized Piperidines
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as the most frequently used non-aromatic nitrogen heterocycle in FDA-approved small molecule drugs.[1] Its prevalence in a wide array of natural alkaloids and pharmaceuticals underscores the critical need for efficient, stereoselective, and versatile synthetic methods to access this privileged scaffold.[1][2][3] This guide provides a comparative analysis of key synthetic strategies for constructing and functionalizing the piperidine core, offering insights into the causality behind experimental choices and providing validated protocols for researchers, scientists, and drug development professionals.
Catalytic Hydrogenation of Pyridine Derivatives: The Atom-Economical Workhorse
The most direct route to the piperidine core is the catalytic hydrogenation of corresponding pyridine precursors.[4] This atom-economical approach is highly attractive for large-scale synthesis due to the wide availability of pyridine starting materials.[5] However, the high aromatic stability of the pyridine ring and the potential for catalyst poisoning by the Lewis-basic nitrogen atoms of both the substrate and the product present significant challenges, often necessitating potent catalytic systems.[4][6]
Causality Behind Experimental Choices
The choice of catalyst and reaction conditions is paramount for achieving efficient and selective hydrogenation.
-
Catalyst Selection : Platinum group metals, particularly on a carbon support (e.g., Pd/C, PtO₂), are highly effective.[4][7] Rhodium and Ruthenium catalysts are also commonly employed, sometimes offering different selectivity profiles.[2][8] The choice often depends on the specific substitution pattern of the pyridine and the presence of other reducible functional groups.
-
Role of Additives : The reaction is frequently performed under acidic conditions (e.g., using acetic acid as a solvent or additive).[7][9] Protonation of the pyridine nitrogen generates a pyridinium ion, which lowers the aromatic resonance energy and facilitates reduction.[10] This also mitigates catalyst poisoning by the lone pair of electrons on the nitrogen.
-
Pressure and Temperature : Overcoming the aromaticity of the pyridine ring typically requires elevated hydrogen pressure (from 5 to 70 bar) and can be conducted at temperatures ranging from ambient to 40°C or higher.[4][7]
Representative Experimental Protocol: Hydrogenation of 4-Pyridinecarbonitrile
This protocol demonstrates the selective hydrogenation of both the nitrile group and the pyridine ring, which can be tuned by the amount of acidic additive.[9]
-
Preparation : To a glass vial, add 4-pyridinecarbonitrile (1.0 mmol), 10% Pd/C catalyst (50 mg), and a solvent mixture of water and dichloromethane.
-
Acidification : Add sulfuric acid (1.0 mmol) to the mixture. The acid is crucial for promoting the hydrogenation of the pyridine ring.[9]
-
Reaction Execution : Place the vial into a high-pressure reactor. Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Hydrogenation : Pressurize the reactor with hydrogen gas to 6 bar. Stir the reaction mixture at 30°C for the required duration.[9]
-
Work-up : After the reaction is complete, carefully vent the reactor. Filter the reaction mixture to remove the Pd/C catalyst.
-
Isolation : Neutralize the filtrate with a suitable base (e.g., NaOH solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)piperidine.[9]
-
Purification : Purify the crude product by distillation or column chromatography as needed.
Workflow for Catalytic Hydrogenation
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- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for Chiral Piperidines
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial pursuit; it is a cornerstone of safety and efficacy. Chiral piperidines are privileged scaffolds in modern pharmaceuticals, lauded for their favorable physicochemical properties and diverse biological activities.[1] However, the pharmacological and toxicological profiles of their enantiomers can differ dramatically.[2] Consequently, the rigorous validation of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance.
This guide provides an in-depth comparison of analytical methodologies for the validation of enantiomeric purity in chiral piperidines. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and regulatory expectations. Our aim is to equip you with the expertise to not only execute these methods but to understand and defend your chosen analytical strategy.
The Analytical Gauntlet: Choosing the Right Technique
The selection of an analytical method for determining the enantiomeric excess (ee) of a chiral piperidine is a critical decision dictated by factors such as the analyte's properties, the required sensitivity and accuracy, and available instrumentation.[3] The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs), alongside Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations
Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers in the pharmaceutical industry.[4] Its robustness and broad applicability make it the gold standard. The underlying principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4]
Causality in Method Development: The choice of CSP is paramount. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often the first choice for screening due to their broad enantiorecognition capabilities for a wide range of compounds, including piperidine derivatives.[5][6] For basic compounds like piperidines, the addition of an amine modifier (e.g., diethylamine) to the mobile phase is crucial to prevent peak tailing and improve resolution by competing with the analyte for active sites on the stationary phase.[4]
Many piperidine scaffolds lack a strong UV chromophore, necessitating a strategy to enhance detection. Two primary approaches exist:
-
Direct Analysis: Suitable for higher concentrations where the analyte possesses some inherent, albeit weak, UV absorbance.[2]
-
Indirect Analysis via Pre-column Derivatization: This involves reacting the piperidine with a chiral or achiral derivatizing agent that imparts a strong chromophore to the molecule.[2][7] This not only enhances sensitivity but can also improve the chiral recognition and separation on the CSP.[2][7]
Experimental Workflow & Validation
A robust analytical method is a self-validating system. The validation of a chiral purity method must adhere to the guidelines set forth by the International Council for Harmonisation (ICH), specifically ICH Q2(R1) and the more recent Q2(R2), and is a critical requirement by regulatory bodies like the FDA.[8][9][10][11][12][13]
Caption: General workflow for the development and validation of a chiral purity method.
Illustrative Protocol: Chiral HPLC with Pre-Column Derivatization
This protocol is a representative method for the enantiomeric purity determination of a chiral piperidine lacking a strong UV chromophore, based on established methodologies.[7][14]
Objective: To separate and quantify the enantiomers of a chiral piperidine after derivatization with 3,5-dinitrobenzoyl chloride to validate the method according to ICH guidelines.
1. Derivatization Procedure:
-
In a suitable vessel, dissolve 1 mmol of the chiral piperidine in 10 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add 1.2 mmol of a base (e.g., triethylamine) to act as an acid scavenger.
-
Slowly add a solution of 1.1 mmol of 3,5-dinitrobenzoyl chloride in 5 mL of the same solvent.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Evaporate the solvent, and reconstitute the residue in the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chiral Column: A polysaccharide-based CSP such as CHI-DMB (250 mm x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A mixture of n-hexane and ethanol (e.g., 85:15 v/v).[14] An amine modifier like 0.1% diethylamine may be added to improve peak shape for underivatized basic piperidines.[4]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm (due to the dinitrobenzoyl group).
-
Injection Volume: 10 µL.
3. Validation Parameters & Expected Data:
The method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[11]
| Parameter | Methodology | Acceptance Criteria | Example Data |
| Specificity | Inject blank, individual enantiomers, and racemic mixture. | Baseline resolution of enantiomers (Rs > 1.5). No interference from blank. | Rs = 2.5 |
| Linearity | Analyze a series of 5-6 concentrations of the minor enantiomer. | Correlation coefficient (r²) ≥ 0.99. | r² = 0.9992 |
| Accuracy | Spike the desired enantiomer with known amounts of the undesired enantiomer at 3 levels (e.g., 50%, 100%, 150% of the specification limit). | Recovery between 98.0% and 102.0%. | 99.1% - 101.5% Recovery.[14] |
| Precision | Repeatability: 6 replicate injections of a sample. Intermediate: Analysis on different days, by different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. | Repeatability RSD < 1.17%.[14] |
| LOQ/LOD | Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope. | S/N for LOQ ≈ 10; S/N for LOD ≈ 3. | LOQ for minor enantiomer: 51.4 µg/mL.[14] |
Comparison of Analytical Techniques
While HPLC is the mainstay, other techniques offer distinct advantages for specific applications.
| Technique | Principle | Advantages | Limitations | Best Suited For |
| Chiral HPLC | Differential partitioning of enantiomers on a chiral stationary phase.[4] | Widely applicable, robust, high precision and accuracy.[4] | Higher solvent consumption, may require derivatization for detection.[2][7] | Routine QC, stability testing, and regulatory submissions. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase.[15] | High resolution and sensitivity, especially for volatile compounds.[16] | Requires analyte to be volatile and thermally stable, or requires derivatization. | Analysis of volatile or semi-volatile chiral piperidines and impurities. |
| Chiral SFC | Separation using a supercritical fluid (usually CO₂) as the mobile phase on a chiral stationary phase.[5][17] | Faster analysis, reduced organic solvent consumption ("greener"), high efficiency.[][19] | Higher initial instrument cost, less suitable for highly polar compounds. | High-throughput screening, preparative separations.[][19] |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[3][15][20][21] | Rapid analysis, no separation required, can sometimes determine absolute configuration.[3] | Lower sensitivity and precision compared to chromatography, requires higher sample concentration. | Rapid screening, confirmation of enantiomeric ratio, mechanistic studies. |
Advanced and Orthogonal Techniques
For complex separations or to provide orthogonal validation, other techniques can be employed.
Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and significantly reduced consumption of organic solvents.[19] It uses supercritical CO₂ as the main component of the mobile phase, which has low viscosity and high diffusivity, leading to high efficiency.[19] SFC is particularly well-suited for both analytical and preparative scale separations of chiral compounds.[]
Caption: A simplified schematic of a Supercritical Fluid Chromatography (SFC) system.
NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy provides a distinct approach that does not rely on physical separation.[20] By adding a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to the NMR tube, the enantiomeric pair is converted into a pair of diastereomers in situ.[3] These diastereomers exhibit distinct signals in the NMR spectrum (commonly ¹H or ¹⁹F NMR), and the ratio of their integrals directly corresponds to the enantiomeric ratio.[15][21][22] This method is exceptionally fast and requires minimal sample preparation.[3]
Mass Spectrometry (MS) for Chiral Analysis
While mass spectrometry is inherently "chiral-blind" as enantiomers have the same mass, it can be used for chiral analysis when coupled with a chiral separation technique (e.g., HPLC-MS, SFC-MS).[23][24] More advanced ion mobility-mass spectrometry (IM-MS) techniques can separate gas-phase ions of enantiomers after they form diastereomeric complexes with a chiral modifier in the drift gas.[23]
Conclusion
The validation of enantiomeric purity for chiral piperidines is a multifaceted process that demands a deep understanding of analytical chemistry and regulatory requirements. Chiral HPLC remains the benchmark technique due to its robustness and a wealth of available chiral stationary phases. However, for high-throughput needs and greener chemistry initiatives, chiral SFC presents a compelling alternative. NMR spectroscopy offers a rapid, orthogonal method for confirmation.
The ultimate choice of methodology should be driven by a scientific, risk-based approach, always ensuring the method is validated to be fit for its intended purpose. By understanding the causality behind the analytical choices and adhering to rigorous validation protocols, researchers can ensure the stereochemical integrity of their chiral piperidine compounds, a critical step in the journey from discovery to a safe and effective therapeutic.
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A Senior Application Scientist's Guide to the Conformational Analysis of Substituted Piperidine Isomers
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and understanding its three-dimensional structure is not merely an academic exercise—it is a critical determinant of a molecule's biological activity, metabolic stability, and overall potential as a therapeutic agent. This guide moves beyond a simple recitation of facts to provide a field-proven perspective on how to approach the conformational analysis of substituted piperidine isomers, blending experimental rigor with computational insights.
The conformational landscape of a piperidine ring is dominated by the low-energy chair conformation. Substituents on this ring can occupy one of two positions: axial, which are parallel to the principal axis of the ring, or equatorial, which are located in the approximate plane of the ring. The interplay of steric and electronic effects dictates the preferred orientation of these substituents, profoundly influencing the molecule's shape and how it interacts with biological targets.
Section 1: The Energetic Landscape of Substituted Piperidines
The preference for a substituent to occupy the equatorial position is a cornerstone of conformational analysis. This preference is driven by the avoidance of 1,3-diaxial interactions, which are destabilizing steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. The energetic cost of forcing a substituent into the axial position is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial equilibrium. A larger A-value signifies a stronger preference for the equatorial position.
| Substituent | A-value (kcal/mol) |
| -CH₃ (Methyl) | 1.7 |
| -CH(CH₃)₂ (Isopropyl) | 2.1 |
| -C(CH₃)₃ (tert-Butyl) | ~5.0 |
| -Ph (Phenyl) | 3.0 |
| -OH (Hydroxy) | 0.5 - 1.0 |
| -CN (Cyano) | 0.2 |
Note: A-values can vary slightly depending on the solvent and experimental conditions.
The tert-butyl group, with its large A-value, is often referred to as a "conformationally locking" group, as the energy required to place it in an axial position is prohibitively high, effectively holding the ring in a single chair conformation. This can be a useful tool in simplifying the analysis of more complex systems.
Section 2: Methodologies for Conformational Analysis: A Comparative Approach
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Solution-State Analysis
NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution, which most closely mimics the physiological environment.
-
¹H NMR - Coupling Constants: The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them, as described by the Karplus equation. For a chair conformation, the coupling constant between two axial protons (³J_aa) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ae) or two equatorial protons (³J_ee) is much smaller (2-5 Hz). By measuring these coupling constants, one can deduce the relative orientation of protons and, by extension, the substituents.
-
Nuclear Overhauser Effect (NOE): NOE experiments (such as NOESY or ROESY) detect through-space interactions between protons that are close to each other (typically < 5 Å). Strong NOE correlations between an axial substituent and axial protons on the same face of the ring provide definitive proof of its axial orientation.
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of performing gradient-selected experiments.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition of a 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the chemical shifts of all protons and to set the spectral width for the 2D experiment.
-
NOESY Experiment Setup:
-
Select a 2D gradient-selected NOESY pulse sequence (e.g., noesygpph).
-
Set the spectral width in both dimensions to encompass all proton signals.
-
The mixing time (d8 in Bruker terminology) is a crucial parameter. It is the period during which NOE buildup occurs. A typical starting point is the T₁ of the protons of interest (often 500-800 ms). It is advisable to run a series of NOESY experiments with varying mixing times to monitor the NOE buildup and ensure that spin diffusion is not complicating the analysis.
-
Set the number of scans and increments in the indirect dimension (t₁) to achieve the desired signal-to-noise ratio and resolution. A typical experiment might involve 8-16 scans per increment and 256-512 increments.
-
-
Data Processing and Analysis:
-
Apply a squared sine-bell window function in both dimensions and perform a Fourier transform.
-
Phase the spectrum in both dimensions.
-
Integrate the cross-peaks. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the two protons.
-
Look for key correlations. For example, a cross-peak between the proton on a substituted carbon (e.g., H-4 in a 4-substituted piperidine) and the axial protons at C-2 and C-6 would indicate that the H-4 proton is axial, and therefore the substituent at C-4 is equatorial.
-
X-ray Crystallography: The Solid-State Benchmark
X-ray crystallography provides an unambiguous picture of the molecule's conformation in the solid state. This technique is invaluable for validating the conformations predicted by other methods. However, it is important to remember that the solid-state conformation may not be the only or even the most populated conformation in solution due to crystal packing forces.
Computational Modeling: The In Silico Toolkit
Computational chemistry offers a powerful means to explore the conformational landscape, calculate the relative energies of different conformers, and rationalize experimental findings.
-
Molecular Mechanics (MM): MM methods are fast and ideal for performing conformational searches to identify all possible low-energy conformers.
-
Density Functional Theory (DFT): DFT calculations provide more accurate energies and geometries for the conformers identified by MM. These calculations can be used to predict the equilibrium populations of different conformers, which can then be compared to experimental data from NMR.
Workflow for Combined Conformational Analysis
Caption: A workflow diagram illustrating the synergistic use of experimental and computational methods for robust conformational analysis.
Section 3: Comparative Analysis of Substituted Piperidine Isomers
Let's examine how different substitution patterns influence the conformational equilibrium, using data from the literature.
Case Study 1: 4-tert-Butylpiperidine vs. 4-Phenylpiperidine
The 4-tert-butyl group, with its large steric bulk, overwhelmingly favors the equatorial position, effectively locking the ring in one conformation. The 4-phenyl group also prefers the equatorial position, but to a lesser extent.
| Compound | Substituent | Preferred Position | ΔG° (eq to ax) (kcal/mol) | Key ¹H NMR Observation (H-4) |
| 4-tert-Butylpiperidine | -C(CH₃)₃ | Equatorial | ~5.0 | Triplet of triplets (tt) with two large J_ax-ax couplings. |
| 4-Phenylpiperidine | -Ph | Equatorial | 3.0 | A complex multiplet, but analysis reveals a large J_ax-ax coupling, indicating an axial H-4. |
Case Study 2: cis- vs. trans-2,6-Dimethylpiperidine
Disubstituted piperidines introduce additional complexity. In the cis isomer, both methyl groups can be equatorial, a highly stable arrangement. In the trans isomer, one methyl group must be axial, introducing a significant steric penalty.
| Isomer | Conformation | Relative Energy | Key ¹H NMR Feature |
| cis-2,6-Dimethylpiperidine | Diequatorial chair | Low | Relatively simple spectrum, consistent with a single, symmetric conformer. |
| trans-2,6-Dimethylpiperidine | Axial-equatorial chair | High | More complex spectrum, reflecting the presence of two rapidly equilibrating, identical chair conformers. |
Conformational Equilibrium of trans-2,6-Dimethylpiperidine
Safety Operating Guide
Safe Disposal of (2S,4S)-2-methylpiperidin-4-ol hydrochloride: A Comprehensive Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment extends beyond discovery to ensuring the safe and environmentally responsible management of all chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of (2S,4S)-2-methylpiperidin-4-ol hydrochloride, a piperidine derivative. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment by adhering to the highest standards of safety and regulatory compliance.
The fundamental principle governing laboratory waste is that no experimental work should commence without a clear plan for the disposal of all resulting materials, both hazardous and non-hazardous.[1] This proactive approach ensures that regulatory requirements are met and prevents unforeseen challenges in waste management.
Hazard Identification and Risk Assessment
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Corrosivity: As a hydrochloride salt, it may be corrosive. Piperidine compounds can cause severe skin and eye burns.[2][4][5]
-
Flammability: While the hydrochloride salt is less volatile than the free base, related compounds are flammable.[3][5][6]
A thorough risk assessment must be conducted before handling this compound, and all personnel must be familiar with the relevant Safety Data Sheet (SDS).[7]
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Solvent-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. |
| Body Protection | A lab coat and, if handling larger quantities, a chemical-resistant apron. | Protects against skin contact from spills. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of potentially toxic dust or vapors.[5] |
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.[1][7]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with the chemical.[1][7] For this compound, a high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Corrosive).[8]
-
Segregation:
-
Do NOT mix with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[6][9]
-
Keep solid and liquid waste in separate containers.[7]
-
Store this waste separately from other waste streams like non-halogenated solvents, halogenated solvents, and aqueous waste to prevent cross-contamination.[10]
-
-
Storage: Store the sealed waste container in a designated and well-ventilated Satellite Accumulation Area (SAA) away from heat sources and direct sunlight.[4][11] Ensure secondary containment, such as a spill tray, is in place.[7][8]
Below is a decision-making workflow for the initial handling and segregation of this compound waste.
Caption: Initial Waste Handling and Segregation Workflow.
Disposal Procedures
The disposal of this compound must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[5] Do not attempt to treat or dispose of this chemical on your own.
Key Disposal Steps:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the pickup and disposal of hazardous waste.[11]
-
Waste Manifest: Ensure all required paperwork, often a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal.
-
Final Disposal Method: The most common and recommended disposal method for this type of chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] This high-temperature process ensures the complete destruction of the compound.
-
Prohibited Disposal Methods:
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a well-defined emergency plan is essential.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Control Ignition Sources: If the material is in a solvent or is flammable, remove all sources of ignition.[2]
-
Contain the Spill: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spread.[2][5]
-
Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[6][9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[2][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
The following diagram outlines the critical steps to take in the event of a chemical spill.
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A Senior Application Scientist's Guide to Personal Protective Equipment for (2S,4S)-2-methylpiperidin-4-ol hydrochloride
The foundational principle of this guide is to treat this compound with a high degree of caution, assuming it possesses hazards similar to related piperidine derivatives, which are known to be corrosive, toxic, and irritating.[1][2][3]
Hazard Assessment: The 'Why' Behind the 'What'
Understanding the potential risks is critical for selecting the appropriate PPE. Our assessment, based on data from analogous compounds, indicates that researchers must protect against multiple exposure routes. The piperidine moiety is a cyclic secondary amine, a class of compounds known for its biological activity and potential for corrosive and toxic effects.[3] The hydrochloride salt form suggests it is likely a crystalline solid at room temperature, introducing a risk of airborne dust during handling.
| Potential Hazard | Basis of Assessment (Analogous Compounds) | Implication for PPE Selection |
| Severe Eye Damage/Irritation | Piperidine and its derivatives are known to cause severe skin burns and eye damage.[1][4] Analogs like 1-Methylpiperidin-4-ol are classified as causing serious eye damage. | Mandates the use of chemical splash goggles at a minimum; a face shield is required for splash-risk procedures. |
| Skin Corrosion/Irritation | Classified as a skin corrosive (Category 1B) or irritant.[4] Piperidine is toxic in contact with skin.[3] | Requires chemically resistant gloves and a lab coat. An apron is recommended for larger quantities. |
| Respiratory Irritation | Inhalation of dust or aerosols may cause respiratory irritation.[5] Piperidine vapor is toxic if inhaled.[1] | Handling must occur in a ventilated enclosure (fume hood). Respiratory protection is necessary for spills or when engineering controls are absent. |
| Ingestion Toxicity | Assumed to be harmful or toxic if swallowed, a common characteristic of piperidine derivatives.[3][6] | Strict hygiene protocols and appropriate PPE prevent accidental ingestion. |
Core PPE Requirements: A Head-to-Toe Protocol
The following PPE is mandatory for all work involving (2S,4S)-2-methylpiperidin-4-ol hydrochloride.
Eye and Face Protection
Direct contact with even minute quantities of this compound could cause irreversible eye damage.[1]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.
-
Enhanced Protection: When handling solutions, performing transfers, or any activity with a splash potential, a full-face shield must be worn over the chemical splash goggles.[7]
Hand Protection
The skin is a primary route of exposure. Piperidine derivatives can be corrosive and toxic upon dermal contact.[3]
-
Glove Type: Nitrile gloves are the recommended initial choice.[8] However, it is crucial to consult the glove manufacturer's chemical resistance charts to verify compatibility with both piperidine derivatives and acidic conditions.
-
Technique: Always use a double-gloving technique for added protection, especially during procedures with higher risk of contamination. Inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves must be removed and disposed of immediately as hazardous waste.
Body Protection
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.
-
Chemical Apron: For procedures involving 1 gram or more of the substance, a chemically resistant apron should be worn over the lab coat to provide an additional barrier against spills.[7]
-
Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory.
Respiratory Protection
The primary engineering control is a certified chemical fume hood.[9][10]
-
Standard Operations: All handling of the solid compound and its solutions must be performed within a chemical fume hood to minimize inhalation exposure.
-
Emergency or High-Risk Scenarios: In the event of a spill outside of a fume hood or during large-scale powder handling, respiratory protection is essential. A NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is recommended.[7][8] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.[8]
Operational and Disposal Plans
Proper PPE is only effective when integrated into safe operational workflows.
PPE Selection and Donning Workflow
The following diagram outlines the logic for selecting and donning the correct level of PPE based on the planned laboratory task.
Caption: Decision workflow for responding to a chemical spill.
Disposal:
-
Contaminated Materials: All used PPE, absorbent materials from spills, and empty containers are considered hazardous waste. [8]* Packaging: Place all waste into a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Regulations: Follow all institutional, local, and national regulations for the disposal of chemical waste. [10]Do not dispose of this material down the drain.
By adhering to these rigorous PPE and handling protocols, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.
References
- Standard Operating Procedure for Hydrochloric Acid. University of California, Merced.
- Handling Small Spills of Hydrochloric Acid: Expert Safety Tips. North Industrial Chemicals. (2023-12-26).
- Safety Data Sheet - Piperidine. Carl ROTH. (2025-03-31).
- Safety Data Sheet - Piperidine. Chemos GmbH & Co. KG.
- Safety Data Sheet - Piperidine. Penta chemicals. (2024-05-07).
- Safety Data Sheet - Piperidine PEPTIPURE®. Carl ROTH.
- Hydrochloric Acid Spill Clean Up. HazChem Environmental. (2024-07-08).
- Safety Data Sheet - 2-Methylpiperidine. Acros Organics. (2015-02-02).
- Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY).
- Safety Data Sheet - 4-Allyloxybenzaldehyde. Fisher Scientific. (2023-10-04).
Sources
- 1. carlroth.com [carlroth.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 790667-45-7|(S)-2-Methylpiperidin-4-one hydrochloride|BLD Pharm [bldpharm.com]
- 6. peptide.com [peptide.com]
- 7. Handling Small Spills of Hydrochloric Acid: Expert Safety Tips [northindustrial.net]
- 8. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
